Rapamycin-d3
Description
Properties
IUPAC Name |
1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Rapamycin-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rapamycin-d3, its core applications in research, and detailed methodologies for its use. This compound, a deuterated isotopologue of Rapamycin (also known as Sirolimus), serves as a critical tool in the precise quantification of Rapamycin in complex biological matrices. Its primary application lies in its use as an internal standard for chromatographic and mass spectrometric techniques, ensuring accuracy and reproducibility in pharmacokinetic and therapeutic drug monitoring studies.
Core Concepts: The Role of this compound in Quantitative Analysis
Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate growth, proliferation, and survival.[1][2][3] Its immunosuppressive properties have led to its widespread use in preventing organ transplant rejection.[4] Given its narrow therapeutic window, precise measurement of Rapamycin concentrations in patient samples, typically whole blood, is paramount.
This is where this compound plays a pivotal role. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to Rapamycin.[5] When added to a biological sample, it co-elutes with the analyte of interest during chromatography and is co-ionized in the mass spectrometer. The key difference lies in its mass-to-charge ratio (m/z), which is slightly higher due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the concentration of Rapamycin, compensating for variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in validated LC-MS/MS methods for Rapamycin quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [7][8] |
| Molecular Weight | 917.19 g/mol | [1][9] |
| CAS Number | 392711-19-2 | [3][7] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [9] |
Table 2: Summary of Validated LC-MS/MS Method Parameters for Rapamycin Quantification using this compound
| Parameter | Reported Values | Source |
| Linearity Range | 0.1 - 100 ng/mL (porcine whole blood) 0.5 - 49.2 ng/mL (human whole blood) 2.3 - 1000.0 ng/mL (rabbit ocular matrix) | [10][11][12] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (porcine whole blood) 0.5 ng/mL (human whole blood) 2.3 ng/mL (rabbit ocular matrix) | [10][11][12] |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | [11] |
| Inter-assay Precision (CV%) | 2.5 - 12.5% 2.7 - 5.7% | [5][11] |
| Accuracy | 89 - 138% 90 - 113% | [11] |
| Recovery | 76.6 - 84% | [11] |
Experimental Protocols
Protocol 1: Sample Preparation from Whole Blood for LC-MS/MS Analysis
This protocol outlines a common protein precipitation method for extracting Rapamycin from whole blood samples.
Materials:
-
Whole blood sample
-
This compound internal standard working solution (in methanol)
-
Zinc sulfate solution (0.1 M)
-
Methanol/Acetonitrile solution (e.g., 20/80 v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
96-well plate (optional, for high-throughput analysis)
-
Nitrogen evaporator (optional)
Methodology:
-
To 50-100 µL of whole blood in a microcentrifuge tube, add an equal volume of the this compound internal standard working solution.[13]
-
Add a protein precipitating agent. A common approach is to add a solution of zinc sulfate followed by a methanol/acetonitrile mixture.[13][14] For example, add 120 µL of 0.1 M ZnSO₄, vortex, and then add 200 µL of the internal standard in methanol.[13]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.[15]
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 20/80 v/v acetonitrile/water).[15]
Protocol 2: LC-MS/MS Parameters for Rapamycin Quantification
This section provides typical starting parameters for developing an LC-MS/MS method for Rapamycin quantification. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, YMC ODS-AQ)[10]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 2 mM ammonium acetate[8]
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute Rapamycin.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40 - 50°C[12]
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode[12]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rapamycin (Analyte): The ammonium adduct [M+NH₄]⁺ at m/z 931.6 is often monitored, with a product ion around m/z 864.6.[5] Another common adduct is the sodium adduct [M+Na]⁺ at m/z 936.6, with a product ion around m/z 409.3.[12]
-
This compound (Internal Standard): The corresponding deuterated parent and product ions will be monitored (e.g., for the ammonium adduct, m/z 934.6 → product ion).
-
-
IonSpray Voltage: 5500 V[11]
Visualizations
Signaling Pathway
Caption: The mTOR Signaling Pathway and the inhibitory action of Rapamycin.
Experimental Workflow
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Methodologies Associated with Deuterated Rapamycin
This technical guide provides a comprehensive overview of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, and its critical role in advancing biomedical research, particularly as an internal standard in quantitative analyses. Furthermore, this guide outlines detailed experimental protocols for its use and for assessing the biological effects of Rapamycin, alongside visualizations of the associated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on a methoxy group. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantification of Rapamycin in complex biological matrices.
The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Synonyms | Sirolimus-d3, (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3 |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃[2][3][4][5] |
| Molecular Weight | 917.19 g/mol [2][4][6] |
| CAS Number | 392711-19-2[2][3][4][5] |
| Appearance | White to off-white solid |
| Purity | ≥98%[4][6] |
| Solubility | Soluble in DMSO, ethanol, methanol, and chloroform[7] |
| Storage | Store at -20°C, protected from light[4][6] |
| SMILES | O=C(C(N1--INVALID-LINK--C[C@@H]2CC--INVALID-LINK----INVALID-LINK--C2)CC(--INVALID-LINK--/C=C(C)/--INVALID-LINK----INVALID-LINK--C([C@@H]3C)=O)=O)=O">C@HCCCC1)=O)[C@]4(O)O--INVALID-LINK--([2H])[2H])/C(C)=C/C=C/C=C/--INVALID-LINK--C3">C@HCC[C@H]4C[7] |
| InChI Key | QFJCIRLUMZQUOT-PGDKAFJSSA-N[7] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][8] Rapamycin, and by extension this compound, first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2]
The mTOR signaling network is intricate, comprising two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 , which is sensitive to acute rapamycin treatment, is a master regulator of cell growth. It integrates signals from growth factors, nutrients (amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.
-
mTORC2 , which is generally considered insensitive to acute rapamycin treatment, plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.
The core components and interactions within the mTOR signaling pathway are depicted in the following diagram.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the assessment of Rapamycin's biological activity.
Quantification of Rapamycin by LC-MS/MS using this compound as an Internal Standard
This protocol describes a robust method for the accurate quantification of Rapamycin in biological samples, such as whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
3.1.1. Materials and Reagents
-
Rapamycin analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Zinc sulfate
-
Deionized water
-
Whole blood samples
3.1.2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rapamycin and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Rapamycin primary stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
3.1.3. Sample Preparation
-
To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of a protein precipitation solution (e.g., methanol with 0.1 M zinc sulfate).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Rapamycin from matrix components (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rapamycin: Precursor ion (m/z) -> Product ion (m/z). A common transition is 936.6 -> 409.3 (as [M+Na]⁺ adduct).[9][10][11]
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The expected transition would be approximately 939.6 -> 409.3 (as [M+Na]⁺ adduct), accounting for the three deuterium atoms.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity for both analytes.
-
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of Rapamycin to this compound against the concentration of the Rapamycin standards. Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Cell-Based Assays to Assess Rapamycin Activity
The following protocols are commonly used to evaluate the biological effects of Rapamycin on cultured cells.
3.2.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Seed cells in a 6-well plate and treat with Rapamycin as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.2.3. Autophagy Assessment (Western Blot for LC3-II and p62)
Rapamycin is a known inducer of autophagy. This can be monitored by observing the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 via Western blotting.[15][16][17]
-
Treat cells with Rapamycin (e.g., 100 nM) for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Rapamycin in preclinical and clinical research. Its distinct mass shift allows for precise differentiation from the unlabeled drug in mass spectrometry, making it the gold standard internal standard. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their analytical workflows and to investigate the multifaceted biological effects of Rapamycin through various cell-based assays. A thorough understanding of the mTOR signaling pathway, as visualized in this document, is crucial for interpreting the results of such experiments and for the continued development of mTOR inhibitors as therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. scispace.com [scispace.com]
- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 5. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor Rapamycin. This document is intended for researchers, scientists, and drug development professionals, offering core data, signaling pathway information, and detailed experimental protocols for its application.
Core Compound Data: this compound
This compound is primarily utilized as an internal standard for the precise quantification of Rapamycin in various biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its isotopic labeling ensures similar chemical and physical properties to the parent compound, allowing for accurate correction of sample loss during preparation and instrumental analysis.
Below is a summary of its key quantitative properties:
| Property | Value | Citations |
| CAS Number | 392711-19-2 | [1][2][3][4][5] |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2] |
| Molecular Weight | 917.2 g/mol (also reported as 917.19, 917.21) | [1][3][4] |
| Synonyms | Sirolimus-d3 | [1][2] |
Mechanism of Action and the mTOR Signaling Pathway
Rapamycin functions as a highly specific and potent allosteric inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7] Rapamycin's mechanism of action involves forming a complex with the intracellular receptor FK506-binding protein-12 (FKBP12).[7][8] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7][8]
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status.[6] It exists in two distinct multi-protein complexes, mTORC1 and mTORC2.[6][7] While both are crucial for cellular regulation, only mTORC1 is acutely sensitive to inhibition by the Rapamycin-FKBP12 complex.[9] Inhibition of mTORC1 leads to downstream effects such as the suppression of protein synthesis—by affecting substrates like S6 Kinase 1 (S6K1) and 4E-BP1—and the induction of autophagy.[8][10]
Experimental Protocols: Quantification of Rapamycin using this compound
The following protocol is a representative methodology for the quantification of Rapamycin in whole blood using LC-MS/MS with this compound as an internal standard.
1. Objective: To determine the concentration of Rapamycin in whole blood samples with high specificity and sensitivity.
2. Materials and Reagents:
-
Rapamycin analytical standard
-
This compound (internal standard)
-
Whole blood samples (e.g., human, rat, porcine)
-
Methanol (LC-MS grade)
-
Zinc Sulfate solution
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure water
-
Microcentrifuge tubes
-
96-well plates
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Rapamycin and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Rapamycin into blank whole blood.
-
Sample Preparation:
-
Aliquot 100 µL of whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add the internal standard (this compound) solution.
-
Precipitate proteins by adding a solution of zinc sulfate and methanol or acetonitrile.
-
Vortex mix the samples thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
4. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid and ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[11]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Rapamycin and this compound. For example, a transition for Sirolimus (SRL) could be m/z 931.7 → 864.6, and for Sirolimus-d3 (SRL-d3) m/z 934.7 → 864.6.[11]
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Rapamycin) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (Sirolimus-D3) | LGC Standards [lgcstandards.com]
- 4. esschemco.com [esschemco.com]
- 5. This compound ( [acanthusresearch.com]
- 6. cusabio.com [cusabio.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Gold Standard: Rapamycin-d3 as an Internal Standard in Quantitative Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalytical chemistry, the accuracy of quantitative analysis is paramount. For therapeutic drug monitoring (TDM) and pharmacokinetic studies of the immunosuppressant drug Rapamycin (also known as Sirolimus), the use of a stable isotope-labeled internal standard is not just a best practice, but the gold standard for achieving reliable and reproducible results. This technical guide delves into the core mechanism of action of Rapamycin-d3 as an internal standard, providing detailed experimental protocols, comprehensive data, and visual workflows to empower researchers in their analytical endeavors.
The Mechanism of Action: Why Deuterium Labeling Excels
The fundamental principle behind using an internal standard (IS) in quantitative mass spectrometry is to correct for variations that can occur during sample preparation and analysis. These variations can stem from inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should behave chemically and physically identically to the analyte of interest, yet be distinguishable by the mass spectrometer.
This is where this compound, a deuterated form of Rapamycin, offers a significant advantage over other types of internal standards, such as structural analogs (e.g., Ascomycin or Desmethoxyrapamycin).
Key Characteristics of this compound as an Internal Standard:
-
Chemical and Physical Similarity: this compound is structurally identical to Rapamycin, with the only difference being the substitution of three hydrogen atoms with their heavier isotope, deuterium. This minimal change ensures that this compound has virtually the same polarity, solubility, and chromatographic retention time as the native analyte. Consequently, it experiences the same degree of extraction recovery and is affected by matrix components in the same manner.
-
Co-elution: Due to its near-identical properties, this compound co-elutes with Rapamycin during liquid chromatography (LC). This is a critical factor, as it ensures that both the analyte and the internal standard are subjected to the same matrix environment as they enter the mass spectrometer's ion source, allowing for effective compensation of matrix-induced signal fluctuations.
-
Mass Differentiation: The three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is three units higher than that of Rapamycin. This mass difference is easily resolved by a tandem mass spectrometer (MS/MS), allowing for the independent detection and quantification of both the analyte and the internal standard without mutual interference.
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the assay. Studies have shown that the inter-patient assay imprecision (CV%) for Sirolimus analysis is consistently lower when using Sirolimus-d3 (2.7%-5.7%) compared to a structural analog like Desmethoxyrapamycin (7.6%-9.7%)[1]. This is because this compound more effectively compensates for the variability in ionization efficiency caused by different patient matrices[1].
The Analytical Workflow: From Sample to Result
The quantification of Rapamycin in biological matrices using this compound as an internal standard typically follows a well-defined workflow. This process involves sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.
Experimental Protocols
Herein, we provide a detailed, consolidated experimental protocol for the quantification of Rapamycin in whole blood using this compound as an internal standard, based on common practices in the field.
Materials and Reagents
-
Rapamycin (Sirolimus) reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Ammonium acetate
-
Drug-free whole blood (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rapamycin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Rapamycin by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.5 to 50 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 15-20 ng/mL.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample (calibrator, quality control, or unknown).
-
Add 100 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold methanol or acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rapamycin: m/z 931.7 → 864.6
-
This compound: m/z 934.7 → 864.6
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Data Presentation: Performance Characteristics
The use of this compound as an internal standard in LC-MS/MS methods for Rapamycin quantification results in excellent performance characteristics. The following tables summarize typical validation data from published methods.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | r² |
| Rapamycin | Whole Blood | 0.5 - 50 | 0.5 | > 0.99 |
| Rapamycin | Whole Blood | 0.6 - 49.2 | 0.6 | > 0.997 |
| Rapamycin | Porcine Blood | 0.1 - 100 | 0.1 | > 0.99 |
| Rapamycin | Ocular Tissue | 2.3 - 1000 | 2.3 | > 0.9998 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Rapamycin | Whole Blood | Low | < 15 | < 15 | 85 - 115 |
| Mid | < 15 | < 15 | 85 - 115 | ||
| High | < 15 | < 15 | 85 - 115 | ||
| Rapamycin | Porcine Blood | Multiple | 7.8 - 13.0 | 4.0 - 7.0 | Not Reported |
| Rapamycin | Porcine Tissues | Multiple | 3.3 - 10.8 | -4.8 - 3.8 | Not Reported |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Rapamycin | Whole Blood | 76.6 - 84 |
| Rapamycin | Ocular Tissue | Not Reported |
| Rapamycin | Porcine Tissues | Not Reported |
Rapamycin's Biological Mechanism: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism[2][3][4]. Rapamycin first forms a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to the mTORC1 complex, inhibiting its downstream signaling.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Rapamycin is a robust and reliable approach that is essential for accurate therapeutic drug monitoring and pharmacokinetic research. Its chemical and physical similarity to the analyte ensures effective compensation for analytical variability, leading to superior precision and accuracy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this gold-standard methodology in their laboratories.
References
- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for Rapamycin-d3. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. This guide will delve into the core components of a typical this compound CoA, offering detailed experimental protocols and visual representations of key concepts.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA is a critical quality assurance document that provides detailed information about its identity, purity, and other relevant characteristics.[1][2][3] It serves as a guarantee from the manufacturer that the material has undergone rigorous testing.
A logical workflow for the generation and interpretation of a this compound CoA is outlined below:
Caption: Logical workflow for this compound quality control and CoA generation.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a this compound Certificate of Analysis.
Table 1: Physical and Chemical Properties
| Property | Specification |
| CAS Number | 392711-19-2 |
| Molecular Formula | C₅₁H₇₆D₃NO₁₃ |
| Molecular Weight | 917.19 g/mol |
| Appearance | White to off-white solid |
| Storage | -20°C, protect from light |
Table 2: Analytical Data
| Test | Method | Specification |
| Identity | ¹H NMR | Consistent with structure |
| LC-MS | Consistent with structure and mass | |
| Chemical Purity | HPLC (UV, 278 nm) | ≥95% |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterated forms (d₃) |
| Residual Solvents | GC-MS | Meets USP <467> requirements |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated rapamycin and other impurities.
Methodology: A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed.[4][5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical isocratic condition is methanol:water (80:20 v/v).[4][5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 278 nm.[7]
-
Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
Methodology: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8][9][10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above, to ensure separation from impurities before introduction into the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to detect the molecular ions.
-
Monitored Ions: The sodium adduct of this compound ([M+Na]⁺) at m/z 939.6 and the corresponding unlabeled Rapamycin ([M+Na]⁺) at m/z 936.6.
-
-
Sample Preparation: As described for the HPLC method.
-
Data Analysis:
-
Identity: The presence of the ion at m/z 939.6 confirms the molecular weight of this compound.
-
Isotopic Purity: The relative intensities of the ion peaks corresponding to this compound and any unlabeled Rapamycin are used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons.
Methodology: ¹H NMR spectroscopy provides detailed information about the structure of a molecule.[11][12][13][14]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is compared to a reference spectrum of Rapamycin. The key confirmation for this compound is the reduction or absence of the signal corresponding to the methoxy protons at the site of deuteration, which typically appears as a singlet in the spectrum of unlabeled Rapamycin. The presence of two sets of peaks indicates the existence of conformational isomers in solution, which is a known characteristic of rapamycin.[12][14]
Rapamycin and the mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[15][16][17] Rapamycin first forms a complex with the intracellular protein FKBP12.[16] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[18]
Caption: Simplified diagram of the mTOR signaling pathway and the inhibitory action of Rapamycin.
This guide provides a foundational understanding of the critical information contained within a this compound Certificate of Analysis. By detailing the analytical methodologies and the biological context of this important research compound, we aim to empower researchers to confidently assess the quality and suitability of their materials for their scientific endeavors.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. datacor.com [datacor.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. novapublishers.com [novapublishers.com]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rapamycin-d3 in mTOR Pathway Research: A Technical Guide
Abstract: The mechanistic Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism, growth, and proliferation, making it a key target in therapeutic areas such as oncology, immunology, and aging research. Rapamycin, a potent allosteric inhibitor of the mTOR Complex 1 (mTORC1), is a cornerstone tool for studying this pathway. For precise and accurate quantification of Rapamycin in biological matrices, a robust internal standard is essential. This technical guide details the pivotal role of Rapamycin-d3, a deuterated analog, in advancing mTOR research. It serves as the gold-standard internal standard for mass spectrometry-based quantification, ensuring the accuracy and reliability of experimental data. This document provides an in-depth overview of the mTOR pathway, the function of this compound, quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
The mTOR pathway is a complex signaling network that integrates intracellular and extracellular signals, including nutrients, growth factors, and cellular energy levels, to orchestrate cellular responses.[1][2] mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3]
-
mTORC1: Composed of mTOR, Raptor, and mLST8, this complex is sensitive to Rapamycin.[2][4] It controls anabolic processes like protein and lipid biosynthesis and limits catabolic processes like autophagy.[5] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which together promote mRNA translation and ribosome biogenesis.[3][4][6]
-
mTORC2: Containing mTOR, Rictor, mSIN1, and mLST8, this complex is generally considered insensitive to acute Rapamycin treatment.[2] It regulates cell survival and cytoskeleton organization, partly by activating the kinase Akt.
Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular immunophilin receptor, FKBP12 (FK506-Binding Protein 12).[4][6][] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[4][5] This binding allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream targets and thus suppressing cell growth and proliferation.[][8][9]
This compound: The Ideal Internal Standard
This compound (Sirolimus-d3) is a deuterated form of Rapamycin, where three hydrogen atoms (H) have been replaced by their stable, non-radioactive isotope, deuterium (D).[8][10] This subtle modification increases the molecular weight by three daltons but does not alter its chemical properties, structure, or biological activity as an mTOR inhibitor.[8]
Its primary and critical role in mTOR research is to serve as an internal standard (IS) for quantitative analysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[8][11] Stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry because they exhibit nearly identical chemical and physical behavior to their unlabeled counterparts.[10][11]
Advantages of Using this compound as an Internal Standard:
-
Correction for Sample Variability: It accurately corrects for analyte loss during every step of the analytical process, including sample extraction, handling, and injection.
-
Mitigation of Matrix Effects: Biological samples (e.g., blood, tissue homogenates) are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since this compound has the same ionization efficiency and is affected by the matrix in the same way as unlabeled Rapamycin, it provides reliable normalization.[11]
-
Identical Chromatographic Behavior: this compound co-elutes with Rapamycin from the liquid chromatography column, ensuring that matrix effects are identical for both the analyte and the standard at the point of detection.
-
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, this compound significantly enhances the accuracy, precision, and robustness of quantification, leading to more reliable and reproducible data.[11] Studies have shown that using a deuterated internal standard consistently lowers the coefficient of variation (CV) in assays compared to using a structural analog.[11]
Quantitative Data
For accurate quantification using LC-MS/MS, specific mass transitions for the analyte and the internal standard are monitored. The following tables summarize key physicochemical and mass spectrometric properties.
Table 1: Physicochemical Properties of Rapamycin and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.17[12] |
| This compound (Sirolimus-d3) | C₅₁H₇₆D₃NO₁₃ | 917.19[13][14] |
Table 2: Representative Mass Spectrometry Parameters for Quantification
Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the compounds. This involves selecting a precursor ion (typically the charged molecule) and a specific product ion that forms after fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rapamycin (as [M+Na]⁺) | 936.6 | 409.3 | ESI+[15] |
| Rapamycin (as [M+NH₄]⁺) | 931.7 | 864.6 | ESI+[16] |
| This compound (as [M+NH₄]⁺) | 934.7 | 864.6 | ESI+[16] |
| Desmethoxy-rapamycin (Analog IS) | 901.0 | 834.0 | ESI+[17] |
Note: The choice of adduct ([M+Na]⁺, [M+NH₄]⁺, etc.) and fragment ions may vary depending on the specific LC-MS/MS system and method optimization.
Experimental Protocol: Quantification of Rapamycin in Whole Blood
This section provides a representative methodology for the quantification of Rapamycin in whole blood using this compound as an internal standard, based on common practices described in the literature.[12][16][17][18]
4.1. Materials and Reagents
-
Rapamycin certified standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Zinc Sulfate solution (e.g., 0.1 M)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Whole blood samples (control and unknown)
4.2. Preparation of Standards and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Rapamycin and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C or below, protected from light.[13]
-
Calibration Standards: Serially dilute the Rapamycin stock solution to prepare a series of working solutions. Spike these into blank whole blood to create calibration standards covering the desired analytical range (e.g., 0.5 - 100 ng/mL).[12]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 20 ng/mL) in methanol. This solution will be used for protein precipitation.
4.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each calibrator, quality control sample, and unknown patient sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in methanol, often containing zinc sulfate to enhance precipitation) to each tube.[17]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[12]
4.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 or C8 column is commonly used.[15][17]
-
Mobile Phase: A gradient elution using a combination of (A) water with ammonium acetate and/or formic acid and (B) methanol or acetonitrile with the same additives.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[17]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for Rapamycin and this compound (see Table 2).
4.5. Data Analysis and Quantification
-
Integrate the peak areas for both the Rapamycin and this compound MRM transitions.
-
Calculate the ratio of the Rapamycin peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the prepared calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of Rapamycin in the unknown samples based on their measured peak area ratios.
Conclusion
This compound is an indispensable tool in the field of mTOR pathway research. While its biological activity mirrors that of unlabeled Rapamycin, its true value lies in its role as a stable isotope-labeled internal standard. By enabling highly accurate and precise quantification of Rapamycin in complex biological samples, this compound ensures the integrity and reliability of pharmacokinetic, pharmacodynamic, and basic research data. For any scientist investigating the mTOR pathway with Rapamycin, the use of this compound in a validated LC-MS/MS method is the definitive approach for generating high-quality, reproducible results.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. novapublishers.com [novapublishers.com]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 13. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 15. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Rapamycin-d3 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3][4] Rapamycin, a macrolide compound, is a potent and specific allosteric inhibitor of the mTOR Complex 1 (mTORC1).[3][5]
Rapamycin-d3 is the deuterated analog of Rapamycin. In biomedical research, deuteration—the substitution of hydrogen atoms with their heavy isotope, deuterium—is a key strategy.[6] This modification can alter the pharmacokinetic profile of a drug, often by slowing its metabolic breakdown, which can lead to more sustained biological activity.[6][7] In the context of in vitro cancer cell line studies, this compound serves two primary purposes: as a stable isotope-labeled internal standard for quantitative analysis and as a biologically active compound to study the effects of mTOR inhibition, with its mechanism of action being identical to that of Rapamycin.[5][8] This guide provides an in-depth overview of the applications of this compound in cancer cell research, focusing on its mechanism, experimental protocols, and impact on cellular processes.
Mechanism of Action: mTORC1 Inhibition
Rapamycin's anti-cancer effects are mediated through its specific inhibition of the mTOR protein kinase.[4] The process begins with Rapamycin binding to the intracellular receptor FK506-binding protein-12 (FKBP12).[9][10] This newly formed Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[1] This action does not inhibit the kinase activity of mTOR directly but acts allosterically to prevent mTORC1 from accessing its key downstream substrates, thereby blocking the signaling cascade.[1][5]
The primary downstream targets of mTORC1 are the p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9][10]
-
Inhibition of p70S6K: By preventing the phosphorylation and activation of p70S6K, Rapamycin halts the signaling that leads to ribosomal biogenesis and the translation of specific mRNAs required for cell cycle progression.[1][9]
-
Activation of 4E-BP1: In its active, hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E and allowing protein synthesis to proceed. Rapamycin's inhibition of mTORC1 keeps 4E-BP1 in its active, inhibitory state, thus shutting down the translation of key proteins involved in cell growth and proliferation, such as cyclins.[2][9]
Key Applications and Cellular Effects
Inhibition of Cell Proliferation and G1 Cell Cycle Arrest
A primary anti-cancer effect of this compound is the induction of cell cycle arrest, typically in the G1 phase.[9][11] This is achieved by inhibiting the translation of proteins crucial for the G1-S transition.[12] One of the most significant targets in this process is Cyclin D.
Studies have shown a strong correlation between the baseline level of Cyclin D1 and sensitivity to Rapamycin in prostate cancer cell lines.[11] In HER-2-overexpressing breast cancer cells, Rapamycin treatment leads to a marked downregulation of Cyclin D3 protein.[10][13] This occurs because Rapamycin stimulates the proteasome-dependent degradation of Cyclin D3, reducing its half-life and preventing the activation of cyclin-dependent kinases (CDK4/6) that are necessary for cell cycle progression.[10][13]
| Cell Line | Cancer Type | Rapamycin Concentration | Duration | Observed Effect | Citation |
| HEK293 | Human Embryonic Kidney | 0.1 nM (IC50) | Not Specified | Potent mTOR inhibition. | [5] |
| SKBr-3, BT-474 | Breast (HER-2+) | 10 nmol/L | 8 - 24 hours | G1 arrest; significant downregulation of Cyclin D3 protein. | [13][14] |
| 22RV1 | Prostate | ~10 nM | 72 hours | High sensitivity; inhibition of cell growth. | [11] |
| PC3, LNCaP | Prostate | ~10 nM | 72 hours | Moderate sensitivity; inhibition of cell growth. | [11] |
| DU145 | Prostate | >1 µM | 72 hours | Low sensitivity; minimal effect on cell growth. | [11] |
| A549 | Non-Small Cell Lung | Not Specified | Not Specified | Enhanced Dasatinib-induced G1 arrest. | [15] |
| Ca9-22 | Oral (Gingival) | ~15 µM (IC50) | 24 hours | Inhibition of proliferation; repression of Cyclin D1. | [12] |
Induction of Autophagy
mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. By inhibiting mTORC1, this compound effectively activates autophagy.[5][12] This has significant implications in cancer therapy, as inducing autophagy can sometimes lead to cancer cell death.[12] In studies on human gingival carcinoma cells (Ca9-22), treatment with 20 µM Rapamycin for 24 hours led to a dramatic increase in autophagic cell death, from a basal level of 0.9% to 82.2%.[12] This was confirmed by the increased expression of autophagy markers like LC3B-II.[12]
Induction of Apoptosis
While typically considered a cytostatic agent that causes cell cycle arrest, higher concentrations of Rapamycin can induce apoptosis (programmed cell death) in some cancer cell lines.[4][16] This apoptotic effect is linked to a more profound inhibition of mTORC1, leading to the complete dissociation of mTOR from its binding partner, Raptor.[16] This complete inhibition suppresses the phosphorylation of 4E-BP1, which is a critical signal for cell survival in many cancers.[16]
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound on cancer cell lines. Researchers should optimize conditions for specific cell lines and experimental setups.
Cell Culture and this compound Treatment
-
Cell Seeding: Culture cancer cells in the appropriate medium (e.g., RPMI-1640 or DMEM with 5-10% FBS) and seed them into multi-well plates (e.g., 96-well for viability, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and stabilize by incubating for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Treatment: Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., ranging from 1 nM to 20 µM). Replace the existing medium in the cell plates with the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure: Following the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Protein Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the mTOR pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-mTOR, anti-p-p70S6K, anti-Cyclin D1/D3, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a critical tool for cancer cell line research. Its identical mechanism of action to Rapamycin allows it to be used to effectively probe the mTOR signaling pathway, a nexus of cancer cell proliferation and survival.[4] Its applications span from inducing G1 cell cycle arrest through the downregulation of key proteins like Cyclin D3 to promoting autophagic cell death.[12][13] The deuteration of the molecule also provides the benefit of use as a stable isotope-labeled standard for precise quantification in complex biological matrices. The detailed protocols and quantitative data summarized in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in the ongoing effort to understand and combat cancer.
References
- 1. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Targeting the mammalian target of rapamycin (mTOR): a new approach to treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin D3 is down-regulated by rapamycin in HER-2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin Enhances the Anti-Cancer Effect of Dasatinib by Suppressing Src/PI3K/mTOR Pathway in NSCLC Cells | PLOS One [journals.plos.org]
- 16. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Rapamycin-d3 in Preclinical Pharmacokinetic Assessments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Rapamycin-d3, a deuterated isotopologue of Rapamycin (also known as Sirolimus), in the landscape of preclinical pharmacokinetic (PK) studies. While primarily utilized as a superior internal standard in bioanalytical assays for the quantification of Rapamycin, the unique physicochemical properties conferred by deuterium labeling also present intriguing, albeit largely unexplored, possibilities for its use as a therapeutic agent. This document will delve into the established application of this compound as an internal standard, detail relevant experimental protocols, and discuss the theoretical pharmacokinetic advantages of deuterated compounds, providing a comprehensive resource for researchers in the field.
The Pivotal Role of this compound as an Internal Standard
In the quantitative analysis of drug concentrations in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] this compound serves as an ideal internal standard for Rapamycin in preclinical studies for several key reasons:
-
Co-elution and Similar Physicochemical Behavior: this compound and Rapamycin exhibit nearly identical chromatographic retention times and extraction recovery, ensuring that any variability during sample preparation and analysis affects both the analyte and the internal standard equally.[3]
-
Minimization of Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Because this compound has the same ionization efficiency as Rapamycin, it effectively compensates for these matrix effects.[1][2]
-
Improved Assay Precision: Studies have demonstrated that using a deuterium-labeled internal standard like Sirolimus-d3 (this compound) results in consistently lower coefficients of variation (CV) compared to using a non-isotopic structural analog as an internal standard.[1][2]
The workflow for a typical preclinical pharmacokinetic study of Rapamycin, employing this compound as an internal standard, is a multi-step process designed to ensure robust and reliable data.
Preclinical PK Study Workflow with this compound as an Internal Standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are representative protocols for sample preparation and analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This method is widely used for the extraction of Rapamycin from whole blood samples.
-
Aliquoting: To a 100 µL aliquot of whole blood (or tissue homogenate), add the internal standard solution.
-
Precipitation: Add a precipitating solution (e.g., methanol or acetonitrile containing the this compound internal standard).[4]
-
Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[4]
-
Injection: Inject a small volume of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the quantification of Rapamycin using an LC-MS/MS system with this compound as the internal standard.
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is commonly used for separation.[4][5]
-
Mobile Phase: A gradient of an aqueous solution (e.g., containing ammonium formate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[5]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data from Preclinical Rapamycin Studies
While specific pharmacokinetic data for administered this compound is not available in the public domain, numerous studies have characterized the pharmacokinetics of Rapamycin in various preclinical models. This data is foundational for understanding its disposition and for designing future studies.
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |
| Healthy Dogs | 0.1 mg/kg, PO (single dose) | 8.39 ± 1.73 | - | 140 ± 23.9 (0-48h) | 38.7 ± 12.7 |
| Healthy Dogs | 0.1 mg/kg, PO (daily for 5 days) | 5.49 ± 1.99 | - | 126 ± 27.1 (0-48h) | 99.5 ± 89.5 |
| Miniswine | Rapamycin-eluting stent | 10.91 ± 1.28 | 2.0 ± 0.2 | 1.15 ± 0.11 (ng·h/mL⁻¹) | 7.25 ± 0.63 |
| Rabbits | 0.05 mg/kg, IV | - | - | - | > 13 |
| Rabbits | 0.5 mg/kg, IV | - | - | - | > 13 |
Data adapted from multiple sources. Note that parameters and conditions vary between studies.[7][8][9]
The Deuterium Kinetic Isotope Effect and its Implications for this compound as a Therapeutic
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[10][11]
Rapamycin is primarily metabolized by the CYP3A4 enzyme.[12] Strategic deuteration at sites of metabolism could potentially lead to a this compound molecule with an improved pharmacokinetic profile.
The Potential Impact of the Kinetic Isotope Effect on this compound Metabolism.
Potential Advantages of a Deuterated Rapamycin Therapeutic:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased overall drug exposure (AUC).[10]
-
Reduced Peak-to-Trough Fluctuations: A more stable metabolic profile could result in more consistent plasma concentrations, potentially improving the therapeutic index.
-
Lower Dosing Frequency: An extended half-life might allow for less frequent dosing, which can improve patient compliance.[10]
-
Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.[10]
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[13][14] Rapamycin first forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[15]
Simplified mTORC1 Signaling Pathway Inhibition by Rapamycin.
While it is presumed that this compound would have the same mechanism of action as Rapamycin, dedicated pharmacodynamic studies would be necessary to confirm this and to evaluate if the altered pharmacokinetics impact the degree and duration of mTORC1 inhibition.
Conclusion
This compound is an indispensable tool in the preclinical pharmacokinetic evaluation of Rapamycin, serving as the benchmark internal standard for bioanalytical assays. Its use ensures the generation of high-quality, reliable data necessary for the progression of drug development programs. While the application of this compound as a therapeutic agent remains a theoretical consideration, the principles of the deuterium kinetic isotope effect suggest that such a molecule could offer a differentiated and potentially improved pharmacokinetic profile. Further preclinical studies directly investigating the absorption, distribution, metabolism, and excretion of this compound are warranted to explore this potential. This guide provides the foundational knowledge for researchers to effectively utilize this compound in its current, critical role and to consider its future possibilities in drug development.
References
- 1. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of rapamycin-eluting stents in miniswine coronary model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of rapamycin: single-dose studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 12. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Long-Term Stability and Storage of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the long-term stability and optimal storage conditions for Rapamycin-d3. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and development settings. The stability profile of this compound is considered analogous to that of its non-deuterated counterpart, Rapamycin, due to the minor structural modification.
Recommended Storage Conditions and Stability
The long-term stability of this compound is paramount for its effective use. The following table summarizes the recommended storage conditions based on supplier information and available stability data.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 1 to 3 years | Protect from light. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (Short-term) | 4°C | Up to 1 week | For frequent use. |
Quantitative Stability Data
The stability of Rapamycin is highly dependent on the storage conditions, particularly pH and exposure to oxygen. The following tables provide quantitative data on the degradation of Rapamycin in solution.
Table 2.1: Half-Life of Rapamycin in Aqueous Acetonitrile Solution [1][2]
| Buffer Concentration (Ammonium Acetate, pH 7.3) | Apparent Half-Life (hours) |
| 23.7 mM | 890 |
| 237 mM | 200 |
As observed in a 30/70 (v/v) acetonitrile-water mixture.
Table 2.2: Effect of pH on Rapamycin Stability [1][2]
| Condition | Observation |
| Apparent pH 12.2 (in NaOH) | Half-life reduced by 3 orders of magnitude compared to pH 7.3. |
Degradation Pathways
This compound is susceptible to two primary degradation pathways: hydrolysis and autoxidation.
-
Hydrolysis: This process is catalyzed by the presence of acids or bases and results in the opening of the macrolide ring. The primary degradation products are isomers of secorapamycin (the ring-opened form) and a hydroxy acid formed via lactone hydrolysis.[1][2]
-
Autoxidation: This involves the reaction of Rapamycin with atmospheric oxygen, leading to the formation of various oxidation products, including epoxides and ketones.[3][4][5][6] This process can be accelerated by exposure to light and elevated temperatures.
Below is a conceptual diagram illustrating the primary degradation pathways of Rapamycin.
Caption: Conceptual diagram of this compound degradation pathways.
Experimental Protocols
A stability-indicating analytical method is crucial for accurately assessing the long-term stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Table 4.1.1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 or C8, 5 µm particle size (e.g., 150 x 4.6 mm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient elution (e.g., 75-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-57°C |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standard curve. Degradation products will appear as separate peaks. The percentage of remaining this compound can be calculated over time.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Stress Conditions (as per ICH Q1A(R2) guidelines): [7][8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Expose this compound (in solid and solution form) to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Characterize the major degradation products using mass spectrometry (LC-MS).
Mandatory Visualizations
mTOR Signaling Pathway
Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in cell signaling. The following diagram illustrates the mTOR signaling pathway and the mechanism of action of Rapamycin.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Long-Term Stability Study
The following diagram outlines a logical workflow for conducting a long-term stability study of this compound, based on ICH guidelines.
Caption: A typical workflow for a long-term stability study of a drug substance.
References
- 1. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. snscourseware.org [snscourseware.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Solubility of Rapamycin-d3: A Technical Guide for Researchers
An In-depth Examination of the Solubility of Deuterated Rapamycin in Common Organic Solvents for Drug Development and Scientific Research.
This technical guide provides a comprehensive overview of the solubility of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor Rapamycin. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound as an internal standard or for other research applications. The guide details the solubility of this compound in various organic solvents, provides standardized experimental protocols for solubility determination, and illustrates the key signaling pathway associated with Rapamycin's mechanism of action.
Introduction to this compound
This compound is a deuterated form of Rapamycin (also known as Sirolimus), a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] It is widely used as an immunosuppressant to prevent organ transplant rejection and in the treatment of certain cancers.[1] In research, Rapamycin is a crucial tool for studying the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This compound, with its deuterium-labeled methyl group, serves as an ideal internal standard for the quantification of Rapamycin in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accurate and reproducible experimental results.
Solubility of this compound in Organic Solvents
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents. It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. Therefore, solubility data for Rapamycin is also included for a broader reference.
| Solvent | This compound Solubility (mg/mL) | Rapamycin Solubility (mg/mL) |
| Methanol | ~25[1], 25[2][3] | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | ~25[1], 25[2][3] | ~10[1], 200[5] |
| Ethanol | 50[2][3] | ~0.25[1], 50[5] |
| Chloroform | ~5[1], 5[2][3] | - |
| Dimethylformamide (DMF) | - | ~10[1] |
| Acetonitrile | - | Soluble[4] |
| Ether | - | Soluble[4] |
| Halogenated Hydrocarbons | - | Soluble[4] |
Note: Solubility values can be influenced by factors such as temperature, purity of the compound and solvent, and the method of determination. The provided data should be considered as a guide.
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining solubility is crucial for comparing data across different laboratories and experiments. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9] This protocol is often coupled with a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately measure the concentration of the dissolved compound.
Equilibrium Solubility Determination using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., Methanol, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.[8]
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the saturated solvent. The following provides a general HPLC method that can be optimized for specific instrumentation.
HPLC Parameters:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[10][11][12]
-
Mobile Phase: An isocratic or gradient mixture of Methanol and Water is commonly used. A typical starting point is Methanol:Water (80:20 v/v).[10][11][12]
-
Column Temperature: Elevated temperatures (e.g., 57°C) can improve peak shape and resolution.[10][11][12]
-
Detection: UV detection at approximately 277 nm is suitable for Rapamycin.[10][11][12]
-
Injection Volume: 20 µL.
Method Validation:
The HPLC method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable results.[10] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Visualization of Key Pathways and Workflows
The mTOR Signaling Pathway and the Action of Rapamycin
Rapamycin exerts its biological effects by inhibiting the mTOR protein kinase, a key regulator of cell growth and proliferation.[1] Rapamycin first forms a complex with the intracellular protein FKBP12.[13][14][15] This Rapamycin-FKBP12 complex then binds to the mTORC1 (mTOR complex 1), but not mTORC2, thereby inhibiting its downstream signaling.[15][16]
Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: A typical experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound in various organic solvents, which is critical for its effective use in research and development. The tabulated solubility data offers a quick reference, while the detailed experimental protocols provide a framework for accurate and reproducible solubility determination. The visualization of the mTOR signaling pathway and the experimental workflow further aids in understanding the context and practical application of this important research compound. It is recommended that researchers validate solubility under their specific experimental conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.brieflands.com [repository.brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The complexes of mammalian target of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Understanding the Isotopic Purity of Rapamycin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Rapamycin-d3, a deuterated analog of the immunosuppressant and mTOR inhibitor, Rapamycin. This document outlines the importance of isotopic purity, the analytical methodologies used for its determination, and presents typical purity specifications. Furthermore, it details the signaling pathway of Rapamycin and provides experimental workflows for assessing the isotopic enrichment of this compound.
Introduction to this compound and Isotopic Purity
This compound (Sirolimus-d3) is a stable isotope-labeled version of Rapamycin where three hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Rapamycin by mass spectrometry.[1] The efficacy and reliability of such studies are directly dependent on the isotopic purity of the deuterated compound.
Isotopic purity refers to the percentage of a compound that is enriched with a specific isotope (in this case, deuterium) compared to its naturally occurring isotopic forms. It is a critical quality attribute for deuterated compounds used in regulated studies, as even minor variations in isotopic distribution can impact the accuracy of quantitative analyses.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, with suppliers providing specifications for both chemical and isotopic purity. The data is often presented as the percentage of deuterated forms (d1, d2, d3) and the atom percentage of deuterium.
Table 1: Typical Specifications for this compound
| Parameter | Specification | Source |
| Chemical Formula | C₅₁H₇₆D₃NO₁₃ | Cambridge Isotope Laboratories, Inc.[2], Cayman Chemical[1] |
| Molecular Weight | 917.19 g/mol | Cambridge Isotope Laboratories, Inc.[2] |
| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Inc.[2] |
| Isotopic Enrichment | ≥98% deuterated forms (d1-d3) | Cayman Chemical[1], GlpBio[3] |
| Atom Percent D | 99.5% | Expert Synthesis Solutions[4] |
Table 2: Representative Isotopic Distribution of this compound
While exact batch-to-batch distribution may vary, a typical high-purity lot of this compound would exhibit the following approximate distribution of isotopologues.
| Isotopologue | Mass Shift | Expected Relative Abundance (%) |
| d0 | +0 | < 0.5 |
| d1 | +1 | < 1.5 |
| d2 | +2 | ~ 5.0 |
| d3 | +3 | > 93.0 |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity of deuterated compounds like this compound relies on high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful technique for separating this compound from its non-deuterated and partially deuterated counterparts and for quantifying their relative abundances based on their mass-to-charge ratios.
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities. For example, start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode from m/z 900-950 to observe all isotopologues.
3.1.3. Data Analysis
-
Extract the ion chromatograms for the expected m/z values of the non-deuterated (d0), d1, d2, and d3 species of Rapamycin.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons at the sites of deuterium incorporation.
3.2.1. Sample Preparation
-
Accurately weigh approximately 5 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis.
3.2.2. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A sufficient delay to allow for full relaxation of the protons.
3.2.3. Data Analysis
-
Identify the proton signals corresponding to the positions where deuterium has been incorporated.
-
Integrate the area of these signals and compare them to the integral of a signal from a non-deuterated position in the molecule or the internal standard.
-
The reduction in the integral value of the signals at the deuterated positions corresponds to the degree of deuteration.
Visualizations
Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
The following diagram illustrates the workflow for determining the isotopic purity of this compound using LC-MS.
Caption: Workflow for the determination of this compound isotopic purity by LC-MS.
Conclusion
The isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of research findings, particularly in quantitative mass spectrometry-based assays. This guide has provided an in-depth overview of the methods used to assess this purity, along with representative data and the biological context of Rapamycin's mechanism of action. Adherence to rigorous analytical protocols, such as those outlined here, is essential for researchers and drug development professionals working with deuterated compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. esschemco.com [esschemco.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the exacting realms of research and drug development, the pursuit of accurate and reproducible data is paramount. This technical guide delves into the foundational principles of utilizing internal standards, a critical practice to ensure the integrity and reliability of quantitative mass spectrometric analyses. By compensating for inevitable variations in sample preparation and instrument response, internal standards serve as the bedrock of robust and high-quality data.
The "Why": Rationale for Employing Internal Standards
Mass spectrometry is a highly sensitive analytical technique, making it susceptible to variations that can be introduced at multiple stages of an analytical workflow.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, each step presents a potential source of error. The core purpose of an internal standard (IS) is to provide a reference point that experiences the same procedural variations as the analyte of interest, thereby enabling accurate quantification.[1]
Internal standards are essential for:
-
Correcting for Sample Loss: During complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), it is challenging to achieve 100% recovery of the analyte. An internal standard, added at the beginning of the sample preparation process, experiences similar losses, allowing for accurate correction.
-
Mitigating Matrix Effects: The sample matrix, which includes all components other than the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, causing inaccurate quantification. A well-chosen internal standard will be similarly affected by the matrix, normalizing the analyte's response.[1]
-
Compensating for Instrumental Variability: The performance of a mass spectrometer can fluctuate over time due to factors like detector aging or changes in source conditions. As the internal standard is analyzed simultaneously with the analyte, it compensates for these instrumental drifts.[1]
-
Improving Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of an internal standard significantly improves the precision (reproducibility) and accuracy of quantitative measurements.
The "What": Types of Internal Standards
The selection of an appropriate internal standard is a critical decision that directly impacts the quality of the analytical data. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
SIL internal standards are considered the "gold standard" for quantitative mass spectrometry. These are molecules in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, or ¹⁵N).
-
Principle: SIL standards are chemically identical to the analyte and therefore exhibit nearly identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, they are distinguishable from the analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.
-
Advantages: Because they behave almost identically to the analyte throughout the entire analytical process, SIL standards provide the most accurate correction for all sources of variability.
-
Disadvantages: The primary drawbacks of SIL standards are their higher cost and, in some cases, limited commercial availability.
Structural Analog Internal Standards
When a SIL internal standard is not available or economically feasible, a structural analog can be a suitable alternative. A structural analog is a compound that is chemically similar to the analyte but not identical.
-
Principle: The chosen analog should have similar chemical and physical properties to the analyte to ensure it behaves similarly during sample preparation and analysis.
-
Advantages: Structural analogs are generally more readily available and less expensive than SIL standards.
-
Disadvantages: Due to structural differences, the analog may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency and chromatographic retention. This can lead to less accurate correction for matrix effects and other variabilities compared to a SIL standard.
The "How": Selection and Implementation of Internal Standards
The proper selection and implementation of an internal standard are crucial for achieving reliable quantitative results.
Criteria for Selecting an Internal Standard
| Criteria | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Structural Similarity | Identical to the analyte. | Chemically similar, with a closely related structure. |
| Physicochemical Properties | Nearly identical extraction recovery, chromatographic behavior, and ionization efficiency. | Similar extraction and chromatographic behavior. Ionization efficiency may differ. |
| Mass Difference | Sufficient mass difference (typically ≥ 3 Da) to be resolved by the mass spectrometer and to avoid isotopic crosstalk. | Different molecular weight from the analyte. |
| Purity | High isotopic and chemical purity is essential to avoid interference with the analyte signal. | High chemical purity is required. |
| Availability | May be custom-synthesized if not commercially available. | Generally more readily available. |
| Cost | Typically more expensive. | Generally less expensive. |
Logical Workflow for Internal Standard Selection
The following diagram illustrates a logical workflow for selecting an appropriate internal standard:
Diagram 1: Internal Standard Selection Workflow
Data Presentation: The Impact of Internal Standards on Data Quality
The use of an internal standard significantly enhances the quality of quantitative data. The following tables summarize validation data from a study on the quantification of immunosuppressive drugs in whole blood using a deuterated internal standard, and a comparison between a stable isotope-labeled and an analog internal standard for the quantification of everolimus.
Table 1: Validation Summary for Immunosuppressant Drug Analysis using a Deuterated Internal Standard
| Analyte | Linear Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 10 - 7500 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
Data adapted from Buchwald et al., BMC Clinical Pharmacology 2012, 12:2.[2][3]
Table 2: Performance Comparison of a Stable Isotope-Labeled vs. Analog Internal Standard for Everolimus Quantification
| Parameter | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |
| Total Coefficient of Variation (CV%) | 4.3 - 7.2 | 4.3 - 7.2 |
| Comparison Slope (vs. reference method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data adapted from Heideloff et al., Ther Drug Monit. 2013 Apr;35(2):246-50.[4]
This data demonstrates that while both types of internal standards can provide acceptable results, the SIL internal standard offered a more favorable comparison to a reference method, highlighting its superior ability to mimic the analyte.
Experimental Protocols: A Practical Guide
The following are generalized protocols for sample preparation using internal standards. The specific details will need to be optimized for the particular analyte and matrix.
General Workflow for Sample Analysis using an Internal Standard
Diagram 2: General Analytical Workflow
Protocol for Quantification of Immunosuppressive Drugs in Whole Blood
This protocol is a summary of a validated method for the therapeutic drug monitoring of several immunosuppressants.
-
Sample Preparation:
-
To 50 µL of EDTA whole blood (or plasma for Mycophenolic Acid), add a known volume of a working solution containing the deuterated internal standards for Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus.[2]
-
Add a protein precipitation agent (e.g., zinc sulfate in methanol) to the sample.[2]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18-phenyl-hexyl).[2]
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The Logic of Correction: How Internal Standards Work
The fundamental principle of internal standardization is the use of a ratio to correct for variations. The following diagram illustrates this concept.
Diagram 3: Principle of Correction by Internal Standard
Conclusion
The use of internal standards is an indispensable practice in quantitative mass spectrometry, particularly in the regulated and high-stakes environment of drug development and clinical research. By providing a reliable reference to correct for the inherent variability of the analytical process, internal standards, especially stable isotope-labeled variants, ensure the accuracy, precision, and robustness of the generated data. A thorough understanding and implementation of the principles outlined in this guide will empower researchers and scientists to produce high-quality, defensible quantitative results.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. d-nb.info [d-nb.info]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA | Semantic Scholar [semanticscholar.org]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rapamycin-d3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is an mTOR inhibitor widely used as an immunosuppressant in organ transplantation and is under investigation for various other therapeutic applications. Therapeutic drug monitoring of Rapamycin is crucial to ensure efficacy and avoid toxicity. Rapamycin-d3 is a stable isotope-labeled internal standard commonly used for the quantification of Rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and reliable quantification heavily depends on the sample preparation technique employed to extract the analyte from the complex plasma matrix.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Rapamycin forms a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1). Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and arrests the cell cycle at the G1 phase.
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from plasma, such as proteins and phospholipids, which can cause ion suppression in the mass spectrometer and lead to inaccurate results.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.
Figure 2: General workflow for protein precipitation of plasma samples.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-plasma ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. LLE can provide a cleaner extract than PPT but is more labor-intensive.
Figure 3: General workflow for liquid-liquid extraction of plasma samples.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium hydroxide (optional, to adjust pH)
-
Glass centrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Pipette 200 µL of plasma into a glass centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and briefly vortex.
-
(Optional) Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can produce very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.
Figure 4: General workflow for solid-phase extraction of plasma samples.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol, LC-MS grade
-
Deionized water
-
Wash solvent (e.g., 20% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound IS working solution. Add 200 µL of 0.1 M zinc sulfate to precipitate proteins, vortex, and centrifuge. Use the supernatant for loading.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the Rapamycin and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for Rapamycin analysis following different sample preparation techniques. The exact values can vary depending on the specific instrumentation and method parameters.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 0.5 - 100 | 1 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.5 |
Table 2: Accuracy and Precision
| Quality Control Level | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Low QC (ng/mL) | Accuracy: 95-105% Precision (CV%): < 10% | Accuracy: 92-108% Precision (CV%): < 12% | Accuracy: 97-103% Precision (CV%): < 8% |
| Mid QC (ng/mL) | Accuracy: 97-103% Precision (CV%): < 8% | Accuracy: 95-105% Precision (CV%): < 10% | Accuracy: 98-102% Precision (CV%): < 6% |
| High QC (ng/mL) | Accuracy: 98-102% Precision (CV%): < 7% | Accuracy: 96-104% Precision (CV%): < 9% | Accuracy: 99-101% Precision (CV%): < 5% |
Table 3: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | > 90% | 75-90% | > 95% |
| Matrix Effect (%) | 85-115% | 90-110% | 95-105% |
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of this compound in plasma.
-
Protein Precipitation is a fast and simple method suitable for high-throughput analysis, although it may result in less clean extracts compared to other methods.
-
Liquid-Liquid Extraction offers improved cleanliness over PPT but is more time-consuming and requires larger volumes of organic solvents.
-
Solid-Phase Extraction provides the cleanest extracts and highest recovery, making it the method of choice for applications requiring maximum sensitivity and accuracy, though it is the most complex and costly of the three techniques.
The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the quantification of Rapamycin in plasma. Method validation should always be performed to ensure the chosen sample preparation technique meets the specific requirements of the intended application.
Application Note: Quantification of Rapamycin in Tissue Homogenates using Rapamycin-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of rapamycin in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Rapamycin-d3, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. This robust and sensitive method is suitable for preclinical and clinical research, facilitating pharmacokinetic, pharmacodynamic, and toxicology studies of rapamycin.
Introduction
Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor with significant immunosuppressive and anti-proliferative properties. It is widely used in transplant medicine to prevent organ rejection and is under investigation for various other indications, including certain cancers and autoimmune diseases. Accurate quantification of rapamycin concentrations in different tissues is crucial for understanding its distribution, efficacy, and potential toxicity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification as it closely mimics the analyte's behavior during sample extraction and ionization, thereby compensating for potential variability.[1] This document outlines a comprehensive protocol for tissue sample preparation and LC-MS/MS analysis of rapamycin using this compound.
Signaling Pathway
Rapamycin exerts its therapeutic effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Rapamycin, in complex with the immunophilin FKBP12, specifically binds to and inhibits the mTOR Complex 1 (mTORC1), leading to the downstream modulation of protein synthesis and other cellular processes.
Experimental Workflow
The overall experimental workflow for the quantification of rapamycin in tissue homogenates is depicted below. The process involves tissue homogenization, protein precipitation with the addition of the internal standard, centrifugation, and subsequent analysis of the supernatant by LC-MS/MS.
Materials and Reagents
-
Rapamycin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Phosphate-Buffered Saline (PBS)
-
Tissue Homogenizer
-
Microcentrifuge Tubes
-
Analytical Balance
-
Calibrated Pipettes
-
LC-MS/MS System
Protocols
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Rapamycin Working Standards: Prepare a series of working standard solutions by serially diluting the rapamycin stock solution with methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a suitable working concentration. The optimal concentration should be determined during method development.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add a corresponding volume of cold PBS (e.g., 4 volumes, w/v) to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add a specific volume of the this compound working solution (e.g., 10 µL of 100 ng/mL solution).
-
Add a protein precipitating solvent, such as acetonitrile or methanol (e.g., 3 volumes of the homogenate volume).
-
Vortex the mixture vigorously for at least 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of rapamycin and this compound from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Rapamycin | Q1: m/z 931.5 -> Q3: m/z 864.4 (Ammonium adduct) or m/z 936.6 -> 409.3 (Sodium adduct)[2] |
| This compound | Q1: m/z 934.5 -> Q3: m/z 867.4 (Ammonium adduct) or corresponding shift for sodium adduct. |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimize for maximum signal intensity. |
| Ion Source Temperature | 350 - 500°C[2] |
Quantitative Data
The following tables present illustrative quantitative data for the analysis of rapamycin in tissue homogenates. These values are based on published methods and should be validated for each specific application and laboratory.[3]
Table 2: Calibration Curve Parameters
| Analyte | Tissue Matrix | Linear Range (ng/g) | Correlation Coefficient (r²) |
| Rapamycin | Porcine Kidney | 0.5 - 500 | > 0.99 |
| Rapamycin | Porcine Liver | 0.5 - 500 | > 0.99 |
| Rapamycin | Porcine Lung | 0.5 - 500 | > 0.99 |
| Rapamycin | Porcine Myocardium | 0.5 - 500 | > 0.99 |
Table 3: Precision and Accuracy Data (Illustrative)
| Tissue Matrix | Spiked Concentration (ng/g) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Kidney | 1.5 | < 15 | < 15 | 85 - 115 |
| 50 | < 15 | < 15 | 85 - 115 | |
| 375 | < 15 | < 15 | 85 - 115 | |
| Liver | 1.5 | < 15 | < 15 | 85 - 115 |
| 50 | < 15 | < 15 | 85 - 115 | |
| 375 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect (Illustrative)
| Tissue Matrix | Concentration (ng/g) | Mean Recovery (%) | Matrix Effect (%) |
| Kidney | Low, Mid, High | > 80 | < 15 |
| Liver | Low, Mid, High | > 80 | < 15 |
| Lung | Low, Mid, High | > 80 | < 15 |
| Myocardium | Low, Mid, High | > 80 | < 15 |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of rapamycin in various tissue homogenates. This detailed protocol serves as a valuable resource for researchers in drug development and related fields, enabling accurate assessment of rapamycin's tissue distribution and pharmacokinetics. It is recommended that each laboratory validates this method according to their specific requirements and regulatory guidelines.
References
- 1. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
Standard Operating Procedure for Preparing Rapamycin-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin-d3 is the deuterated form of Rapamycin, a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is commonly used as an internal standard for the quantification of Rapamycin in various biological samples using mass spectrometry.[3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 917.19 g/mol | [1][5][6] |
| Chemical Formula | C₅₁H₇₆D₃NO₁₃ | [5][6] |
| CAS Number | 392711-19-2 | [1][5][6] |
| Purity | Typically ≥98% | [5][6] |
| Solubility in DMSO | ~25 mg/mL | [4][7] |
| Solubility in Ethanol | ~50 mg/mL | [7] |
| Solubility in Methanol | ~25 mg/mL | [4][7] |
| Solubility in Chloroform | ~5 mg/mL | [4][7] |
| Storage of Powder | -20°C for up to 3 years | [1][2] |
| Storage of Stock Solution | -80°C for up to 1 year | [1] |
Experimental Protocols
This section details the methodology for preparing a this compound stock solution.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (Example: 10 mM in DMSO)
-
Pre-analysis: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.917 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed exactly 0.917 mg, you would add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C.[1] When stored properly, the stock solution is stable for at least one year.[1]
Preparation of Working Solutions
To prepare a working solution, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
Note on Solvent Choice: While DMSO is a common solvent, this compound is also soluble in ethanol and methanol.[4][7] The choice of solvent will depend on the specific experimental requirements and cellular model. If the product is supplied in a solvent such as ethanol, it can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[4]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified mTOR Signaling Pathway
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 6. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. SiroliMus-D3/ this compound CAS#: 392711-19-2 [m.chemicalbook.com]
Application Note and Protocol: Preparation of Calibration Curve Standards for Rapamycin using Rapamycin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of Rapamycin in biological matrices.
Purpose: This document provides a detailed protocol for the preparation of calibration curve standards of Rapamycin (also known as Sirolimus) for use in bioanalytical assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It describes the use of Rapamycin-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure accuracy and precision.
Introduction
Accurate quantification of therapeutic drugs like Rapamycin in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The construction of a reliable calibration curve is fundamental to these quantitative methods. An ideal calibration curve is generated using a series of standards with known concentrations that bracket the expected concentration range in the unknown samples.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based bioanalysis.[1][2] this compound is chemically identical to Rapamycin but has a different mass due to the incorporation of deuterium atoms.[3] When a fixed amount of the internal standard is added to all samples, standards, and quality controls, it co-elutes with the analyte and experiences similar effects during sample extraction, handling, and ionization. This helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[4][5]
This protocol details the preparation of Rapamycin stock solutions, the serial dilution to create working standard solutions, the preparation of the this compound internal standard working solution, and the final step of spiking these standards into a biological matrix to generate the calibration curve standards.
Materials and Equipment
2.1 Reagents
-
Rapamycin (Sirolimus), analytical standard grade
-
This compound, analytical standard grade
-
Methanol (MeOH), LC-MS grade or equivalent high-purity solvent[4]
-
Dimethyl sulfoxide (DMSO), analytical grade (optional, for initial solubilization)[6][7]
-
Blank biological matrix (e.g., human plasma, rat whole blood, tissue homogenate) free of Rapamycin and any interfering substances.
2.2 Equipment
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1, 5, 10, 50, 100 mL)
-
Calibrated single-channel and multi-channel pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge tubes or polypropylene tubes
-
-20°C and -80°C freezers for storage
Experimental Protocols
3.1 Protocol 1: Preparation of Primary Stock Solutions (1.0 mg/mL)
This protocol describes the preparation of concentrated stock solutions for both the analyte (Rapamycin) and the internal standard (this compound).
-
Weighing: Accurately weigh approximately 1.0 mg of Rapamycin powder and transfer it to a 1.0 mL Class A volumetric flask. Record the exact weight. In a separate 1.0 mL volumetric flask, perform the same procedure for this compound.
-
Solubilization: Add approximately 0.8 mL of methanol to each flask.[4] Vortex gently until the powder is completely dissolved. Rapamycin is also highly soluble in DMSO.[6] If using DMSO for initial solubilization, dissolve the powder in a small volume of DMSO first, then bring to the final volume with methanol.
-
Dilution to Volume: Once dissolved, bring the solution to the final 1.0 mL volume with methanol. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Calculation of Exact Concentration: Calculate the precise concentration of each stock solution based on the exact weight of the powder and the final volume.
-
Concentration (mg/mL) = Weight of powder (mg) / Final volume (mL)
-
-
Labeling and Storage: Transfer the stock solutions into clearly labeled amber vials or polypropylene tubes. Store the stock solutions at -20°C or -80°C.[4][8] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[9]
3.2 Protocol 2: Preparation of Intermediate and Working Standard Solutions
This protocol uses a serial dilution method to prepare a series of working standard solutions from the Rapamycin primary stock solution. These working solutions will be used to spike into the blank matrix.
-
Prepare Intermediate Stock (e.g., 10 µg/mL): Pipette 100 µL of the 1.0 mg/mL Rapamycin primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol. This creates a 10 µg/mL (10,000 ng/mL) intermediate stock.
-
Serial Dilutions: Prepare a series of working standard solutions as outlined in the table below. Each dilution should be thoroughly mixed before proceeding to the next.
| Standard ID | Starting Solution | Vol. of Starting Sol'n (µL) | Final Volume (µL) | Diluent (Methanol) | Final Concentration (ng/mL) |
| WS-1 | 10 µg/mL Stock | 100 | 1000 | 900 µL | 1000 |
| WS-2 | WS-1 (1000 ng/mL) | 500 | 1000 | 500 µL | 500 |
| WS-3 | WS-2 (500 ng/mL) | 500 | 1000 | 500 µL | 250 |
| WS-4 | WS-3 (250 ng/mL) | 400 | 1000 | 600 µL | 100 |
| WS-5 | WS-4 (100 ng/mL) | 500 | 1000 | 500 µL | 50 |
| WS-6 | WS-5 (50 ng/mL) | 200 | 1000 | 800 µL | 10 |
| WS-7 | WS-6 (10 ng/mL) | 500 | 1000 | 500 µL | 5 |
| WS-8 | WS-7 (5 ng/mL) | 200 | 1000 | 800 µL | 1 |
Caption: Table 1. Example of a serial dilution scheme to prepare Rapamycin working standard solutions.
3.3 Protocol 3: Preparation of Internal Standard (IS) Working Solution
The internal standard is added at a single, constant concentration to all samples and standards. The optimal concentration depends on the LC-MS/MS system's sensitivity and should result in a stable and reproducible peak area.
-
Prepare Intermediate IS Stock (e.g., 1 µg/mL): Pipette 10 µL of the 1.0 mg/mL this compound primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol. This creates a 1 µg/mL (1000 ng/mL) intermediate stock.
-
Prepare Working IS Solution (e.g., 100 ng/mL): Pipette 1.0 mL of the 1 µg/mL intermediate IS stock into a 10 mL volumetric flask and dilute to volume with methanol. This 100 ng/mL solution is now ready to be used during the sample extraction process (e.g., by adding it to the protein precipitation solvent).
3.4 Protocol 4: Preparation of Final Calibration Curve Standards in Matrix
This is the final step where the Rapamycin working standards are added to the blank biological matrix to create the calibration curve standards that will be analyzed.
-
Aliquoting Matrix: Aliquot the blank biological matrix into a series of labeled microcentrifuge tubes. For example, add 95 µL of blank plasma to eight tubes.
-
Spiking: Add a small, precise volume of each Rapamycin working standard (from Protocol 3.2) to the corresponding matrix aliquot. For example, add 5 µL of each working standard to the 95 µL of matrix. This creates a 1:20 dilution of the working standard in the matrix.
-
Mixing: Gently vortex each tube for 5-10 seconds to ensure the standard is evenly distributed throughout the matrix.
-
Final Concentrations: The resulting standards are now ready for the sample extraction procedure (e.g., protein precipitation), during which the IS working solution will be added.
| Standard ID | Working Standard Spiked | Final Concentration in Matrix (ng/mL) |
| CAL 1 | WS-8 (1 ng/mL) | 0.05 |
| CAL 2 | WS-7 (5 ng/mL) | 0.25 |
| CAL 3 | WS-6 (10 ng/mL) | 0.5 |
| CAL 4 | WS-5 (50 ng/mL) | 2.5 |
| CAL 5 | WS-4 (100 ng/mL) | 5.0 |
| CAL 6 | WS-3 (250 ng/mL) | 12.5 |
| CAL 7 | WS-2 (500 ng/mL) | 25.0 |
| CAL 8 | WS-1 (1000 ng/mL) | 50.0 |
Caption: Table 2. Example of final calibration standard concentrations in matrix after a 1:20 dilution of the working standards. This range should be adjusted based on the specific assay requirements.
Workflow Visualization
The following diagram illustrates the overall workflow for preparing the calibration standards.
Caption: Workflow for the preparation of Rapamycin calibration curve standards with this compound as an internal standard.
Storage and Stability
Proper storage of stock and working solutions is critical to maintain their accuracy over time.
-
Powder: Unopened Rapamycin and this compound powders should be stored at -20°C, protected from light.[1][3]
-
Primary Stock Solutions: When prepared in methanol or DMSO, stock solutions are stable for extended periods when stored at -80°C.[8][9] Aliquoting into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[8]
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solutions on the day of the experiment. If stored, their stability should be thoroughly evaluated under the specific storage conditions (e.g., -20°C for a limited time).
-
Standards in Matrix: Calibration standards prepared in a biological matrix should be processed immediately or stored at -80°C until analysis. The freeze-thaw stability of the analyte in the specific matrix must be determined during method validation.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. goldbio.com [goldbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | TargetMol [targetmol.com]
Revolutionizing Therapeutic Drug Monitoring: A Guide to Selecting the Optimal LC Column for Rapamycin-d3 Separation
[City, State] – [Date] – In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressant drugs is paramount. Rapamycin, also known as Sirolimus, and its deuterated internal standard, Rapamycin-d3, are critical components in clinical settings, particularly in organ transplantation to prevent rejection. The analytical challenge lies in achieving robust and reproducible separation from complex biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column for the successful separation of this compound, ensuring reliable and sensitive quantification by LC-MS/MS.
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is a central regulator of cellular metabolism and its dysregulation is implicated in various diseases, including cancer and diabetes.[1][2][4] Rapamycin, in complex with FKBP12, binds to the mTORC1 complex, thereby inhibiting its activity.[2][4][5]
The selection of an appropriate LC column is a critical first step in developing a robust analytical method for this compound. Reversed-phase chromatography is the predominant technique employed for the analysis of Rapamycin and its analogs. C8 and C18 columns are the most commonly utilized stationary phases, offering a good balance of hydrophobic retention and selectivity.
Factors to Consider for LC Column Selection:
-
Particle Size: Smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and resolution, leading to sharper peaks and improved sensitivity, particularly beneficial for complex biological samples. However, they also generate higher backpressure, requiring ultra-high-performance liquid chromatography (UHPLC) systems.
-
Pore Size: For small molecules like this compound, a standard pore size of 100-120 Å is generally sufficient.
-
Column Dimensions: Shorter columns (e.g., 50 mm) with smaller internal diameters (e.g., 2.1 mm) are preferred for high-throughput analysis, as they reduce run times and solvent consumption.
-
Stationary Phase Chemistry: Both C8 and C18 columns have demonstrated successful separation of Rapamycin. The choice between them may depend on the specific matrix and potential interferences. C18 columns offer greater hydrophobicity and may provide more retention, which can be advantageous for separating the analyte from early-eluting matrix components.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and effective protein precipitation method for the extraction of this compound from whole blood.
Materials:
-
Whole blood samples containing this compound
-
Internal Standard (IS) working solution (e.g., Ascomycin or a structural analog)
-
Precipitating solution: Methanol/zinc sulfate (7:3, v/v)[6] or Acetonitrile containing the internal standard.
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
To 100 µL of whole blood sample in a microcentrifuge tube, add 200 µL of the cold precipitating solution containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or a new microcentrifuge tube.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Autosampler capable of maintaining samples at a low temperature (e.g., 4°C).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Analytical Column: A reversed-phase C18 or C8 column. (See Table 1 for examples).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.5 mL/min (dependent on column dimensions).
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific transition will depend on the deuteration pattern. For example, m/z 934.6 → 867.6 (ammonium adduct).
-
Rapamycin (for reference): m/z 931.8 → 864.6 (ammonium adduct).[6]
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Table 1: Recommended LC Columns for this compound Separation
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features | Reference |
| Waters Xterra MS C18 | C18 | 5 | 250 x 4.6 | Good for general purpose analysis. | [12] |
| Alltima C18 | C18 | 5 | 150 x 2.1 | Provides good resolution and peak shape. | [8] |
| Waters Nova-Pak C18 | C18 | 4 | 150 x 2.1 | Suitable for routine analysis. | [6] |
| MZ-Analysentechnik C8 | C8 | 5 | 15 x 4.6 | Offers slightly less retention than C18. | [9][10][11] |
| Waters Symmetry ODS C18 | C18 | 5 | 250 x 4.6 | A robust and reliable column. | [13] |
| Agilent Zorbax SB-C18 | C18 | - | - | Used as a cleanup column in a column-switching setup. | [14] |
| YMC ODS-AQ | C18 | - | - | Used as an analytical column in a column-switching setup. | [14] |
Table 2: Example LC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mandatory Visualizations
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logic for selecting the correct LC column.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. A reversed phase high performance liquid chromatographic method for determination of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
Application Note: Optimal Mobile Phase Composition for Rapamycin-d3 Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1] Its therapeutic efficacy is mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT signaling pathway that governs cell growth, proliferation, and survival.[2][3][4] Rapamycin-d3, a deuterated analog of Rapamycin, is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug.
The chromatographic separation of Rapamycin and its deuterated form is critical for reliable analysis. Due to its hydrophobic nature and the potential for isomeric forms, developing a robust chromatographic method with an optimized mobile phase is essential for achieving symmetric peak shapes, good resolution, and high sensitivity.[5][6] This application note provides a comprehensive overview of mobile phase compositions for the optimal chromatography of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Signaling Pathway of Rapamycin
Rapamycin exerts its biological effects by targeting the mTOR signaling pathway. The diagram below illustrates the key components and interactions within this pathway, highlighting the role of Rapamycin in its inhibition.
Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.
Experimental Protocols
General Chromatographic Conditions
The following tables summarize various mobile phase compositions and chromatographic parameters reported for the analysis of Rapamycin and its deuterated analog. These conditions serve as a starting point for method development and optimization.
Table 1: HPLC-UV Methods for Rapamycin Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| C8 | Methanol:Water (80:20, v/v) | 1.0 | 57 | 277 | [5] |
| C18 | Acetonitrile:Methanol (20:80, v/v) | 1.0 | Ambient | 272 | [7] |
| C18 | Acetonitrile:Ammonium Acetate Buffer | 1.5 | 55 | 278 | [1] |
Table 2: LC-MS/MS Methods for Rapamycin and this compound Analysis
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate (mL/min) | Internal Standard | Reference |
| C18 | 0.1 mM Formic Acid & 0.05 mM Ammonium Acetate in Water | 0.1 mM Formic Acid & 0.05 mM Ammonium Acetate in Methanol | Gradient | 0.4 | This compound | [8] |
| C18 | Water with 0.1% Acetic Acid | Acetonitrile | Isocratic (20:80, v/v) | 1.0 | - | [9] |
| C18 | 5 mM Ammonium Formate | Methanol | Gradient | - | Ascomycin | [10] |
| C18 | 30 mM Ammonium Acetate (pH 5.2) | Methanol | Isocratic (3:97, v/v) | 0.8 | Ascomycin | [11] |
Method Development and Optimization Protocol
The following protocol outlines a systematic approach to developing and optimizing a mobile phase for this compound chromatography.
References
- 1. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. brieflands.com [brieflands.com]
- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idc-online.com [idc-online.com]
- 8. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Sirolimus Using Rapamycin-d3 as an Internal Standard by LC-MS/MS
Introduction
Sirolimus, also known as rapamycin, is a potent immunosuppressant widely used to prevent organ rejection in transplant patients, particularly in kidney transplantation.[1][2] It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival.[1][3][4][5] Due to its narrow therapeutic window (typically 5-15 ng/mL in whole blood) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sirolimus is crucial to ensure efficacy while minimizing toxicity.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sirolimus TDM, offering superior sensitivity and specificity compared to immunoassays.[1][2] This application note provides a detailed protocol for the quantification of sirolimus in human whole blood using a stable isotope-labeled internal standard, Rapamycin-d3 (Sirolimus-d3), by LC-MS/MS. The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7][8]
Signaling Pathway of Sirolimus (Rapamycin)
Sirolimus exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. It first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity.[3] This disruption of mTORC1 signaling results in the inhibition of T-cell and B-cell proliferation, which is essential for preventing transplant rejection.[9]
Caption: Sirolimus-mTORC1 signaling pathway.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of sirolimus involves sample collection, sample preparation, LC-MS/MS analysis, and data processing. A simple protein precipitation step is commonly employed for sample preparation, which is efficient and suitable for clinical laboratories.[6]
Caption: Experimental workflow for sirolimus TDM.
Materials and Reagents
-
Sirolimus certified reference material
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Zinc sulfate
-
Whole blood (EDTA) for calibration standards and quality controls
Protocol: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Allow patient whole blood samples, calibrators, and quality controls to thaw completely at room temperature.
-
Internal Standard Spiking: To 100 µL of each sample, add a specified volume of this compound internal standard solution.
-
Protein Precipitation: Add 500 µL of a precipitation solution (e.g., acetonitrile containing 0.1M zinc sulfate) to each sample.[6]
-
Vortexing: Vortex the samples vigorously for 10-30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at room temperature for 10 minutes.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 50-60°C[11] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sirolimus: m/z 931.7 → 864.6this compound: m/z 934.7 → 864.6[12] |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 50-100 ms |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of sirolimus to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of sirolimus in patient samples and quality controls is determined from the calibration curve using the measured peak area ratios.
Performance Characteristics
The presented method is expected to have the following performance characteristics based on published data.
| Parameter | Expected Performance |
| Analytical Measuring Range | 1.0 - 50.0 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[6] |
| Precision (CV%) | < 15%[2] |
| Accuracy (% Recovery) | 85 - 115%[6][11] |
| Linearity (r²) | > 0.99 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of sirolimus in whole blood.[2][6] This detailed protocol offers a reliable framework for clinical and research laboratories to accurately quantify sirolimus concentrations, aiding in the optimization of patient therapy and minimizing the risk of adverse effects. Adherence to good laboratory practices and thorough method validation are essential for ensuring the quality and reliability of the results.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 3. clinicalpub.com [clinicalpub.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. msacl.org [msacl.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Drug Monitoring on the Safety of Sirolimus in Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. Therapeutic monitoring of sirolimus in human whole-blood samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Rapamycin-d3 in the Study of Rapamycin Metabolites: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. Its therapeutic efficacy is closely linked to its metabolism, which primarily occurs in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system. The study of rapamycin's metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profiles, as well as for therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize toxicity. Rapamycin-d3, a stable isotope-labeled form of rapamycin, serves as an invaluable tool in these studies, primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides detailed application notes and protocols for the use of this compound in the analysis of rapamycin and its metabolites.
Application of this compound in Metabolite Studies
The primary application of this compound is as an internal standard (IS) for the accurate and precise quantification of rapamycin and its metabolites in biological matrices such as whole blood, plasma, and tissue homogenates.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during the electrospray ionization (ESI) process in LC-MS/MS, leading to inaccurate quantification. Since this compound is chemically identical to rapamycin and its metabolites (with the exception of the isotopic label), it co-elutes and experiences similar matrix effects, allowing for reliable correction.[1]
-
Compensation for Variability in Sample Preparation: Losses during sample extraction and processing steps can introduce variability. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the analyte can be normalized to the recovery of the internal standard.
-
Improved Precision and Accuracy: The use of this compound significantly improves the intra- and inter-assay precision and accuracy of the analytical method, which is critical for clinical applications like TDM.[2][3]
Rapamycin Metabolism and Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[4] The metabolism of rapamycin leads to the formation of several metabolites, primarily through demethylation and hydroxylation.[5] The major identified metabolites in human blood include hydroxy, dihydroxy, demethyl, and didemethyl sirolimus.[5] Another significant metabolite is secorapamycin, a ring-opened form of the parent drug.[6]
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by rapamycin.
Caption: mTOR signaling pathway and rapamycin's point of inhibition.
Rapamycin Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of rapamycin.
Caption: Primary metabolic pathways of rapamycin.
Experimental Protocols
The following is a generalized protocol for the quantification of rapamycin and its metabolites in whole blood using LC-MS/MS with this compound as an internal standard. This protocol should be optimized and validated for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Rapamycin certified reference material
-
This compound certified reference material[7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate solution (0.1 M)
-
Ultrapure water
-
Drug-free whole blood for calibration standards and quality controls
Experimental Workflow
Caption: General workflow for rapamycin metabolite analysis.
Sample Preparation
-
Thaw Samples: Allow whole blood samples, calibrators, and quality controls to thaw at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of each sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the working internal standard solution (this compound in methanol) to each tube. The concentration of the IS should be optimized based on the expected analyte concentration range.
-
Protein Precipitation: Add a protein precipitating agent, such as a methanol/zinc sulfate solution.[2] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrument.
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium acetate and 0.1% formic acid in water |
| Mobile Phase B | 2 mM Ammonium acetate and 0.1% formic acid in methanol |
| Gradient | Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 50 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Rapamycin | m/z 931.7 → 864.6[3] |
| This compound | m/z 934.7 → 864.6[3] |
| Hydroxy Sirolimus | To be determined empirically |
| Demethyl Sirolimus | To be determined empirically |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of sirolimus using a deuterated internal standard.
Table 1: Method Validation Parameters for Sirolimus Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | [5] |
| Intra-assay Precision (CV%) | < 10% | [2] |
| Inter-assay Precision (CV%) | < 15% | [2] |
| Accuracy (%) | 85 - 115% | [2] |
| Recovery (%) | > 80% |
Table 2: Comparison of Sirolimus Concentrations by LC-MS/MS and Immunoassay
| Method | Median Concentration (ng/mL) | Note | Reference |
| LC-MS/MS | 7.61 | Considered more specific as it does not cross-react with metabolites. | [3] |
| EMIT (Immunoassay) | 11.0 | Tends to overestimate concentrations due to cross-reactivity with sirolimus metabolites.[3] | [3] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of rapamycin and its metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and procedural losses, leading to reliable data crucial for both research and clinical applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and therapeutic drug monitoring, enabling a deeper understanding of rapamycin's metabolic fate and its clinical implications.
References
- 1. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 4. Rapamycin regulates biochemical metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
Application Notes and Protocols for Rapamycin-d3 in Cell Lysate mTOR Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a variety of upstream pathways, including those activated by growth factors like insulin and IGF-1, as well as cellular nutrient and energy status.[2][3] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2][4] Dysregulation of the mTOR signaling pathway is implicated in a host of human diseases, including cancer, diabetes, and neurological disorders.[1][2]
Rapamycin is a macrolide that, upon binding to the intracellular receptor FKBP12, specifically inhibits the activity of mTORC1.[2][5] This inhibition is achieved through the binding of the FKBP12-rapamycin complex to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[2] Rapamycin-d3 is a deuterated analog of rapamycin, which is often utilized as an internal standard in mass spectrometry-based quantification. For the purposes of an in vitro cell lysate mTOR activity assay, this compound is expected to exhibit identical inhibitory activity against mTORC1 as unlabeled rapamycin. These application notes provide a detailed protocol for utilizing this compound to assess mTOR activity in cell lysates.
mTOR Signaling Pathway and Mechanism of Rapamycin Action
The mTOR signaling network is a complex cascade that controls fundamental cellular processes. mTORC1, the rapamycin-sensitive complex, is a master regulator of protein synthesis and cell growth.[1] It is activated by various inputs such as growth factors and amino acids.[3][6] Once active, mTORC1 phosphorylates downstream targets including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to increased mRNA translation.[1][3] mTORC2, which is generally insensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKCα.[1][7]
Rapamycin, and by extension this compound, acts as a potent and specific allosteric inhibitor of mTORC1.[8][9] It first forms a complex with the immunophilin FKBP12.[2][5] This drug-protein complex then binds to the FRB domain on mTOR, preventing the association of mTOR with its downstream substrates and thereby inhibiting mTORC1 kinase activity.[2][5]
Caption: mTOR Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section details the key experimental procedures for assessing mTOR activity in cell lysates using this compound as an inhibitor.
I. Cell Culture and Lysate Preparation
-
Cell Culture: Culture cells of interest to approximately 80-90% confluency. Prior to lysis, cells can be serum-starved and then stimulated with growth factors (e.g., insulin) to activate the mTOR pathway.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[10]
-
Add ice-cold lysis buffer (e.g., CHAPS-based buffer for preserving mTOR complex integrity) containing protease and phosphatase inhibitors.[1][11] A common lysis buffer composition is 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and 1X protease inhibitor cocktail.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10][12]
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1][10]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.[10][12]
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay, such as the Bradford or BCA assay.[1] This is crucial for ensuring equal protein loading in subsequent steps.
II. Immunoprecipitation of mTORC1
-
Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C with gentle rotation.[10] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
To 200-500 µg of cell lysate, add an antibody specific for a core component of mTORC1, such as anti-Raptor.[13][14]
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[10]
-
Add pre-washed Protein A/G agarose or magnetic beads and incubate for an additional 1-3 hours at 4°C.[10]
-
Collect the immunoprecipitates by centrifugation or using a magnetic rack.[10][15]
-
Wash the immunoprecipitated complex multiple times with lysis buffer and then with a kinase assay wash buffer to remove detergents and other contaminants.[10][11]
-
III. In Vitro mTOR Kinase Assay
-
This compound Inhibition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Resuspend the washed immunoprecipitated mTORC1 complex in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl2).[11]
-
Add this compound at the desired final concentration (or vehicle control) to the resuspended mTORC1 complex. A typical concentration range for rapamycin is 0.05-50 nM.[9]
-
Incubate on ice for 20 minutes to allow for mTORC1 inhibition.[11][16]
-
-
Kinase Reaction:
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95-100°C for 5 minutes.[11][19]
IV. Data Analysis
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-S6K1 (Thr389)).[11][17]
-
Also, probe for total levels of the substrate and an mTORC1 component (e.g., Raptor) as loading controls.
-
-
Quantification:
-
Detect the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate signal to determine the relative mTORC1 activity.
-
Caption: Experimental Workflow for mTOR Activity Assay.
Data Presentation
The quantitative data from the mTOR activity assay can be summarized in a table to clearly present the inhibitory effect of this compound.
| Treatment Group | This compound Conc. (nM) | Normalized Phospho-Substrate Level (Arbitrary Units) | % Inhibition of mTORC1 Activity |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | 0.65 ± 0.05 | 35% |
| This compound | 1 | 0.32 ± 0.04 | 68% |
| This compound | 10 | 0.15 ± 0.03 | 85% |
| This compound | 50 | 0.08 ± 0.02 | 92% |
Data are presented as mean ± standard deviation and are representative of expected results. Actual values may vary depending on the cell type and experimental conditions.
Conclusion
This document provides a comprehensive protocol for the use of this compound in cell lysate mTOR activity assays. By following these detailed methodologies, researchers can accurately assess the inhibitory potential of this compound on mTORC1 kinase activity. The provided diagrams and data tables serve to clarify the underlying signaling pathways and aid in the interpretation of experimental results. This protocol is intended for use by researchers, scientists, and drug development professionals working to understand the intricacies of mTOR signaling and the effects of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. scbt.com [scbt.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Rapamycin and Rapamycin-d3 in Whole Blood using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) and bioanalysis of rapamycin.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2] It is widely used to prevent organ rejection in transplant patients.[2] Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism.[3][4] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin in whole blood is essential to optimize dosage, ensuring efficacy while minimizing toxicity.
This application note provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous quantification of rapamycin and its stable isotope-labeled internal standard, Rapamycin-d3, from whole blood samples. The use of a deuterated internal standard like this compound is critical for accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and matrix effects during analysis.[5][6][7]
Signaling Pathway of Rapamycin
Rapamycin exerts its cellular effects by targeting the mTOR signaling pathway. Inside the cell, rapamycin first binds to the immunophilin FK506-binding protein 12 (FKBP12).[4][8] This rapamycin-FKBP12 complex then directly interacts with and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[3][9] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and arresting the cell cycle.[8] mTOR also exists in a second complex, mTORC2, which is generally considered insensitive to acute rapamycin treatment.[8][10]
Experimental Protocol: Liquid-Liquid Extraction
This protocol outlines a common "protein precipitation followed by liquid-liquid extraction" method for isolating rapamycin and its internal standard from whole blood.
1. Materials and Reagents
-
Biological Matrix: K2-EDTA whole blood
-
Analytes: Rapamycin, this compound (Internal Standard, IS)[7][11]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), n-Hexane (HPLC grade)
-
Reagents: Zinc sulfate (50 g/L in water), 0.1 M Sodium Hydroxide (NaOH)
-
Equipment:
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >10,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
-
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of rapamycin and this compound in methanol. Store at -20°C or below.[12]
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 methanol/water.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 250 ng/mL) in 50% methanol.[13]
-
Calibration Standards & Quality Controls (QCs): Spike blank whole blood with appropriate volumes of rapamycin working solutions to create a calibration curve (e.g., 1 to 50 ng/mL) and at least three levels of QCs (low, mid, high).
3. Step-by-Step Extraction Procedure
-
Aliquoting: Pipette 100 µL of standards, QCs, or unknown patient samples into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound IS working solution to all tubes except for "double blank" samples (matrix without analyte or IS).
-
Hemolysis and Protein Precipitation:
-
Add 200 µL of a precipitating solution (e.g., methanol containing 50 g/L zinc sulfate).[14]
-
Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube.
-
Liquid-Liquid Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE) to the supernatant.[15]
-
Vortex for 2 minutes to facilitate the extraction of rapamycin and the IS into the organic layer.
-
-
Phase Separation: Centrifuge at 15,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80% acetonitrile in water with 0.05% formic acid) used for the LC-MS/MS analysis.[12]
-
Final Centrifugation & Transfer: Vortex briefly and centrifuge one last time (15,000 x g for 5 min) to pellet any insoluble debris. Transfer the clear reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes typical quantitative parameters from various validated LC-MS/MS methods for rapamycin analysis in whole blood.
| Parameter | Typical Value | Source(s) |
| Sample Volume | 0.1 - 0.5 mL | [2][13] |
| Extraction Method | Protein Precipitation & LLE | [13][14][15] |
| Extraction Solvent | Methyl tert-butyl ether, 1-chlorobutane | [13][15] |
| Internal Standard | This compound, Ascomycin, Tacrolimus | [2][5][6][16] |
| Linearity Range | 0.1 - 100 ng/mL | [2][17] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [6][13] |
| Recovery | 75% - 93% | [6][13] |
| Intra-day Precision (%CV) | < 15% | [5][6][13] |
| Inter-day Precision (%CV) | < 15% | [5][6][13] |
| Accuracy (%RE) | 89% - 113% | [5][6] |
CV: Coefficient of Variation; RE: Relative Error
Conclusion
This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of rapamycin and its deuterated internal standard, this compound, from whole blood. The combination of protein precipitation and liquid-liquid extraction provides a clean sample extract suitable for sensitive and specific analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for clinical therapeutic drug monitoring. This method can be readily adapted and validated by clinical and research laboratories for routine rapamycin analysis.
References
- 1. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. cusabio.com [cusabio.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction Method for Rapamycin Analysis in Whole Blood Using Rapamycin-d3
Introduction
Rapamycin, also known as Sirolimus, is a potent immunosuppressant drug critical in preventing organ rejection in transplant patients.[1][2][3] Its narrow therapeutic window necessitates therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for rapamycin quantification due to its superior sensitivity and specificity compared to immunoassays.[3][4][5]
A crucial step in LC-MS/MS analysis is sample preparation, which aims to remove matrix interferences from complex biological samples like whole blood. Solid-phase extraction (SPE) is a robust technique for sample clean-up and analyte concentration. This application note provides a detailed protocol for the extraction of rapamycin from human whole blood using SPE, followed by LC-MS/MS analysis. The method incorporates Rapamycin-d3 as a stable isotope-labeled internal standard (IS) to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.[6][7] The use of a deuterated internal standard like this compound is advisable to adequately compensate for matrix effects.[6][7]
Signaling Pathway of Rapamycin
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key protein kinase that regulates cell growth, proliferation, and survival.[5][8] This inhibition ultimately suppresses the immune response, preventing the rejection of transplanted organs.[8]
Caption: Rapamycin's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Rapamycin certified reference standard
-
This compound (Deuterated Internal Standard)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Zinc Sulfate
-
Ammonium Bicarbonate
-
Formic Acid
-
Ammonium Formate
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Human whole blood (K2EDTA) for calibration standards and quality controls
Preparation of Stock and Working Solutions
-
Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the rapamycin stock solution with 50% methanol to prepare working standards for calibration curve points.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Protein Precipitation
This initial step lyses the blood cells and precipitates proteins, which can interfere with the extraction process.
-
Pipette 200 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 400 µL of a precipitating solution (e.g., 80:20 methanol:2% zinc sulfate in water).[10]
-
Vortex vigorously for 20-30 seconds to ensure complete lysis and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.[10]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Protocol
The SPE procedure further cleans the sample by removing salts and other polar interferences.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.[10]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water (or 25 mM ammonium bicarbonate, pH 8.3) through the sorbent bed.[10] Ensure the sorbent does not dry out.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (~1 mL/min).[10]
-
Washing:
-
Wash 1: Pass 1 mL of a weak solvent (e.g., 25 mM ammonium bicarbonate or 5% methanol in water) to remove highly polar interferences.[10]
-
Wash 2: Pass 1 mL of a slightly stronger solvent (e.g., 50/50 methanol/water) to remove less polar interferences.[10]
-
Dry the SPE cartridge under high vacuum for 5 minutes to remove residual wash solvents.[10]
-
-
Elution:
-
Elute the rapamycin and this compound from the cartridge by passing 2 x 200 µL of 100% methanol.[10]
-
Collect the eluate in a clean microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 80% acetonitrile in water with 0.05% formic acid) for LC-MS/MS analysis.[10]
-
Caption: Experimental workflow for rapamycin extraction.
Data Presentation
LC-MS/MS Analysis Parameters
The reconstituted sample is injected into an LC-MS/MS system for quantification. Below are typical parameters.
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C8 or C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.6 µm)[10] |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile/Methanol (B), both containing 0.1% formic acid and/or 2 mM ammonium formate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[10] |
| Injection Volume | 10 - 20 µL[10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[10] |
| Monitored Transitions | Rapamycin: m/z 936.6 -> 409.3 (Ammonium Adduct)[10] This compound: m/z 939.6 -> 409.3 (or similar appropriate transition) |
| Source Temperature | 350 - 400 °C[7] |
| Ion Spray Voltage | 5500 V[7][10] |
Quantitative Performance Data
The following table summarizes the performance characteristics of similar validated methods for rapamycin analysis.
| Performance Metric | Result | Reference(s) |
| Linearity Range | 0.6 - 49.2 ng/mL | [7] |
| 1.6 - 50 µg/L (ng/mL) | [11] | |
| 2.3 - 1000 ng/mL | [10] | |
| Correlation Coeff. (r²) | > 0.99 | [7][11] |
| Extraction Recovery | 76.6% - 84% | [7] |
| ~73% - 77% | [11] | |
| Precision (CV%) | Intra-assay: 0.9 - 14.7% | [7] |
| Inter-assay: 2.5 - 12.5% | [7] | |
| < 7% (routine use) | [11] | |
| Lower Limit of Quant. | 0.6 ng/mL | [7] |
Logical Relationship Diagram
The use of a deuterated internal standard is fundamental to achieving accurate quantification by correcting for variations at multiple stages of the analytical process.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Routine clinical monitoring of sirolimus (rapamycin) whole-blood concentrations by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Routine clinical monitoring of sirolimus (rapamycin) whole-blood concentrations by HPLC with ultraviolet detection. | Semantic Scholar [semanticscholar.org]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of sirolimus by liquid chromatography-tandem mass spectrometry using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Rapamycin-d3 in Low-Dose Rapamycin Longevity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), has emerged as one of the most promising geroprotective compounds, consistently demonstrating lifespan and healthspan extension across various model organisms.[1][2][3][4] Low-dose rapamycin regimens are of particular interest as they may mitigate the side effects associated with the higher doses used for immunosuppression while still achieving significant longevity benefits.[5] The accurate quantification of rapamycin in biological matrices is paramount for establishing robust pharmacokinetic and pharmacodynamic (PK/PD) relationships in these low-dose studies. This document provides detailed application notes and protocols for the utilization of Rapamycin-d3, a deuterated internal standard, to ensure the highest accuracy and precision in quantitative analyses. Furthermore, it outlines key experimental protocols for assessing the efficacy of low-dose rapamycin in longevity studies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[6] Deuterated standards co-elute with the unlabeled analyte, experiencing similar ionization suppression or enhancement effects from the biological matrix, which allows for highly accurate correction and reliable quantification.[6][7]
Data Presentation
Table 1: Quantitative Data from Low-Dose Rapamycin Longevity Studies in Mice
| Study Reference | Mouse Strain | Treatment Dose & Duration | Key Lifespan/Healthspan Findings |
| Bitto et al., 2016 | C57BL/6J | 126 ppm in diet for 3 months (started at 20-21 months of age) | Up to 60% increase in life expectancy post-treatment; improved grip strength and rotarod performance.[7][8][9] |
| Johnson et al., 2015 (cited in Bitto et al., 2016) | Leigh Syndrome mouse model | Estimated equivalent of 378 ppm dietary eRapa | Efficacy in a disease model, suggesting high dose-dependency for certain effects.[7] |
| Sivaprasad et al., 2017 | TK2 mouse model of mtDNA depletion syndrome | 0.8 mg/kg in drinking water during gestation, increased to 4 mg/kg post-delivery | ~60% median lifespan extension and ~35% maximum lifespan extension.[10][11][12] |
| Selvarani et al., 2021 (Review) | Various strains | Various low-dose regimens | Robust lifespan extension across multiple studies and strains.[4] |
Table 2: Pharmacokinetic Parameters of Low-Dose Rapamycin in Animal Models
| Study Reference | Animal Model | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) |
| Larson et al. (cited in Urfer et al., 2021) | Dogs | 0.1 mg/kg (single oral dose) | 8.39 | 3.3 | 38.7 |
| Larson et al. (cited in Urfer et al., 2021) | Dogs | 0.1 mg/kg (5 consecutive daily oral doses) | 5.49 | 4.5 | 99.5 |
| Urfer et al., 2021 | Dogs | 0.025 mg/kg (oral, three times a week) | Median: 1.47 | 2 | Not directly calculated, MRT ~6.8 hrs |
| Sivaprasad et al., 2017 | Mice | 4 mg/kg (in drinking water) | Steady-state blood level: ~5 ng/mL | - | - |
Experimental Protocols
Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard
This protocol describes a robust method for the accurate quantification of rapamycin in whole blood, essential for pharmacokinetic studies.
Workflow Diagram:
References
- 1. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of rapamycin on aging and age-related diseases-past and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence [frontiersin.org]
- 6. [PDF] A toolbox for the longitudinal assessment of healthspan in aging mice | Semantic Scholar [semanticscholar.org]
- 7. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 8. A toolbox for the longitudinal assessment of healthspan in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose rapamycin extends lifespan in a mouse model of mtDNA depletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gethealthspan.com [gethealthspan.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Rapamycin-d3 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Rapamycin, even when using its deuterated internal standard, Rapamycin-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]
Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that correct for all matrix effects?
A2: While a SIL-IS like this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction. For a SIL-IS to work perfectly, it must co-elute with the analyte and experience the exact same degree of ion suppression or enhancement. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated internal standard. If this separation is significant enough for the two compounds to elute into regions with different levels of matrix interference, the correction will be inaccurate.
Q3: What are the common sources of matrix effects in Rapamycin analysis?
A3: Common sources of matrix effects in the analysis of biological samples like blood or plasma include phospholipids, salts, endogenous metabolites, and proteins that were not completely removed during sample preparation. In the case of Rapamycin, which is often analyzed in whole blood, the complex matrix necessitates a robust sample preparation method to minimize these interferences.
Q4: How can I determine if I have a matrix effect problem?
A4: A key indicator of a matrix effect is a significant difference in the analyte's signal response when comparing a sample prepared in a clean solvent (neat solution) to one prepared in the biological matrix. A post-extraction addition experiment is a standard method to quantitatively assess matrix effects.
Troubleshooting Guides
Problem: Poor reproducibility of quality control (QC) samples.
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or between individual patient samples.
Solutions:
-
Evaluate Matrix Variability: Assess the matrix effect across at least six different lots of the biological matrix.
-
Optimize Sample Preparation: Improve the sample cleanup process to more effectively remove interfering components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.
-
Chromatographic Optimization: Adjust the chromatographic conditions to separate Rapamycin and this compound from the regions of significant ion suppression.
Problem: The analyte-to-internal standard area ratio is inconsistent across the calibration curve.
Possible Cause: Differential matrix effects on Rapamycin and this compound, potentially due to a slight chromatographic separation.
Solutions:
-
Confirm Co-elution: Overlay the chromatograms of Rapamycin and this compound to ensure they are co-eluting as closely as possible.
-
Modify Chromatography: If there is a separation, adjust the mobile phase composition, gradient, or column chemistry to improve co-elution.
-
Investigate Matrix Components: Use a post-column infusion experiment to identify the retention time windows where significant ion suppression occurs.
Quantitative Data Summary
The following tables provide generally accepted criteria for bioanalytical method validation, which can be applied to the assessment of matrix effects, recovery, and process efficiency for Rapamycin analysis. These are based on FDA and ICH guidelines.[3][4]
Table 1: Acceptance Criteria for Matrix Effect
| Parameter | Acceptance Criteria |
| Precision (CV%) | For at least 6 different matrix lots, the coefficient of variation (CV) of the analyte/IS peak area ratio should be ≤15%. |
| Accuracy | The mean accuracy of the low and high QC samples prepared in different matrix lots should be within 85-115% of the nominal concentration. |
Table 2: Acceptance Criteria for Recovery and Process Efficiency
| Parameter | Acceptance Criteria |
| Recovery | While a specific percentage is not mandated, recovery should be consistent and reproducible. The CV of the recovery at three different concentrations (low, medium, and high) should be ≤15%. |
| Process Efficiency | Similar to recovery, process efficiency should be consistent across the concentration range. The CV should ideally be ≤15%. |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect
This experiment is designed to determine the absolute matrix effect by comparing the response of an analyte in the presence and absence of the matrix after the extraction process.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Rapamycin and this compound standard solutions
-
Mobile phase and reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known amount of Rapamycin and this compound is spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted according to the established procedure. The resulting extract is then spiked with the same known amount of Rapamycin and this compound as in Set A.
-
Set C (Blank Matrix): Blank biological matrix is extracted and analyzed to ensure no significant interference at the retention times of Rapamycin and this compound.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Rapamycin and this compound:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Rapamycin) / (Matrix Factor of this compound)
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 (ideally between 0.85 and 1.15) suggests that the internal standard is effectively compensating for the matrix effect.
Visualizations
Caption: Diagram illustrating the mechanism of matrix effects in an LC-MS/MS ion source.
Caption: Experimental workflow for the post-extraction addition method to evaluate matrix effects.
Caption: A decision tree to guide the troubleshooting process for matrix effects.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Crosstalk Between Rapamycin and Rapamycin-d3: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing isotopic crosstalk between rapamycin and its deuterated internal standard, Rapamycin-d3, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of rapamycin and this compound analysis?
A1: Isotopic crosstalk refers to the interference of the mass spectrometric signal of an analyte with that of its stable isotope-labeled internal standard (SIL-IS). In the case of rapamycin and this compound, the naturally occurring isotopes of carbon (¹³C) in the rapamycin molecule can contribute to the signal of the this compound internal standard. Specifically, a rapamycin molecule containing three ¹³C atoms will have a mass-to-charge ratio (m/z) that is very close to that of this compound, leading to an artificially inflated signal for the internal standard.
Q2: Why is isotopic crosstalk a problem for quantification?
A2: Accurate quantification in LC-MS/MS relies on a stable and known concentration of the internal standard to normalize for variations in sample preparation and instrument response. When the analyte (rapamycin) contributes to the signal of the internal standard (this compound), the measured response of the internal standard is no longer constant across different concentrations of the analyte. This leads to a non-linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area), resulting in inaccurate quantification, particularly at high analyte concentrations.
Q3: What are the primary causes of isotopic crosstalk between rapamycin and this compound?
A3: The primary causes are:
-
Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. Given that rapamycin (C₅₁H₇₉NO₁₃) has 51 carbon atoms, there is a statistical probability that some rapamycin molecules will incorporate one or more ¹³C atoms, increasing their mass.
-
Small Mass Difference: this compound has a mass difference of only +3 atomic mass units (amu) compared to the monoisotopic mass of rapamycin. This small difference means that the isotopic envelope of rapamycin can overlap with the signal of this compound.
Q4: Can the deuterium isotope effect also affect my analysis?
A4: Yes. The "deuterium isotope effect" can cause deuterated standards like this compound to have a slightly shorter retention time on a reversed-phase chromatography column compared to the unlabeled rapamycin. If the two compounds do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, which can compromise the accuracy of quantification.
Troubleshooting Guide
This section provides a step-by-step approach to identifying and mitigating isotopic crosstalk in your rapamycin quantification assays.
Problem: Non-linear calibration curve, especially at higher concentrations.
Possible Cause: Significant isotopic crosstalk from rapamycin to the this compound channel.
Solutions:
-
Assess the Contribution of Rapamycin to the this compound Signal:
-
Experiment: Prepare a high-concentration solution of rapamycin without any internal standard.
-
Analysis: Infuse or inject this solution into the LC-MS/MS system and monitor the MRM transition for this compound.
-
Expected Outcome: A detectable signal in the this compound channel indicates direct isotopic contribution from rapamycin.
-
-
Optimize the Concentration of the Internal Standard:
-
Rationale: Increasing the concentration of this compound can minimize the relative contribution of the crosstalk signal from rapamycin.
-
Methodology: Prepare calibration curves with a fixed, higher concentration of this compound. Evaluate the linearity of the curve.
-
Caution: Excessively high concentrations of the internal standard can lead to ion suppression, affecting the analyte signal. It is crucial to find a balance.
-
-
Monitor a Less Abundant Isotope of the Internal Standard:
-
Rationale: Instead of monitoring the most abundant isotope of this compound, selecting a less abundant, higher mass isotope (e.g., M+1 or M+2 of this compound) can reduce the interference from rapamycin's isotopic envelope.
-
Procedure: Investigate the isotopic distribution of this compound and select a suitable higher mass precursor ion for MRM transition. This will require re-optimization of the MS parameters.
-
Problem: Poor accuracy and precision of quality control (QC) samples.
Possible Cause: A combination of isotopic crosstalk and the deuterium isotope effect.
Solutions:
-
Improve Chromatographic Resolution:
-
Objective: Achieve complete co-elution of rapamycin and this compound.
-
Strategies:
-
Gradient Optimization: Adjust the organic solvent gradient to ensure both compounds elute at the exact same time.
-
Column Selection: Experiment with different C8 or C18 columns with varying particle sizes and lengths to improve separation efficiency.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve peak shape and resolution.
-
-
-
Mathematical Correction:
-
Concept: If crosstalk is consistent and predictable, a mathematical correction can be applied to the measured internal standard signal.
-
Procedure:
-
Determine the percentage of the rapamycin signal that contributes to the this compound channel at various concentrations.
-
Develop a correction factor to subtract the contribution from the measured internal standard peak area before calculating the analyte/IS ratio.
-
-
Note: This approach requires careful validation to ensure its accuracy across the entire calibration range.
-
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Rapamycin
This protocol outlines a typical method for the quantification of rapamycin using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of a precipitation solution (e.g., methanol or acetonitrile) containing this compound at a known concentration.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A suitable gradient to achieve separation and co-elution of rapamycin and this compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
3. Multiple Reaction Monitoring (MRM) Transitions:
The following table summarizes the typical MRM transitions for rapamycin and this compound, often observed as their sodium adducts.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Rapamycin | 936.5 | 869.5 | Sodium Adduct [M+Na]⁺ |
| This compound | 939.5 | 869.5 | Sodium Adduct [M+Na]⁺ |
Note: The optimal product ion for this compound is often the same as for rapamycin, as the deuterium labeling is typically on a part of the molecule that is not lost during fragmentation in this transition. However, it is crucial to optimize the collision energy for each transition independently.
Data Presentation
The following table illustrates a hypothetical scenario of the impact of rapamycin concentration on the measured signal of a fixed concentration of this compound, demonstrating the effect of isotopic crosstalk.
| Rapamycin Concentration (ng/mL) | Rapamycin Peak Area | This compound Peak Area (Fixed Concentration) | % Increase in this compound Signal (due to crosstalk) |
| 0 | 0 | 500,000 | 0.0% |
| 10 | 15,000 | 501,500 | 0.3% |
| 100 | 150,000 | 515,000 | 3.0% |
| 500 | 750,000 | 575,000 | 15.0% |
| 1000 | 1,500,000 | 650,000 | 30.0% |
This table is for illustrative purposes to show the trend of increasing internal standard signal with increasing analyte concentration due to isotopic crosstalk.
Visualizations
mTOR Signaling Pathway and Rapamycin Inhibition
The following diagram illustrates the mTOR signaling pathway and the mechanism of inhibition by rapamycin. Rapamycin, in complex with FKBP12, binds to the FRB domain of mTOR, specifically inhibiting the mTORC1 complex.
Caption: Rapamycin's mechanism of mTORC1 inhibition.
Troubleshooting Workflow for Isotopic Crosstalk
This workflow provides a logical sequence of steps to diagnose and resolve issues related to isotopic crosstalk.
Caption: A logical workflow for troubleshooting isotopic crosstalk.
Optimizing LC gradient for resolving rapamycin from its metabolites with Rapamycin-d3
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the resolution of rapamycin (also known as sirolimus) from its metabolites, using Rapamycin-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in chromatographically separating rapamycin from its metabolites?
A1: The main challenges stem from the structural similarities between rapamycin and its metabolites. Sirolimus is primarily metabolized by CYP3A enzymes, leading to various hydroxylated and demethylated forms.[1] These metabolites often have very similar polarities and hydrophobicities to the parent drug, which can result in co-elution or poor resolution during reversed-phase chromatography. Furthermore, rapamycin can exist as a mixture of conformational isomers, which can complicate peak shapes.[2]
Q2: How does the choice between a C8 and a C18 column affect the separation?
A2: Both C8 and C18 columns are used for rapamycin analysis; the choice depends on the specific separation goals.
-
C18 columns have longer alkyl chains (18 carbons), making them more hydrophobic.[3] This leads to stronger retention of nonpolar compounds like rapamycin and its metabolites, potentially offering better resolution for complex mixtures.[3][4]
-
C8 columns have shorter alkyl chains (8 carbons) and are less hydrophobic.[3] This results in shorter retention times, which can be advantageous for high-throughput analysis.[3][4][5] For some separations, a C8 column can provide sufficient resolution with a shorter run time.[5]
The optimal choice will depend on the specific metabolites being targeted and the complexity of the sample matrix. It is recommended to screen both column types during method development.
Q3: My peak shapes for rapamycin and its metabolites are poor (e.g., tailing or broad). What are the likely causes and solutions?
A3: Poor peak shape can be caused by several factors. Here are some common issues and their solutions:
-
Secondary Interactions: Interactions between the analytes and residual silanol groups on the silica-based column packing can cause peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of silanol groups and reduce these interactions.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[6] Try reducing the injection volume or diluting the sample.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[6] Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape.[6] Flush the column according to the manufacturer's instructions or replace it if necessary.
Q4: I am observing co-elution of rapamycin with one of its metabolites or with the internal standard, this compound. How can I improve the resolution?
A4: Co-elution is a common problem that can often be solved by adjusting the LC gradient. Here are some strategies:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent over time) provides more time for the analytes to interact with the stationary phase, which can improve resolution between closely eluting compounds.
-
Introduce an Isocratic Hold: If two peaks are nearly resolved, adding a short isocratic hold in the gradient at an organic composition just before the elution of the critical pair can improve their separation.
-
Optimize the Mobile Phase: While acetonitrile and methanol are the most common organic modifiers, switching between them can alter selectivity. Additionally, ensure that the mobile phase additives (like formic acid or ammonium formate) are at an optimal concentration.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect on selectivity can vary.
Troubleshooting Guide
This table summarizes common problems, potential causes, and recommended solutions for optimizing your LC gradient for rapamycin analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution | Gradient is too steep. | Decrease the gradient slope (slower %B increase). |
| Inappropriate column chemistry. | Screen both C8 and C18 columns. | |
| Mobile phase not optimized. | Try switching between acetonitrile and methanol. Adjust additive concentrations. | |
| Poor Peak Shape (Tailing, Broadening) | Secondary silanol interactions. | Ensure mobile phase is acidic (e.g., 0.1% formic acid). |
| Column overload. | Reduce injection volume or sample concentration.[6] | |
| Injection solvent mismatch. | Dissolve sample in the initial mobile phase composition.[7] | |
| Column contamination. | Flush or replace the column. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Increase the equilibration time between injections. |
| Pump performance issues. | Check for leaks and ensure proper pump maintenance. | |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and keep bottles capped.[7] | |
| Low Signal Intensity/Ion Suppression | Matrix effects from the sample. | Improve sample cleanup (e.g., use solid-phase extraction). |
| Co-elution with an interfering substance. | Optimize the LC gradient to separate the analyte from the interference. | |
| Inefficient ionization. | Optimize mass spectrometer source parameters. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of rapamycin and its metabolites from whole blood.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (in methanol or acetonitrile) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing a precipitating agent like zinc sulfate) to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 10-20 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters for an LC-MS/MS method for rapamycin and its metabolites. These should be optimized for your specific instrument and application.
Table 1: Suggested LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) | Curve |
| 0.0 | 0.4 | 50 | 50 | Initial |
| 1.0 | 0.4 | 50 | 50 | 6 |
| 8.0 | 0.4 | 5 | 95 | 6 |
| 10.0 | 0.4 | 5 | 95 | 6 |
| 10.1 | 0.4 | 50 | 50 | 6 |
| 12.0 | 0.4 | 50 | 50 | 6 |
Table 2: Mass Spectrometry Parameters
| Parameter | Rapamycin | This compound | Hydroxy-rapamycin | Demethyl-rapamycin |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| Precursor Ion (m/z) | 936.6 | 939.6 | 952.6 | 922.6 |
| Product Ion (m/z) | 869.5 | 872.5 | 885.5 | 855.5 |
| Collision Energy (eV) | Optimize for your instrument | Optimize for your instrument | Optimize for your instrument | Optimize for your instrument |
| Dwell Time (ms) | 100 | 100 | 100 | 100 |
Visualizations
References
- 1. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Dealing with poor peak shape for Rapamycin-d3 in chromatography
Welcome to the technical support center for chromatographic analysis of Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter with this compound peak shape in your chromatography experiments.
Question 1: Why am I observing peak tailing with my this compound peak?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accurate quantification.[1][2][3]
Potential Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with analytes, causing tailing.[2][3]
-
Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH shifts on the column, affecting peak shape.[3][4]
-
Solution: Ensure your mobile phase buffer concentration is between 10-50 mM. If using a low concentration, remake the mobile phase with a higher buffer concentration.[4] The addition of buffer salts can increase the ionic strength of the mobile phase, which can reduce the tailing factor and improve peak shape.[5]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2]
-
Solution: If a guard column is in use, remove it and re-inject. If the peak shape improves, replace the guard column. If the problem persists, the analytical column may need to be replaced.[6]
-
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1][2]
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[4]
-
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: 70% B to 95% B over 10 minutes
-
Flow Rate: 1 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Sample Solvent: Acetonitrile
-
-
Troubleshooting Steps:
-
Step 1 (Adjust Sample Solvent): Reconstitute the sample in a 70:30 Methanol:Water solution (the initial mobile phase composition) and re-inject.
-
Step 2 (Increase Buffer Strength): If tailing persists, prepare a new mobile phase A with 10 mM ammonium acetate in water with 0.1% formic acid. This increases the ionic strength which can improve peak shape.[5]
-
Step 3 (Change Organic Modifier): Some studies show that methanol is preferred over acetonitrile for better peak shape with rapamycin.[7] If using acetonitrile, switch to methanol as the organic modifier.
-
Question 2: What is causing peak fronting for my this compound peak?
Peak fronting, where the initial part of the peak is broader than the latter part, is often a sign of sample overload or solvent mismatch.[8][9]
Potential Causes and Solutions:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[8][9]
-
Sample Solvent and Mobile Phase Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the column initially, leading to fronting.[8]
-
Column Degradation: A void at the column inlet can cause peak fronting.[10]
-
Solution: If other solutions fail, this may indicate a problem with the column itself, and it may need to be replaced.[10]
-
Troubleshooting Workflow for Peak Fronting
Caption: A stepwise approach to troubleshooting peak fronting.
Question 3: Why am I seeing split peaks for this compound?
Split peaks can be caused by a variety of factors, from issues with the column to the sample preparation itself.[11]
Potential Causes and Solutions:
-
Partially Clogged Inlet Frit: Particulate matter can block the column frit, causing the sample to be unevenly distributed onto the column.[12]
-
Solution: Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced.[12]
-
-
Column Bed Deformation: A void or channel in the column packing can lead to split peaks.[11]
-
Solution: This usually requires replacing the column.
-
-
Co-elution with an Isomer or Contaminant: Rapamycin can exist in different isomeric forms, which may not be fully resolved, leading to the appearance of a split peak.[7]
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks. A slower gradient may improve separation.
-
-
Sample Solvent Effect: Injecting in a strong, non-miscible solvent can cause the sample to split as it enters the mobile phase.
-
Solution: As with other peak shape issues, ensure the sample is dissolved in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for this compound analysis?
While optimal conditions can vary by instrument, the following table provides a good starting point based on published methods.[7][13][14]
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18, ≤ 5 µm particle size | Provides good retention and resolution for rapamycin.[7][13] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidified mobile phase aids in ionization. Ammonium acetate can improve peak shape.[5] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is often preferred for better peak shape with rapamycin.[7] |
| Column Temperature | 50-60°C | Higher temperatures can improve peak symmetry and reduce viscosity.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Rapamycin readily forms positive ions. |
| Adducts | Sodium [M+Na]+ or Lithium [M+Li]+ | Rapamycin commonly forms a sodium adduct. Using a mobile phase with lithium acetate can enhance the signal by promoting the formation of a lithium adduct.[15] |
Q2: How should I prepare my this compound samples for analysis?
A simple protein precipitation is often sufficient for extracting rapamycin from biological matrices.[13][14]
Experimental Protocol: Sample Preparation via Protein Precipitation
-
To 100 µL of sample (e.g., whole blood, plasma, tissue homogenate), add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
Sample Preparation Workflow
Caption: A standard workflow for preparing biological samples for this compound analysis.
Q3: Rapamycin is known to be an mTOR inhibitor. Is this relevant to its chromatography?
The biological activity of rapamycin as an mTOR inhibitor is not directly related to its chromatographic behavior. The separation in reversed-phase chromatography is primarily governed by its physicochemical properties, such as its hydrophobicity and lack of ionizable groups in the typical pH range.[7]
mTOR Signaling Pathway (Simplified)
While not directly impacting chromatography, understanding the mechanism of action is crucial for researchers in drug development.
Caption: Simplified diagram showing Rapamycin's mechanism of action.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bio-works.com [bio-works.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Troubleshooting Low Recovery of Rapamycin-d3
For researchers, scientists, and drug development professionals, accurate quantification of therapeutic drugs and their metabolites is paramount. Rapamycin (also known as Sirolimus) and its deuterated internal standard, Rapamycin-d3, are crucial molecules in various research and clinical settings. Low recovery of this compound during sample extraction can lead to inaccurate and unreliable results, jeopardizing the integrity of a study. This technical support center provides a comprehensive guide to troubleshooting and resolving issues related to low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound can stem from a variety of factors throughout the sample preparation and analysis workflow. The most common culprits include:
-
Suboptimal Extraction Method: The chosen extraction method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be optimized for this compound from the specific biological matrix.
-
Analyte Instability: Rapamycin and its deuterated analog are susceptible to degradation under certain conditions, such as exposure to high pH, elevated temperatures, and light.[1][2]
-
Non-Specific Binding: Rapamycin is a hydrophobic molecule and can adsorb to the surfaces of laboratory plastics (e.g., polypropylene tubes) and glassware.
-
Matrix Effects: Components of the biological matrix (e.g., lipids, proteins) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.
-
Inaccurate Standard Concentration: Errors in the preparation or storage of the this compound stock solution can lead to a lower than expected amount being spiked into the samples.
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to completely desorb this compound from the SPE cartridge.
Q2: How can I determine at which step of my extraction process the loss of this compound is occurring?
A systematic approach is crucial to pinpoint the source of the loss. It is recommended to analyze the sample at each stage of the extraction process. For Solid-Phase Extraction (SPE), this involves collecting and analyzing the following fractions:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash fractions: The solvents used to wash the cartridge after sample loading.
-
Eluate: The final solvent used to elute this compound.
By quantifying the amount of this compound in each fraction, you can determine if the loss is occurring during the loading, washing, or elution step.
Q3: What are the key properties of this compound I should be aware of?
This compound is the deuterated form of Rapamycin, used as an internal standard in mass spectrometry-based quantification. Its chemical and physical properties are very similar to Rapamycin. Key characteristics include:
-
Molecular Weight: Approximately 917.19 g/mol .[3]
-
Chemical Purity: Typically ≥98%.[3]
-
Storage: Should be stored at -20°C and protected from light.[3]
-
Stability: While generally stable when stored correctly, solutions of Rapamycin and its analogs can be unstable. It is often recommended to prepare fresh solutions or use pre-packaged sizes.[4]
Troubleshooting Guide
Low recovery of this compound can be a multifaceted issue. The following table summarizes potential causes, their investigation, and recommended solutions.
| Potential Cause | Investigation | Recommended Solution |
| Suboptimal SPE Method | Review the literature for validated SPE protocols for Rapamycin in your specific matrix. | Adapt a validated protocol or systematically optimize your current method by testing different sorbents, wash solutions, and elution solvents. |
| Analyte Degradation | Assess the pH and temperature of all solutions used in the extraction process. Protect samples from light. | Maintain a neutral or slightly acidic pH during extraction. Keep samples on ice or at a controlled low temperature. Use amber vials or work under low light conditions. |
| Non-Specific Binding | Prepare a known concentration of this compound in a clean solvent and transfer it between a series of new polypropylene tubes. Analyze the final solution to quantify any loss. | Use silanized glass vials or low-binding polypropylene tubes. Minimize the surface area to volume ratio. Consider adding a small percentage of a compatible organic solvent to your sample matrix to reduce binding. |
| Matrix Effects | Perform a post-extraction addition experiment. Compare the signal of this compound spiked into a blank extracted matrix with the signal of this compound in a clean solvent. | Improve sample clean-up by optimizing the SPE wash steps. Consider using a different ionization source or modifying the chromatographic separation to avoid co-elution with interfering matrix components. |
| Incomplete Elution | Analyze the SPE cartridge after elution by passing a stronger solvent and analyzing the resulting solution for residual this compound. | Increase the volume of the elution solvent or use a stronger solvent. A mixture of a polar organic solvent with a small amount of a less polar solvent can be effective. |
| Inaccurate Standard | Re-prepare the this compound stock and working solutions from a fresh vial of the standard. | Always use calibrated pipettes and high-purity solvents for preparing standards. Store stock solutions at the recommended temperature and protect from light. |
Experimental Protocols
Protocol 1: Systematic Evaluation of this compound Loss in a Solid-Phase Extraction (SPE) Workflow
This protocol provides a step-by-step guide to identify the stage of analyte loss during SPE.
Materials:
-
Blank biological matrix (e.g., whole blood, plasma)
-
This compound stock solution
-
SPE cartridges (e.g., C18, HLB)
-
SPE manifold
-
Conditioning, wash, and elution solvents
-
Collection tubes
-
LC-MS/MS system
Procedure:
-
Spike: Spike a known amount of this compound into a blank matrix sample.
-
Condition: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load: Load the spiked sample onto the conditioned SPE cartridge. Collect the flow-through in a clean tube.
-
Wash: Wash the cartridge with the appropriate wash solvent(s). Collect each wash fraction in a separate clean tube.
-
Elute: Elute the this compound with the elution solvent. Collect the eluate in a clean tube.
-
Analysis: Analyze the flow-through, all wash fractions, and the eluate by LC-MS/MS to quantify the amount of this compound in each.
-
Calculate Recovery:
-
Percentage in Flow-through = (Amount in Flow-through / Total Spiked Amount) x 100
-
Percentage in Wash = (Amount in Wash Fractions / Total Spiked Amount) x 100
-
Percentage Recovery = (Amount in Eluate / Total Spiked Amount) x 100
-
Interpretation of Results:
-
High percentage in flow-through: Indicates poor retention of this compound on the SPE sorbent. Consider a different sorbent or pre-treatment of the sample to improve retention.
-
High percentage in wash fractions: Suggests that the wash solvent is too strong and is prematurely eluting the analyte. Use a weaker wash solvent.
-
Low percentage in eluate (and low amounts in flow-through and wash): This points towards incomplete elution, degradation, or strong irreversible binding to the sorbent.
Protocol 2: Validated Solid-Phase Extraction Method for Rapamycin from Human Whole Blood
This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.
1. Sample Pre-treatment:
-
To 500 µL of human whole blood, add 1 mL of a precipitating solution (e.g., zinc sulfate in methanol/water).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB).
-
Conditioning: 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in water.
-
Wash 2: 1 mL of 20% methanol in water.
-
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute with 1 mL of methanol into a clean collection tube.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Visualizing the Troubleshooting Process
To aid in the logical diagnosis of low this compound recovery, the following diagrams illustrate the troubleshooting workflow and the critical steps in the SPE process.
Caption: A logical workflow for troubleshooting low this compound recovery.
Caption: Critical steps in Solid-Phase Extraction where this compound loss can occur.
By following the guidance and protocols outlined in this technical support center, researchers can systematically investigate and resolve issues of low this compound recovery, leading to more accurate and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 4. Optimization of therapeutic antibodies for reduced self-association and non-specific binding using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Signal Suppression of Rapamycin-d3 in Complex Matrices: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal suppression when analyzing Rapamycin-d3 in complex biological matrices. This guide offers detailed experimental protocols, quantitative data comparisons, and visual aids to facilitate robust and reliable bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression is a type of matrix effect where co-eluting endogenous components from a complex sample (like whole blood) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3] this compound, a deuterated internal standard, is used to compensate for these variations. However, if the matrix affects the analyte and the internal standard differently, it can lead to inaccurate quantification.[1][2]
Q2: What are the primary causes of signal suppression for this compound in complex matrices like whole blood?
A2: The primary causes include:
-
Phospholipids: These are major components of cell membranes in whole blood and are notorious for causing significant ion suppression in electrospray ionization (ESI).[3]
-
Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can compete with this compound for ionization.
-
Differential Matrix Effects: Due to the "deuterium isotope effect," this compound may have a slightly different retention time than the non-labeled Rapamycin. If this chromatographic shift places the internal standard in a region of different ion suppression compared to the analyte, it can lead to inaccurate results.[1][2]
-
Analyte Concentration: The extent of signal suppression can be dependent on the concentration of the analyte itself.[4]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method is the post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent to the response of this compound spiked into a blank matrix extract that has undergone the entire sample preparation process. A lower response in the matrix extract indicates signal suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | Optimize the sample preparation method to remove interfering components. Consider switching from Protein Precipitation (PPT) to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][5][6][7] | Improved signal intensity and consistency. |
| Suboptimal Ionization | Adjust mass spectrometer source parameters such as spray voltage, gas flows, and temperature to optimize for this compound. | Enhanced signal response. |
| Chromatographic Co-elution | Modify the LC gradient, column chemistry, or mobile phase to improve separation of this compound from the region of ion suppression. | This compound peak elutes in a cleaner region of the chromatogram, leading to a more stable signal. |
Issue 2: Poor Accuracy and Precision in Quantification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Ensure co-elution of Rapamycin and this compound. If a chromatographic shift is observed, adjust the mobile phase or gradient to minimize the separation. | The analyte and internal standard experience the same degree of ion suppression, leading to an accurate ratio and quantification.[1] |
| Inefficient Extraction | Evaluate the extraction recovery of both Rapamycin and this compound. Ensure the chosen sample preparation method provides high and consistent recovery for both. | High and reproducible recovery for both analyte and internal standard, leading to improved precision. |
| Calibration Issues | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). This helps to compensate for consistent matrix effects. | More accurate quantification across the calibration range. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of quantitative data comparing common extraction methods for Rapamycin (Sirolimus) in whole blood.
| Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | Sirolimus | Porcine Whole Blood | 56.80 - 63.33 | 104.84 - 107.53 (Ion Enhancement) | Simple, fast, and inexpensive. | Less clean extract, higher potential for matrix effects.[1][3][5] |
| Solid-Phase Extraction (SPE) | Sirolimus | Human Whole Blood | >85% | Minimal | Provides a cleaner extract, reducing matrix effects.[6] | More time-consuming and costly than PPT. |
| Liquid-Liquid Extraction (LLE) | Fexofenadine (as an example) | Human Serum | <90% | Variable | Can provide a clean extract. | Can have lower and more variable recovery.[8] |
Note: Data is compiled from different studies and experimental conditions may vary. The matrix effect is calculated as the response in the presence of matrix divided by the response in a clean solvent, multiplied by 100. A value >100% indicates ion enhancement, while a value <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Rapamycin in Whole Blood
This protocol is a common and rapid method for sample cleanup.[5][9]
Materials:
-
Whole blood sample
-
Acetonitrile (ACN) containing the internal standard (this compound)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of whole blood, add 200 µL of ACN containing this compound.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Rapamycin in Whole Blood
This protocol provides a cleaner sample extract compared to PPT.
Materials:
-
Whole blood sample
-
Methanol
-
Water
-
SPE cartridge (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Pre-treatment: Lyse 100 µL of whole blood with a zinc sulfate/methanol solution containing the internal standard. Centrifuge to pellet the precipitated proteins.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water/methanol mixture to remove polar interferences.
-
Elution: Elute Rapamycin and this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Signal Suppression
Caption: A logical workflow for diagnosing and resolving this compound signal suppression.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Caption: this compound, in complex with FKBP12, inhibits mTORC1 signaling.
References
- 1. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Rapamycin using Rapamycin-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rapamycin-d3 as an internal standard for the quantification of Rapamycin (also known as Sirolimus) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the this compound internal standard (IS) critical for accurate quantification?
A1: The purity of the this compound internal standard is paramount because impurities can lead to inaccurate and unreliable quantification of Rapamycin.[1][2][3] The underlying principle of using an internal standard is to add a known amount of a similar compound to both calibrators and unknown samples to correct for variability during sample preparation and analysis.[4] If the IS is impure, the actual concentration of the IS added will be incorrect, leading to flawed calculations.
Specifically, two major issues can arise from impurities in this compound:
-
Presence of unlabeled Rapamycin: The synthesis of deuterated standards can result in a small percentage of the unlabeled analyte (Rapamycin) being present.[3][4] This unlabeled Rapamycin in the IS solution will contribute to the analyte signal, causing a positive bias and overestimation of the Rapamycin concentration in the samples. This interference is particularly problematic at the lower limit of quantification (LLOQ).[4]
-
Other interfering impurities: The IS may contain other related impurities or degradation products that could have similar chromatographic and mass spectrometric properties to Rapamycin, leading to signal interference and inaccurate results.[2]
Q2: What are the acceptable levels of impurities in a this compound internal standard?
A2: Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, provide thresholds for acceptable cross-interference between the internal standard and the analyte.[1]
-
The contribution of the internal standard to the analyte signal (IS-to-analyte interference) should be equal to or less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) .[1]
-
The contribution of the analyte to the internal standard signal (analyte-to-IS interference) should be equal to or less than 5% of the internal standard response .[1]
It is crucial to verify the purity of the this compound standard to ensure it meets these criteria.[1] While 100% purity is often not achievable for isotopically labeled standards, the level of unlabeled analyte must be low enough not to compromise the assay's performance.[4]
Q3: What are the common impurities or degradation products of Rapamycin that could potentially be present in the this compound standard?
A3: Rapamycin is a complex macrolide derived from fermentation, and as such, several related impurities can be present.[5][6] Additionally, Rapamycin is susceptible to degradation.[7][8] Potential impurities and degradation products include:
-
Fermentation by-products: Structurally similar rapamycin derivatives, such as 12-ethyl-rapamycin and 33-ethyl-rapamycin, can be generated during the fermentation process.[5][6]
-
Oxidation products: Rapamycin can undergo autoxidation to form various products, including epoxides and ketones.[7]
-
Isomers: Rapamycin can exist in different isomeric forms, and the equilibrium between these forms can be influenced by the solvent.[9]
-
Degradation products: In aqueous solutions, Rapamycin can degrade, with secorapamycin being a primary degradation product.[8]
Q4: How can matrix effects impact the quantification of Rapamycin, and how does this compound help mitigate this?
A4: Matrix effects are a common challenge in LC-MS/MS bioanalysis, where components in the biological matrix (e.g., plasma, blood) co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results.[10][11]
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects.[1] Because this compound is chemically and physically very similar to Rapamycin, it is expected to experience similar matrix effects.[1] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inaccurate or high bias in Quality Control (QC) samples, especially at the LLOQ. | The this compound internal standard may contain a significant amount of unlabeled Rapamycin. | 1. Verify IS Purity: Analyze the this compound solution alone to check for the presence and intensity of the unlabeled Rapamycin signal. 2. Perform Interference Check: As per regulatory guidelines, the response of the analyte in a blank sample spiked with the IS should be less than 20% of the LLOQ response.[1][12] 3. Source a new IS lot: If the interference is unacceptable, obtain a new, higher-purity lot of this compound. |
| Poor precision and accuracy across the calibration curve. | Inconsistent IS concentration due to impurities or degradation. | 1. Check IS Stability: Rapamycin and its deuterated form can be unstable in certain solutions. Prepare fresh stock solutions and evaluate their stability under the experimental conditions. 2. Re-evaluate IS Purity: Ensure the certificate of analysis for the IS is current and the purity is acceptable. |
| Unexpected peaks interfering with the analyte or IS peak. | Presence of impurities or degradation products in the this compound standard or the sample. | 1. Optimize Chromatography: Modify the LC gradient, column, or mobile phase to achieve better separation of the interfering peaks from the analyte and IS.[2] 2. Characterize Impurities: Use high-resolution mass spectrometry to identify the interfering compounds.[6] 3. Forced Degradation Study: Perform a forced degradation study on Rapamycin to identify potential degradation products that might be present.[7] |
| Non-linear calibration curve. | Cross-interference between the analyte and the internal standard.[1] | 1. Optimize IS Concentration: The concentration of the IS can influence the linearity of the calibration curve, especially if there is cross-signal contribution.[1] Experiment with different IS concentrations. 2. Verify Mass Spectrometer Settings: Ensure that the mass transitions for the analyte and IS are specific and that there is no cross-talk between the channels. |
Experimental Protocols
Protocol 1: Assessment of this compound Internal Standard Purity and Cross-Interference
Objective: To determine the contribution of the this compound internal standard to the analyte (Rapamycin) signal at the LLOQ.
Methodology:
-
Prepare Solutions:
-
A blank matrix sample (e.g., plasma from an untreated subject).
-
A Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with a known low concentration of Rapamycin.
-
A zero-calibrator sample (CAL0) by spiking the blank matrix with only the working concentration of the this compound internal standard.
-
-
Sample Preparation: Process all three samples using the established extraction procedure (e.g., protein precipitation).[13][14]
-
LC-MS/MS Analysis: Analyze the processed samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of Rapamycin in the LLOQ sample.
-
Measure the peak area of Rapamycin at the expected retention time in the CAL0 sample.
-
-
Acceptance Criteria: The peak area of Rapamycin in the CAL0 sample should be ≤ 20% of the peak area of Rapamycin in the LLOQ sample.[1][12]
| Sample | Description | Expected Outcome for Acceptance |
| LLOQ Sample | Blank Matrix + Rapamycin (at LLOQ) + this compound (working concentration) | Analyte peak area serves as the reference (100%). |
| CAL0 Sample | Blank Matrix + this compound (working concentration) | Analyte peak area should be ≤ 20% of the LLOQ analyte peak area. |
Visualizations
mTOR Signaling Pathway Inhibition by Rapamycin
Rapamycin functions by forming a complex with the intracellular protein FKBP12. This complex then binds to the mTORC1 complex, inhibiting its kinase activity and downstream signaling pathways that regulate cell growth and proliferation.[15][16]
Caption: Rapamycin's mechanism of mTORC1 inhibition.
Experimental Workflow for IS Purity Assessment
A streamlined workflow is essential for systematically evaluating the purity of the this compound internal standard and its potential impact on the bioanalytical method.
Caption: Workflow for assessing internal standard cross-interference.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 16. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Rapamycin-d3 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability of Rapamycin-d3 in biological samples during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound in biological samples.
Issue 1: Low or No Signal Detected for this compound in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation during Sample Storage | Verify that samples have been consistently stored at or below -20°C and protected from light. For long-term storage (beyond 55 days), -80°C is recommended.[1] |
| Degradation during Sample Preparation | Avoid prolonged exposure of samples to room temperature.[2] Use appropriate extraction solvents; protein precipitation with acetonitrile or methanol is a common and effective method.[3] |
| Instability in Buffer | Rapamycin is unstable in Phosphate-Buffered Saline (PBS) and HEPES buffer. If these buffers are necessary for your experimental workflow, minimize the time this compound is in contact with them and keep the solution at a low temperature.[4] |
| Incorrect LC-MS/MS Parameters | Ensure the mass spectrometer is set to the correct precursor and product ion transitions for this compound. Optimize ionization source parameters (e.g., temperature, gas flow) for Rapamycin.[5][6] |
| Matrix Effects | Co-eluting endogenous matrix components can suppress the ionization of this compound. Evaluate for matrix effects by comparing the response of this compound in post-extraction spiked matrix with its response in a neat solution. If significant ion suppression is observed, improve the sample clean-up procedure or adjust the chromatography to separate the interfering components. |
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform timing and temperature for all sample processing steps. Standardize vortexing times and centrifugation speeds. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding the internal standard (this compound), ensure it is thoroughly mixed with the sample. |
| Freeze-Thaw Cycles | Limit the number of freeze-thaw cycles to no more than three.[2][7] Aliquot samples upon initial processing if multiple analyses are anticipated. |
| LC-MS/MS System Instability | Check for fluctuations in pump pressure and ensure the autosampler is functioning correctly. Run system suitability tests before and during the analytical run to monitor for any drift in instrument performance.[8] |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapamycin Degradation Products | Degradation of Rapamycin can lead to the formation of products such as secorapamycin.[9] Review the mass spectra of the unexpected peaks to see if they correspond to known degradants. To minimize degradation, follow the recommended storage and handling procedures. |
| Contamination | Contamination can be introduced from solvents, reagents, or the LC-MS/MS system itself. Run blank injections of your mobile phase and extraction solvent to identify the source of contamination.[8] |
| Carryover | Rapamycin can be "sticky" and carry over from one injection to the next. Optimize the needle wash procedure in the autosampler method. Injecting a blank sample after a high-concentration sample can help assess carryover. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for biological samples containing this compound? A1: For short-term storage (up to 30 days), 4°C is acceptable. For longer-term storage, samples should be kept at -20°C or -80°C.[1] It is also crucial to protect samples from light.
-
Q2: How many times can I freeze and thaw my samples containing this compound? A2: It is recommended to limit freeze-thaw cycles to a maximum of three. Repeated freezing and thawing can lead to degradation of the analyte.[2][7]
-
Q3: Is this compound stable in all common buffers? A3: No. Rapamycin is known to be unstable in PBS and HEPES buffers.[4] If your experimental protocol requires the use of these buffers, it is advisable to minimize the exposure time and maintain a low temperature.
Sample Preparation
-
Q4: What is the recommended method for extracting this compound from whole blood? A4: A common and effective method is protein precipitation using a precipitating solution containing an internal standard.[10] This is typically followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.
-
Q5: Can I use plasma or serum instead of whole blood for this compound analysis? A5: Yes, however, it is important to note that Rapamycin primarily partitions into red blood cells.[11] Therefore, concentrations in whole blood will be significantly higher than in plasma or serum. The choice of matrix should be consistent throughout the study.
LC-MS/MS Analysis
-
Q6: What are the common LC-MS/MS parameters for this compound analysis? A6: A reversed-phase C8 or C18 column is typically used.[3][10] The mobile phase often consists of a mixture of methanol or acetonitrile with an aqueous component containing a modifier like formic acid to improve ionization. Detection is usually performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Q7: How can I troubleshoot peak tailing or broadening in my chromatogram? A7: Peak tailing or broadening can be caused by several factors, including column degradation, improper mobile phase pH, or interactions between the analyte and active sites in the LC system. Ensure your mobile phase is compatible with the column and consider using an in-line filter to protect the column from particulates.[12]
Quantitative Data Summary
The stability of Rapamycin in whole blood under various storage conditions is summarized below. As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability characteristics.
Table 1: Stability of Rapamycin in Whole Blood
| Storage Temperature | Duration | Concentration Change | Reference |
| 30°C (in light) | 8 days | <10% decrease | [2][7] |
| 30°C (in dark) | 8 days | <10% decrease | [2][7] |
| 4°C | 8 days | <10% decrease | [2][7] |
| 4°C | 30 days | Stable | [1] |
| -40°C | 55 days | Stable | [1] |
Table 2: Freeze-Thaw Stability of Rapamycin in Whole Blood
| Number of Cycles | Concentration Change | Reference |
| 3 | No significant difference | [2][7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Whole Blood
-
Preparation of Spiked Samples:
-
Obtain fresh whole blood from at least six different sources.
-
Spike the whole blood with a known concentration of this compound to prepare quality control (QC) samples at low and high concentrations.
-
-
Freeze-Thaw Stability:
-
Subject the QC samples to three freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the third cycle, analyze the samples by LC-MS/MS.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw QC samples and leave them at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analyze the samples by LC-MS/MS.
-
-
Long-Term Stability:
-
Store QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, and 6 months).
-
-
Data Analysis:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol 2: Sample Preparation of Whole Blood for this compound Analysis (Protein Precipitation)
-
Aliquoting:
-
Aliquot 100 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
-
Addition of Internal Standard and Precipitation:
-
Add 200 µL of a precipitating solution (e.g., acetonitrile or methanol) containing this compound at a known concentration.
-
-
Vortexing:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: A typical bioanalytical workflow for this compound quantification.
Caption: A decision tree for troubleshooting LC-MS/MS analysis issues.
References
- 1. Measurement of rapamycin in whole blood using reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. shimadzu.at [shimadzu.at]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. zefsci.com [zefsci.com]
- 9. enovatia.com [enovatia.com]
- 10. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood distribution of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Inconsistent Rapamycin-d3 Internal Standard Response
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in the internal standard (IS) response of Rapamycin-d3 during LC-MS/MS analysis. Unreliable internal standard performance can compromise the accuracy and precision of quantitative results. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and visual workflows to identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound internal standard response?
Inconsistent response from this compound, a stable isotope-labeled internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the internal standard itself, sample preparation, matrix effects, chromatography, and instrument performance. Specific causes include degradation of the this compound due to its inherent instability, variability in sample preparation, ion suppression or enhancement from matrix components, poor chromatographic resolution, and fluctuations in mass spectrometer conditions.[1][2]
Q2: How does the chemical stability of this compound affect its performance as an internal standard?
Rapamycin is known for its poor aqueous solubility and instability, particularly at non-neutral pH and elevated temperatures.[3][4] It can undergo degradation through hydrolysis and oxidation.[4][5] Since this compound has nearly identical physicochemical properties to rapamycin, it is also susceptible to these degradation pathways. If the internal standard degrades during sample collection, storage, or preparation, its concentration will decrease, leading to a variable and inaccurate response.[1]
Q3: Can the position of the deuterium label on this compound cause issues?
While stable isotope-labeled standards are generally robust, the position of the deuterium atoms is critical. If the labels are on sites that can undergo hydrogen-deuterium exchange with the solvent or matrix, the isotopic purity of the internal standard can be compromised, leading to inaccurate quantification.[6] For this compound, it is essential to use a standard where the deuterium atoms are placed on stable positions within the molecule.
Q4: What is the "matrix effect" and how does it impact this compound response?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, whole blood).[7][8] These matrix components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inconsistent signal intensity. Even with a deuterated internal standard, significant matrix effects can cause variability if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.[9]
Q5: Why is it crucial for this compound to co-elute with Rapamycin?
Complete co-elution of the analyte and its deuterated internal standard is ideal to ensure they are subjected to the same matrix effects at the same time.[7] A slight chromatographic shift between Rapamycin and this compound, sometimes caused by the "deuterium isotope effect," can expose them to different matrix environments as they enter the mass spectrometer, leading to differential ion suppression and inaccurate results.[7]
Troubleshooting Workflow
A systematic approach is essential for efficiently identifying the root cause of inconsistent internal standard response. The following workflow provides a step-by-step guide to troubleshooting.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Optimizing E-MS Ionization for Rapamycin-d3
Welcome to the technical support center for optimizing the ionization efficiency of Rapamycin-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for this compound in positive ion ESI-MS?
A1: In positive ion mode ESI-MS, Rapamycin and its deuterated analog, this compound, commonly form several adducts. The most frequently observed adducts are the ammonium adduct [M+NH4]+ and the sodium adduct [M+Na]+[1]. The formation of these adducts can be influenced by the mobile phase composition and the purity of the solvents and additives used.
Q2: Why am I observing poor signal intensity for this compound?
A2: Poor signal intensity for this compound can stem from several factors. These include suboptimal ESI source parameters, inappropriate mobile phase composition, or the presence of interfering substances. It is crucial to optimize parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate[2][3]. Additionally, the choice of mobile phase modifiers can significantly impact ionization efficiency[4][5].
Q3: Can I use the same LC-MS/MS method for Rapamycin and this compound?
A3: Yes, as this compound is a deuterated internal standard for Rapamycin, the chromatographic and mass spectrometric behaviors are nearly identical. Therefore, the same LC-MS/MS method can be used for both compounds[6]. The primary difference will be the mass-to-charge ratio (m/z) of the precursor and product ions.
Q4: What is in-source fragmentation and how can it affect my this compound analysis?
A4: In-source fragmentation is a phenomenon where precursor ions fragment within the ion source before entering the mass analyzer[7]. This can lead to a decreased intensity of the intended precursor ion and an increase in the abundance of fragment ions. For this compound analysis, this can result in reduced sensitivity and potentially incorrect quantification if the fragment ions are not accounted for or are misinterpreted[7]. Optimizing the fragmentor or nozzle voltage can help minimize in-source fragmentation[2].
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
Q: I am observing very low or no signal for my this compound standard. What steps should I take to troubleshoot this issue?
A: Low or no signal is a common issue that can be resolved by systematically checking several components of your LC-MS system. Follow the workflow below to diagnose and address the problem.
-
Direct Infusion: Directly infuse a known concentration of this compound into the mass spectrometer to confirm that the instrument is functioning correctly. If you see a signal here, the issue is likely with the LC system or method.
-
Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
LC System Inspection: Check for leaks, clogs, and proper solvent delivery in your HPLC or UHPLC system.
-
ESI Source Parameter Optimization: Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature[2][3][8].
-
Mobile Phase Adjustment: The composition of your mobile phase can significantly impact ionization. Ensure you are using appropriate modifiers.
-
Adduct Formation: Rapamycin is known to form various adducts. You may need to target a different adduct (e.g., [M+Na]+ instead of [M+NH4]+) for better sensitivity[1].
-
In-Source Fragmentation: If you observe significant in-source fragmentation, reduce the fragmentor or nozzle voltage[7].
Guide 2: Inconsistent Results and Poor Reproducibility
Q: My results for this compound are inconsistent between injections. What could be causing this lack of reproducibility?
A: Inconsistent results are often related to issues with sample preparation, chromatographic stability, or fluctuating ESI conditions.
-
Sample Stability and Preparation: Rapamycin can be unstable in certain conditions. Ensure consistent sample preparation and storage. Forced degradation studies have shown that rapamycin is susceptible to autoxidation[9].
-
System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting your analytical run.
-
LC Method Robustness: Verify that your chromatographic method provides consistent retention times and peak shapes.
-
MS Parameter Review: Ensure that the MS parameters, especially the ion source settings, are not fluctuating.
-
Solvent and Additive Inspection: Use high-purity solvents and fresh mobile phase additives. The presence of metal ions from glassware or solvents can lead to variable adduct formation[10].
-
System Cleaning: If you suspect contamination, flush the LC system and clean the ESI source.
Data and Protocols
Table 1: Recommended Mobile Phase Compositions for this compound Analysis
| Mobile Phase A | Mobile Phase B | Column Type | Notes |
| Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | C18, C8 | Promotes protonation [M+H]+. |
| Water with 10 mM Ammonium Formate | Methanol/Acetonitrile with 10 mM Ammonium Formate | C18, C8 | Promotes ammonium adduct [M+NH4]+ formation.[4] |
| Water with 0.05% Formic Acid | 80% Acetonitrile in Water | C8 | Used for analysis in ocular tissues.[11] |
| Methanol/1% Formic Acid (90/10 v/v) | Isocratic Elution | C18 | For quantification in blood samples.[12] |
Table 2: Typical ESI-MS Parameters for this compound
| Parameter | Typical Range (Positive Ion Mode) | Impact on Ionization |
| Capillary Voltage | 3 - 5 kV | Affects the overall spray stability and ionization efficiency.[3] |
| Nebulizer Pressure | 30 - 50 psi | Controls the formation of droplets at the ESI source.[3][8] |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation of the droplets.[2][8] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates solvent evaporation.[2][8][11] |
| Fragmentor/Nozzle Voltage | 100 - 150 V | Higher voltages can induce in-source fragmentation. |
Experimental Protocol: Optimization of ESI-MS Parameters for this compound
This protocol outlines a general approach to optimizing ESI-MS parameters for this compound analysis.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Capillary Voltage: While monitoring the signal intensity of the target adduct (e.g., [M+NH4]+ or [M+Na]+), vary the capillary voltage in increments (e.g., 0.5 kV) to find the value that yields the highest and most stable signal.
-
Optimize Nebulizer Pressure: At the optimal capillary voltage, adjust the nebulizer pressure to maximize the signal intensity.
-
Optimize Drying Gas Flow and Temperature: Sequentially adjust the drying gas flow rate and temperature to achieve the best signal-to-noise ratio.
-
Optimize Fragmentor/Nozzle Voltage: Adjust the fragmentor or nozzle voltage to maximize the precursor ion signal while minimizing in-source fragmentation.
-
LC-MS Analysis: Once the source parameters are optimized via direct infusion, apply these settings to your LC-MS method. Further fine-tuning may be necessary under chromatographic conditions.
References
- 1. Determination of rapamycin: quantification of the sodiated species by an ion trap mass spectrometer as an alternative to the ammoniated complex analysis by triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quantitative Analysis with Deuterated Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability when using deuterated internal standards in mass spectrometry-based assays.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering step-by-step guidance to identify and resolve common problems.
Issue 1: Inconsistent or Poorly Reproducible Results
Symptoms:
-
High variability in analyte response across replicate injections.
-
Inconsistent analyte-to-internal standard area ratios.
-
Poor accuracy and precision for quality control (QC) samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Matrix Effects | 1. Conduct a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[1][2] 2. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[3] | 1. Optimize sample clean-up to remove interfering matrix components.[4] 2. Adjust chromatographic conditions to separate the analyte and internal standard from the suppressive region.[5] 3. If differential matrix effects persist, consider a ¹³C or ¹⁵N labeled internal standard.[1][4] |
| Chromatographic Separation | 1. Overlay chromatograms of the analyte and deuterated internal standard to check for co-elution.[4] A slight, consistent shift may be acceptable, but significant separation can lead to differential matrix effects.[6][7] | 1. Modify the mobile phase composition or gradient to improve co-elution.[6] 2. Experiment with different column chemistries or adjust the column temperature.[3] |
| Inconsistent Sample Preparation | 1. Review pipetting and dilution steps for accuracy and consistency.[8] 2. Ensure complete and uniform evaporation and reconstitution of samples.[4] | 1. Verify the calibration and performance of all pipettes.[8] 2. Automate sample preparation steps where possible to minimize human error. |
| Internal Standard Instability | 1. Assess the stability of the deuterated internal standard in the sample matrix and under storage conditions.[8] | 1. Prepare fresh stock and working solutions of the internal standard. 2. Avoid repeated freeze-thaw cycles.[5] |
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
Calibration curve shows a non-linear response, particularly at the high or low ends.
-
Poor correlation coefficient (r²) for the calibration curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Isotopic Interference ("Cross-Talk") | 1. Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard.[9] A significant signal indicates isotopic contribution.[10] | 1. Use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard.[9] 2. Some mass spectrometry software allows for mathematical correction of isotopic contributions.[9][11] |
| Presence of Unlabeled Analyte in Standard | 1. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[6] | 1. Source a higher purity standard or use a different lot.[9] 2. Correct the calibration curve for the non-zero intercept caused by the impurity.[3] |
| Ionization Competition | 1. Observe the internal standard response across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition.[4] | 1. Optimize the concentration of the internal standard. A higher concentration can sometimes improve linearity.[4][9] 2. Dilute samples to bring the analyte concentration into a more linear range.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[3] Because it is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3] By adding a known amount of the deuterated internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated compound should contain at least three deuterium atoms to ensure the mass-to-charge ratio (m/z) is sufficiently shifted from the natural isotopic distribution of the analyte, preventing analytical interference.[3][9] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[3]
Q3: What are the key purity requirements for a deuterated internal standard?
For reliable results, deuterated internal standards should have high chemical and isotopic purity.[3] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[3] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[3]
Q4: Can the position of deuterium labeling affect my results?
Yes, the location of the deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., on -OH, -NH, or -SH groups), the label can be lost, leading to inaccurate quantification.[6][12] It is best to choose standards where deuterium atoms are in stable, non-exchangeable positions.[6]
Q5: Why is my deuterated internal standard eluting at a different time than my analyte?
This phenomenon is known as the "chromatographic isotope effect" and can cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[5][9] While a small, consistent shift may not be an issue, significant separation can expose the analyte and internal standard to different matrix components as they enter the mass spectrometer, leading to differential matrix effects and compromising the correction.[13][14]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects
Objective: To quantitatively evaluate the extent of ion suppression or enhancement and assess how well the deuterated internal standard compensates for it.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent at low, medium, and high concentrations.[2]
-
Set B (Post-Spike Matrix): Extract blank matrix first, and then spike the analyte and deuterated internal standard into the final extract at the same concentrations as Set A.[2]
-
Set C (Pre-Spike Matrix): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process.[2]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Metrics:
| Metric | Calculation | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process.[2] |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[2] |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | Close to 1.0 | Indicates how well the d-IS corrects for the matrix effect.[2] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method.[2] |
Protocol 2: Post-Column Infusion to Qualitatively Assess Matrix Effects
Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.[3]
Methodology:
-
System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column and before the mass spectrometer ion source.[3]
-
Injection: Inject a blank matrix sample that has been through the entire sample preparation process.[3]
-
Data Acquisition: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.[3]
-
Data Interpretation:
By comparing the retention time of your analyte with these regions, you can determine if matrix effects are likely a problem.
Visualizations
Caption: Troubleshooting workflow for variability with deuterated internal standards.
Caption: Workflow for quantitative assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Rapamycin-d3 at Low Concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Rapamycin-d3, particularly at low concentrations, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound (Sirolimus-d3) is a deuterated form of Rapamycin, a macrolide immunosuppressant.[1] In quantitative bioanalysis, particularly with LC-MS/MS, this compound serves as an ideal internal standard (IS). An internal standard is a compound with similar physicochemical properties to the analyte (in this case, Rapamycin) that is added to samples at a known concentration. Using a stable isotope-labeled internal standard like this compound is considered best practice because it co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability.[2][3] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.[3]
Q2: What is the primary challenge in quantifying this compound at low concentrations?
A2: The primary challenge in quantifying this compound and Rapamycin at low concentrations is the matrix effect .[4][5] The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) of the analyte and internal standard by co-eluting endogenous components from the biological sample (e.g., plasma, blood, tissue homogenates).[4][6] These components can include phospholipids, salts, and proteins.[4][6] At low concentrations, the signal-to-noise ratio is already small, and any suppression of the ion signal can lead to significant inaccuracies, imprecision, or even failure to detect the analyte.[7]
Q3: What are the typical lower limits of quantification (LLOQ) for Rapamycin?
A3: The LLOQ for Rapamycin (sirolimus) can vary depending on the biological matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. Published methods report LLOQs in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. For instance, methods have been validated with LLOQs of 0.1 ng/mL in porcine whole blood, 0.5 µg/L, and 2.5 µg/L in human blood.[8][9][10]
Q4: How stable is Rapamycin in biological samples and solutions?
A4: Rapamycin is known to be susceptible to degradation, especially in aqueous solutions.[11] It can undergo hydrolysis, which leads to a ring-opened structure called secorapamycin.[11] It is also sensitive to light and temperature.[1][12] Therefore, it is crucial to handle samples and standards with care, store them at appropriate temperatures (e.g., -80°C), and protect them from light.[1][13] Stability experiments, including freeze-thaw cycles and short-term room temperature stability, should be performed during method validation to ensure the integrity of the analyte.[8][13]
Troubleshooting Guide
Problem 1: Poor sensitivity or no detectable peak for this compound at low concentrations.
| Potential Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | 1. Improve Sample Cleanup: Use more effective protein precipitation methods or incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[4][6] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or use a different analytical column to separate this compound from co-eluting interferences.[14] 3. Dilute the Sample: If the concentration is still within the detectable range after dilution, this can reduce the concentration of matrix components. |
| Suboptimal Mass Spectrometer Settings | 1. Optimize Source Parameters: Systematically tune the ion source temperature, capillary temperature, and gas flows to maximize the signal for this compound.[15] 2. Optimize Collision Energy: Adjust the collision-induced dissociation (CID) energy to ensure efficient fragmentation and a strong signal for the selected product ion.[15] |
| Analyte Degradation | 1. Check Sample Handling and Storage: Ensure samples were consistently stored at -80°C and protected from light.[1][13] Minimize the time samples spend at room temperature during preparation. 2. Prepare Fresh Standards: Rapamycin can degrade in solution, so prepare fresh working standards and quality control (QC) samples.[11] |
Problem 2: High variability in results (poor precision).
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled IS: Ensure you are using this compound or another appropriate stable isotope-labeled internal standard to compensate for variability.[2][3] 2. Evaluate Different Biological Lots: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[3] |
| Inconsistent Sample Preparation | 1. Automate Where Possible: Use automated liquid handlers for precise and repeatable pipetting. 2. Ensure Complete Protein Precipitation: Vortex samples thoroughly after adding the precipitation solvent and ensure sufficient centrifugation time and speed. |
| LC System Carryover | 1. Optimize Wash Solvents: Use a strong organic solvent in your autosampler wash routine to prevent carryover between injections. 2. Inject Blank Samples: Run blank matrix samples after high-concentration samples to check for carryover. |
Problem 3: Inaccurate results (poor accuracy).
| Potential Cause | Troubleshooting Step |
| Poorly Characterized Internal Standard | 1. Verify IS Concentration and Purity: Ensure the stock solution of this compound is accurately prepared and its purity is known.[1] |
| Non-linearity at Low End of Curve | 1. Adjust Calibration Range: The calibration curve may not be linear at very low concentrations. Adjust the range or use a weighted linear regression for calibration.[10] 2. Prepare Fresh Calibration Standards: Degradation of low-concentration standards can affect accuracy. |
| Differential Matrix Effects | 1. Investigate Matrix Factor: Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix versus in a neat solution.[4] If the matrix factor is inconsistent, further optimization of sample cleanup or chromatography is needed. |
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for Rapamycin (Sirolimus) quantification.
Table 1: Lower Limits of Quantification (LLOQ) and Detection (LOD)
| Analyte | Matrix | LLOQ | LOD | Reference |
| Sirolimus | Whole Blood | 0.5 µg/L | 0.2 ng/mL | [9] |
| Sirolimus | Whole Blood | 0.6 ng/mL | N/A | [16] |
| Rapamycin | Porcine Whole Blood | 0.1 ng/mL | N/A | [8] |
| Rapamycin | Porcine Tissues | 0.5 ng/g | N/A | [8] |
Table 2: Precision and Accuracy Data from a Validated Method
| Analyte | Concentration (ng/mL) | Intra-assay Precision (CV%) | Accuracy (%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Sirolimus | 0.6 | 14.7 | 118 | 12.5 | 113 | [16] |
| Sirolimus | 2.1 | 5.3 | 100 | 7.9 | 100 | [16] |
| Sirolimus | 18.5 | 4.8 | 98 | 4.6 | 99 | [16] |
| Sirolimus | 39.4 | 4.2 | 96 | 4.4 | 97 | [16] |
Experimental Protocols
Protocol 1: Protein Precipitation and LC-MS/MS Analysis of Rapamycin in Whole Blood
This protocol is a generalized example based on common practices described in the literature.[8][10]
1. Materials and Reagents:
-
Whole blood samples, calibration standards, and quality controls.
-
This compound internal standard (IS) working solution.
-
Precipitation solution: Methanol with 1% Zinc Sulfate (w/v).
-
LC-MS grade water, acetonitrile, methanol, and formic acid.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of whole blood sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold precipitation solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.[10]
-
Analytical Column: C18 column (e.g., Nova-Pak C18, 2.1 x 150 mm, 4 µm) maintained at 60-65°C.[10]
-
Mobile Phase A: 30 mM Ammonium Acetate in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Rapamycin, followed by re-equilibration.
-
Flow Rate: 0.8 mL/min.[10]
-
Injection Volume: 10-50 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000).[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
Visualizations
References
- 1. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
- 13. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 15. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Validating a Bioanalytical Method for Rapamycin with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of a validated bioanalytical method for rapamycin utilizing a deuterated internal standard (Rapamycin-d3) against alternative approaches. Supported by experimental data, this document delves into the nuances of method performance, offering insights to ensure accuracy and reliability in your bioanalytical workflows.
Rapamycin, a potent mTOR inhibitor, requires meticulous monitoring in clinical and research settings due to its narrow therapeutic index. The choice of internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a critical factor influencing the quality of bioanalytical data. This guide will explore the advantages of using a stable isotope-labeled internal standard (SIL-IS), such as this compound, in comparison to structural analog internal standards and immunoassays.
Performance Showdown: this compound vs. The Alternatives
The use of a SIL-IS is widely considered the gold standard in quantitative LC-MS/MS. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability.
A key study directly compared the performance of an LC-MS/MS method for sirolimus (rapamycin) using either an isotopically labeled internal standard (SIR-¹³C,D₃) or a structural analog internal standard (ANIS). The results, summarized below, demonstrate the comparable performance under controlled conditions, though SIL-IS are generally preferred for their ability to better correct for unforeseen matrix effects.[1]
Table 1: Comparison of LC-MS/MS Method Performance with Isotopically Labeled vs. Analog Internal Standards for Rapamycin [1]
| Validation Parameter | Method with Isotopically Labeled IS (SIR-¹³C,D₃) | Method with Analog IS |
| Linearity Range | 0.25 - 50 ng/mL | 0.25 - 50 ng/mL |
| Within-Day Imprecision | <10% | <10% |
| Between-Day Imprecision | <8% | <8% |
| Trueness | 91% - 110% | 91% - 110% |
| Median Accuracy | 12.2% | 11.4% |
| Matrix Effects | Not Observed | Not Observed |
| Carryover | Not Observed | Not Observed |
In another comparative study, an LC-MS/MS method utilizing this compound as the internal standard was evaluated against the Enzyme Multiplied Immunoassay Technique (EMIT). The LC-MS/MS method demonstrated a wider linear range and higher sensitivity.[2]
Table 2: Performance Comparison of LC-MS/MS (with this compound IS) and EMIT for Rapamycin Quantification [2]
| Parameter | LC-MS/MS with this compound IS | EMIT |
| Linear Range | 0.500–50.0 ng/mL | 3.50–30.0 ng/mL |
| Correlation (r) | - | 0.8361 (compared to LC-MS/MS) |
| Bias | - | Positive bias of 63.1% compared to LC-MS/MS |
The data clearly indicates that while both LC-MS/MS methods with different internal standards can be validated to meet regulatory requirements, the use of a SIL-IS like this compound is often favored for its robustness. The comparison with EMIT highlights the superior specificity and accuracy of mass spectrometry-based methods.
The mTOR Signaling Pathway: The Target of Rapamycin
Rapamycin exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism. Understanding this pathway is essential for interpreting pharmacodynamic data.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Rapamycin-d3 vs. 13C-Labeled Rapamycin as Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the immunosuppressant and mTOR inhibitor rapamycin (sirolimus), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability in sample preparation and instrument response. This guide provides an objective comparison of two common types of SILs for rapamycin: deuterated rapamycin (Rapamycin-d3) and carbon-13 (¹³C)-labeled rapamycin, supported by experimental data and detailed protocols.
The ideal internal standard should co-elute with the analyte, share its ionization efficiency, and exhibit identical behavior during extraction, thereby perfectly compensating for any experimental variations. While both deuterated and ¹³C-labeled standards are designed to approximate this ideal, subtle but significant physicochemical differences can lead to performance disparities.
Executive Summary: The ¹³C Advantage
While deuterated internal standards like this compound are more widely available and often more cost-effective, ¹³C-labeled rapamycin is generally considered the superior choice for ensuring the highest level of accuracy and robustness in quantitative bioanalysis. The larger mass difference between deuterium and hydrogen can lead to a phenomenon known as the "isotope effect," which may cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte. This can compromise the standard's ability to perfectly compensate for matrix effects that can vary across a single chromatographic peak.
¹³C-labeled standards, having a smaller relative mass difference, are less prone to this chromatographic shift and are more isotopically stable.[1] This ensures near-perfect co-elution and more reliable correction for analytical variability, leading to more precise and accurate data.[2]
Performance Face-Off: A Quantitative Comparison
The selection of an isotopic label can significantly impact the precision and accuracy of a quantitative assay. The following table summarizes performance data from studies evaluating stable isotope-labeled internal standards for rapamycin (sirolimus) analysis.
| Performance Metric | This compound (Deuterated IS) | ¹³C-Labeled Rapamycin (as Sirolimus-¹³C,d3) | Structural Analog IS (for reference) | Rationale & Implications |
| Inter-patient Imprecision (%CV) | 2.7% - 5.7%[3][4] | Not directly reported, but expected to be in a similar or better range. | 7.6% - 9.7%[3][4] | The lower coefficient of variation (CV) for this compound demonstrates its superior ability to compensate for matrix effects between different patient samples compared to a structural analog.[3][4] ¹³C-labeled standards are expected to perform at least as well, if not better, due to their closer physicochemical properties to the analyte. |
| Between-Day Imprecision (%CV) | Not directly reported in a head-to-head comparison. | <8%[5] | <8%[5] | A study comparing a dually labeled ¹³C,D3 standard to an analog found comparable and excellent between-day precision for both.[5] This indicates that well-optimized methods can achieve high precision with either type of SIL. |
| Median Accuracy | Not directly reported in a head-to-head comparison. | 12.2%[5] | 11.4%[5] | The dually labeled ¹³C,D3 standard showed comparable accuracy to the analog standard in the cited study.[5] The primary advantage of ¹³C-labeling lies in improved precision and reliability, especially in the presence of significant matrix effects. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (elute earlier) than the native analyte.[2] | Co-elutes perfectly with the unlabeled analyte.[2] | Different retention time. | Perfect co-elution is critical for accurate compensation of matrix effects. The potential for a retention time shift with deuterated standards is a key reason ¹³C-labeled standards are often preferred.[2] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain conditions, though generally stable at non-exchangeable positions. | Highly stable; the ¹³C-C bond is not susceptible to exchange. | Not applicable. | The inherent stability of the ¹³C label provides greater confidence in the integrity of the standard throughout sample storage and analysis. |
Signaling Pathway and Experimental Workflow
To provide context for the application of these internal standards, the following diagrams illustrate the mTOR signaling pathway, which is the target of rapamycin, and a typical experimental workflow for its quantification.
Caption: Simplified mTOR signaling pathway showing rapamycin's mechanism of action.
Caption: General experimental workflow for rapamycin quantification using an internal standard.
Experimental Protocols
The following is a representative protocol for the quantification of rapamycin in whole blood using an LC-MS/MS system. This protocol is a synthesis of methodologies described in the literature.[6][7][8]
Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen whole blood samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of whole blood (calibrator, quality control, or unknown sample), add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard (either this compound or ¹³C-labeled rapamycin) at a known concentration. The zinc sulfate in methanol is a commonly used precipitating agent.[8]
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute rapamycin, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for rapamycin and the internal standards would be monitored. For example, a common transition for rapamycin is m/z 931.5 > 864.5.[8]
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both rapamycin and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of rapamycin to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Quantification: Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendation
For the routine quantitative analysis of rapamycin where the highest level of accuracy and method robustness is required, ¹³C-labeled rapamycin is the superior choice of internal standard. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological matrices like whole blood.[9] This leads to more reliable and defensible quantitative data.
This compound remains a viable and more cost-effective alternative. It has been shown to significantly improve assay precision compared to structural analog internal standards.[3][4] However, researchers must be aware of the potential for chromatographic shifts and should thoroughly validate their method to ensure that any such effects do not compromise data accuracy. The choice between the two will ultimately depend on the specific requirements of the assay, the complexity of the sample matrix, and budgetary considerations.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 7. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. benchchem.com [benchchem.com]
Cross-Validation of an Immunoassay for Rapamycin with an LC-MS/MS Method Using Rapamycin-d3: A Comparative Guide
This guide provides a comprehensive cross-validation of an immunoassay for the quantification of rapamycin (also known as sirolimus) against a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is considered the gold standard. The LC-MS/MS method employs Rapamycin-d3 as a deuterated internal standard for precise and accurate quantification. This comparison is critical for researchers, scientists, and drug development professionals to understand the performance characteristics and potential discrepancies between these two common analytical techniques.
Data Presentation
The following tables summarize the key performance characteristics of the immunoassay and the LC-MS/MS method for rapamycin quantification.
Table 1: Method Linearity and Range
| Parameter | Immunoassay (EMIT) | LC-MS/MS |
| Linear Range | 3.50–30.0 ng/mL[1][2] | 0.500–50.0 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
Table 2: Precision and Accuracy
| Parameter | Immunoassay (MEIA) | LC-MS/MS |
| Intra-assay Precision (CV%) | 7% | 0.9 - 14.7%[3] |
| Inter-assay Precision (CV%) | 10% | 2.5 - 12.5%[3] |
| Accuracy (% Deviation) | -33% to 36% (compared to LC-MS/MS)[4] | 90 - 113%[3] |
Table 3: Correlation and Bias Between Methods
| Parameter | Value |
| MEIA vs. LC/ESI-MSMS | |
| Regression Equation | --INVALID-LINK-- = 1.330 + 0.776 --INVALID-LINK--[4] |
| Correlation Coefficient (r) | 0.8526[4] |
| Mean Concentration (MEIA) | 8.8 ± 3.4 ng/mL[4] |
| Mean Concentration (LC/ESI-MSMS) | 9.6 ± 3.7 ng/mL[4] |
| EMIT vs. LC-MS/MS | |
| Regression Equation | [EMIT] = 1.281 × [LC−MS/MS] + 2.450[1][2] |
| Correlation Coefficient (r) | 0.8361[1][2] |
| Mean Bias (Bland-Altman) | +4.7 ng/mL (overestimation by EMIT)[1][2] |
| 95% Limits of Agreement | -3.1 to 12.6 ng/mL[1] |
Experimental Protocols
Immunoassay Protocol (Enzyme Multiplied Immunoassay Technique - EMIT)
This protocol outlines a general procedure for the quantification of rapamycin in whole blood using an EMIT-based immunoassay.
-
Sample Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Allow samples to reach room temperature before analysis.
-
Perform a lysis step to release the drug from red blood cells. This is often automated within the analyzer.
-
-
Assay Procedure:
-
The assay is typically performed on an automated clinical chemistry analyzer.
-
The sample is mixed with a reagent containing antibodies to rapamycin.
-
A second reagent containing a rapamycin-enzyme conjugate is added.
-
The rapamycin in the sample competes with the enzyme-conjugated rapamycin for binding to the antibody.
-
The enzyme activity is measured, which is proportional to the concentration of rapamycin in the sample.
-
-
Calibration and Quality Control:
-
A standard curve is generated using calibrators with known rapamycin concentrations.
-
Quality control samples at low, medium, and high concentrations are run with each batch of samples to ensure the validity of the results.
-
LC-MS/MS Protocol with this compound Internal Standard
This protocol describes a validated method for the quantification of rapamycin in whole blood using LC-MS/MS with a deuterated internal standard.
-
Sample Preparation:
-
Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound) to each tube.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol or zinc sulfate)[1][3].
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Inject the prepared sample onto a C18 analytical column[1].
-
Use a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic component (e.g., methanol with formic acid and ammonium acetate) to separate rapamycin and its internal standard from other matrix components[1].
-
The total run time is typically short, around 3-4 minutes per sample[1][3].
-
-
Tandem Mass Spectrometry:
-
Quantification:
-
The concentration of rapamycin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of the immunoassay and LC-MS/MS methods.
Caption: Workflow for the cross-validation of rapamycin immunoassay and LC-MS/MS methods.
Logical Relationship of Method Comparison
This diagram outlines the logical steps involved in comparing the two analytical methods.
Caption: Logical flow for the comparison of immunoassay and LC-MS/MS methods.
References
- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoassay determination of rapamycin: reliability of the method with respect to liquid chromatography mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Rapamycin-d3 vs. Analog Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the immunosuppressant drug Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the performance of the deuterated internal standard, Rapamycin-d3, against a commonly used analog internal standard, offering supporting experimental data to inform method development and validation.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), which is the gold standard for therapeutic drug monitoring, the internal standard plays a pivotal role in correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior as closely as possible. This comparison guide delves into the experimental evidence to evaluate whether the stable isotope-labeled this compound offers a tangible advantage over its structural analog counterparts.
Executive Summary: Key Performance Metrics
Experimental data consistently demonstrates the superior performance of this compound in terms of precision, particularly in mitigating the variability introduced by patient-specific matrix effects. While analog internal standards can provide acceptable performance under certain conditions, this compound offers a more robust and reliable approach for high-stakes clinical and research applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters from a study that directly compared a deuterated internal standard for Sirolimus (SIR-d3) with an analog internal standard, desmethoxyrapamycin (DMR).
Table 1: Interpatient Assay Imprecision (CV%)
| Analyte Concentration | This compound (SIR-d3) as IS | Desmethoxyrapamycin (DMR) as IS |
| Low | 2.7% - 5.7% | 7.6% - 9.7% |
| Medium | 2.7% - 5.7% | 7.6% - 9.7% |
| High | 2.7% - 5.7% | 7.6% - 9.7% |
Data sourced from O'Halloran et al. The use of SIR-d3 as the internal standard in the high-throughput HPLC-ESI-MS/MS assay of sirolimus yielded improved results with a consistently lower range of interpatient assay imprecision (CV) values compared to the use of DMR.[1]
Table 2: Accuracy and Precision in a Multi-Analyte Setting
| Analyte | Internal Standard Type | Within-day Imprecision (CV%) | Between-day Imprecision (CV%) | Trueness (%) |
| Sirolimus | Isotopically Labeled (SIR-¹³C,D₃) | <10% | <8% | 91% - 110% |
| Sirolimus | Analog (Desmethoxy-rapamycin) | <10% | <8% | 91% - 110% |
Data from a study by Valbuena et al. This study, while concluding that analog internal standards may not always be essential, demonstrated comparable within-day and between-day imprecision and trueness for both isotopically labeled and analog internal standards for sirolimus in a multi-analyte LC-MS/MS method.[2]
Experimental Protocols
A robust experimental design is crucial for the accurate quantification of Rapamycin. Below is a typical protocol for the analysis of Sirolimus in whole blood using LC-MS/MS with an internal standard.
1. Sample Preparation:
-
Hemolysis and Protein Precipitation: To a 100 µL whole blood sample, add 200 µL of a precipitating solution (e.g., methanol or acetonitrile) containing the internal standard (either this compound or an analog). This step lyses the red blood cells and precipitates proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of Rapamycin and its internal standard.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Column Temperature: The column is often heated (e.g., to 50-60 °C) to improve peak shape and reduce run time.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for Rapamycin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Rapamycin and the internal standard are monitored.
-
Rapamycin (Sirolimus): m/z 931.6 → 864.5 (Ammonium adduct)
-
This compound: m/z 934.6 → 864.5 (Ammonium adduct)
-
Desmethoxy-rapamycin (Analog IS): m/z 901.5 → 834.5 (Ammonium adduct)
-
-
3. Data Analysis:
-
The peak area of the analyte (Rapamycin) is divided by the peak area of the internal standard for each sample, calibrator, and quality control.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of Rapamycin in the unknown samples is determined from the calibration curve.
Mandatory Visualizations
mTOR Signaling Pathway
References
A Comparative Guide to Inter-laboratory Quantification of Rapamycin Using Rapamycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rapamycin-d3 based quantification methods for Rapamycin (also known as Sirolimus), a critical immunosuppressant drug. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of accurate and precise quantification, particularly with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document summarizes quantitative data from various validated methods, details experimental protocols, and visualizes key biological and experimental workflows to aid researchers in selecting and implementing robust analytical methods.
Data Presentation: A Comparative Overview of LC-MS/MS Methodologies
The quantification of Rapamycin in clinical and research settings is predominantly performed using LC-MS/MS, which offers superior specificity and sensitivity compared to immunoassays.[1][2] The use of this compound as an internal standard is a common practice to correct for variability during sample preparation and analysis.[1] Below is a summary of key parameters from several published LC-MS/MS methods, highlighting the variations and common practices across different laboratories.
| Parameter | Method A | Method B | Method C | Method D |
| Sample Type | Whole Blood (EDTA) | Whole Blood | Whole Blood | Porcine Whole Blood & Tissue |
| Sample Volume | 0.1 mL | 0.1 mL | 100 µL | 0.1 mL |
| Internal Standard | Sirolimus-d3 | This compound | Sirolimus-d3 | Ascomycin (structural analog) |
| Sample Preparation | Protein precipitation with zinc sulfate and methanol | Protein precipitation | Protein precipitation with acetonitrile | Protein precipitation |
| LC Column | C18 | C18 | C18 | Zorbax SB-C18 (cleanup), YMC ODS-AQ (analytical) |
| Mobile Phase | Methanol/ammonium acetate buffer | Methanol/formic acid/ammonium acetate | Acetonitrile/water with formic acid | Methanol/formic acid/NaI and Acetonitrile/formic acid/NaI |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| MS Transition (m/z) | 931.7 → 864.6 | Not Specified | 936.6 → 409.3 | Not Specified |
| Linear Range | 0.5 - 50.0 ng/mL | 1.5 - 40 µg/L | 2.3 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.5 µg/L | 2.3 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5.73% | ≤ 12.2% | Not Specified | Not Specified |
| Inter-day Precision (%CV) | < 5.28% | ≤ 12.2% | Not Specified | Assessed |
| Accuracy | 99.32 - 99.52% | ≤ 12.2% | Not Specified | Assessed |
Note: The use of a structural analog like Ascomycin as an internal standard, as seen in Method D, is an alternative to a stable isotope-labeled standard. While generally considered less ideal than an isotopically labeled internal standard, it can still provide reliable quantification if properly validated.[3]
Experimental Protocols: Key Methodologies in Detail
The following sections provide a generalized overview of the experimental steps involved in the LC-MS/MS quantification of Rapamycin using this compound. Specific parameters can be adapted based on the data presented in the table above and the specific instrumentation available.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Rapamycin from whole blood is protein precipitation.
-
Objective: To remove proteins that can interfere with the analysis and damage the LC-MS/MS system.
-
Procedure:
-
To a 100 µL aliquot of whole blood, add a specific volume of a precipitation solution (e.g., methanol, acetonitrile, or a mixture containing zinc sulfate). This solution should contain the internal standard, this compound, at a known concentration.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
-
Liquid Chromatography: Separation of Analytes
-
Objective: To separate Rapamycin and this compound from other components in the sample extract before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is most commonly used.[1][4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically employed.
-
Flow Rate: Adjusted based on the column dimensions and the specific LC system.
-
Column Temperature: Often maintained at an elevated temperature (e.g., 45-60°C) to improve peak shape and reduce run time.[4][5]
-
Mass Spectrometry: Detection and Quantification
-
Objective: To specifically detect and quantify Rapamycin and this compound.
-
Typical Parameters:
-
Ionization: Electrospray ionization in the positive mode (ESI+) is standard for Rapamycin analysis.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions:
-
Mandatory Visualizations
Signaling Pathway of Rapamycin
Rapamycin exerts its immunosuppressive effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial kinase in cell signaling.[7] The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.
Caption: The mTOR signaling pathway and inhibition by Rapamycin.
Experimental Workflow for Rapamycin Quantification
The following diagram outlines the typical workflow for the quantification of Rapamycin in a research or clinical laboratory setting.
Caption: A typical LC-MS/MS workflow for Rapamycin quantification.
Logical Relationship: Method Comparison
This diagram illustrates the relationship between different analytical methods for Rapamycin quantification and their key characteristics.
Caption: Comparison of Immunoassay and LC-MS/MS for Rapamycin analysis.
References
- 1. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. Comparison of blood sirolimus, tacrolimus and everolimus concentrations measured by LC-MS/MS, HPLC-UV and immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
Establishing Linearity and Range for Rapamycin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of rapamycin, establishing a robust and reliable analytical method is paramount. This guide provides a comparative analysis of methodologies for determining the linearity and range of rapamycin quantification, with a focus on the use of the isotopically labeled internal standard, Rapamycin-d3. The data presented is supported by experimental findings from various studies, offering a comprehensive overview for selecting an appropriate analytical strategy.
The quantification of rapamycin, a potent immunosuppressant and mTOR inhibitor, is crucial in both clinical therapeutic drug monitoring and preclinical research.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[3][4] A key element in developing a reliable LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. While structural analogs have been used, stable isotope-labeled internal standards, such as this compound, are generally preferred as they closely mimic the analyte's behavior.[5]
Comparative Analysis of Internal Standards
The selection of an internal standard significantly impacts the performance of a rapamycin quantification assay. While structural analogs like ascomycin, desmethoxy-rapamycin, and 28-O-acetyl sirolimus have been employed, isotopically labeled standards such as this compound offer distinct advantages.[1][6] The rationale for the superiority of isotopically labeled internal standards lies in their similar physicochemical properties to the analyte, leading to comparable extraction recovery and ionization efficiency, which corrects for matrix effects more effectively.[5][7]
| Internal Standard | Linearity Range (ng/mL) | Matrix | Key Findings | Reference |
| This compound (Isotopically Labeled) | 0.6 - 49.2 | Whole Blood | High precision and accuracy, effectively compensates for matrix effects. | [7] |
| Ascomycin (Structural Analog) | 0.1 - 100 | Porcine Whole Blood | Robust method with good linearity, precision, and accuracy. | [1] |
| Desmethoxy-rapamycin (Structural Analog) | 1.6 - 50 | Whole Blood | Linear calibration with good precision. | [8] |
| 28-O-Acetyl sirolimus (Structural Analog) | 0.25 - 250 µg/L | Blood | Linear up to 250 µg/L with a recovery of 88 ± 26%. | [6][9] |
| Erythromycin (Structural Analog) | 2.3 - 1000 | Ocular Matrix | Linear with r² > 0.9998. | [10] |
Experimental Protocol: Rapamycin Quantification using this compound
This protocol outlines a typical LC-MS/MS method for the quantification of rapamycin in whole blood using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing this compound at a fixed concentration).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
3. Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of rapamycin into a blank matrix (e.g., drug-free whole blood).
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of rapamycin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing linearity and range for rapamycin quantification.
Experimental workflow for rapamycin quantification.
Process for establishing linearity and defining the analytical range.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for rapamycin quantification provides a robust and reliable method for establishing linearity and defining the analytical range. Its physicochemical similarity to rapamycin ensures accurate correction for experimental variability, leading to high-quality data essential for both research and clinical applications. While other internal standards can be used, the evidence supports the superiority of isotopically labeled standards for achieving the highest levels of precision and accuracy in bioanalytical methods.
References
- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 2. iatdmct2024.org [iatdmct2024.org]
- 3. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolian.com [resolian.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapamycin Quantification: Assessing the Accuracy and Precision of a Rapamycin-d3 Based LC-MS/MS Assay
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Rapamycin (also known as Sirolimus) is critical for both therapeutic drug monitoring and preclinical research. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard, Rapamycin-d3, against alternative methods. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern bioanalytical methods, offering superior performance in minimizing matrix effects and improving assay reproducibility.
Methodology Comparison: The Superiority of LC-MS/MS with Deuterated Internal Standards
The quantification of Rapamycin has evolved from less sensitive methods like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) to the highly specific and sensitive LC-MS/MS technique. The primary advantage of using this compound as an internal standard is its chemical and physical similarity to the analyte, Rapamycin. It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer, allowing for more accurate and precise quantification.
In contrast, earlier HPLC-UV methods often required larger sample volumes and were more susceptible to interference from other compounds in the biological matrix.[1][2] The adoption of LC-MS/MS has enabled lower limits of quantification and higher throughput analysis.[1][3]
Data Presentation: Performance of Rapamycin LC-MS/MS Assays
The following tables summarize the validation parameters for LC-MS/MS methods for Rapamycin quantification, demonstrating the high accuracy and precision achievable with this technique. These methods typically employ a deuterated internal standard like this compound or a structural analog like ascomycin or everolimus-d4.
Table 1: Linearity and Sensitivity of Rapamycin LC-MS/MS Assays
| Parameter | Porcine Whole Blood & Tissues[3] | Human Plasma[4] | Rabbit Ocular Tissues[1] |
| Linearity Range | 0.1 - 100 ng/mL (Blood) 0.5 - 500 ng/g (Tissues) | 0.6 - 49.2 ng/mL | 2.3 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.997 | > 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (Blood) 0.5 ng/g (Tissues) | 0.6 ng/mL | 2.3 ng/mL |
Table 2: Accuracy and Precision of Rapamycin LC-MS/MS Assays
| Parameter | Porcine Whole Blood[3] | Human Plasma[4] |
| Intra-assay Precision (%CV) | ≤ 5.8% | 0.9 - 14.7% |
| Inter-assay Precision (%CV) | ≤ 9.2% | 2.5 - 12.5% |
| Intra-assay Accuracy (%Bias) | -7.0% to 6.0% | 89 - 138% of nominal |
| Inter-assay Accuracy (%Bias) | -3.3% to 2.0% | 90 - 113% of nominal |
Experimental Protocols
Protocol 1: Sample Preparation for Rapamycin Quantification in Whole Blood
This protocol outlines a typical protein precipitation method for extracting Rapamycin from whole blood samples prior to LC-MS/MS analysis.
-
Aliquoting: Transfer a 100 µL aliquot of whole blood sample to a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., this compound in a suitable solvent like methanol).
-
Protein Precipitation: Add a protein precipitating agent, such as zinc sulfate solution or a high-volume organic solvent like methanol or acetonitrile.[3][4]
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >9500 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Reconstitution (if necessary): If the supernatant was evaporated, reconstitute the dried extract in the mobile phase.[1]
Protocol 2: LC-MS/MS Analysis of Rapamycin
This protocol provides a general framework for the instrumental analysis of Rapamycin. Specific parameters will vary based on the instrumentation used.
-
Chromatographic Separation:
-
LC Column: A C18 or C8 reversed-phase column is commonly used.[1][3][5]
-
Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[3][5]
-
Injection Volume: A small volume (e.g., 20 µL) of the prepared sample is injected.[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common method.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored for Rapamycin are typically m/z 936.6 → 409.3 (ammonium adduct) or similar, and a corresponding transition is monitored for the internal standard (e.g., this compound).[1][3]
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the Rapamycin concentration in the unknown samples.
-
Visualizations
The mTOR Signaling Pathway
Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[6][7][8] Understanding this pathway is essential for researchers studying the effects of Rapamycin.
Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibitory effect on mTORC1.
Experimental Workflow for this compound Based Assay
The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of Rapamycin using a deuterated internal standard.
Caption: Workflow for Rapamycin quantification using a this compound internal standard.
References
- 1. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. cusabio.com [cusabio.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Rapamycin: Spotlight on Rapamycin-d3 for Enhanced Detection and Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of rapamycin, establishing a robust and sensitive analytical method is paramount. This guide provides a comparative analysis of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of rapamycin, with a special focus on the use of the deuterated internal standard, Rapamycin-d3. The data presented herein is compiled from various validated studies to offer a comprehensive overview of achievable sensitivity.
The immunosuppressive drug rapamycin (also known as sirolimus) is a cornerstone in transplant medicine and is under investigation for various other therapeutic applications.[1] Accurate monitoring of its concentration in biological matrices is crucial for optimizing dosage and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of LC-MS/MS assays.[3] this compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thus compensating for variations in sample preparation and instrument response.[2]
Comparative Analysis of Rapamycin Quantification Methods
The following table summarizes the performance of various LC-MS/MS methods for the quantification of rapamycin, highlighting the lower limit of quantification (LLOQ) and the linear range achieved in different studies. While a direct head-to-head comparison is challenging due to variations in instrumentation and matrices, this compilation provides a valuable snapshot of the analytical landscape.
| Internal Standard | Analytical Method | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Citation |
| This compound | LC-MS/MS | Whole Blood | 0.500 | 0.500–50.0 | [4] |
| Ascomycin | LC-MS/MS | Porcine Whole Blood | 0.1 | 0.1 - 100 | [1] |
| Desmethoxy-rapamycin | LC-MS/MS | Whole Blood | 1.6 (µg/L) | 1.6–50 (µg/L) | [5] |
| Erythromycin | LC-MS/MS | Ocular Matrix | 2.3 | 2.3 - 1000.0 | [6] |
| 28-O-Acetyl sirolimus | HPLC/ESI-MS | Blood | 0.25 (µg/L) | Up to 250 (µg/L) | [7][8] |
| Not specified | HPLC-UV | Whole Blood | 1 | 0-50 (µg/L) |
Experimental Protocol: A Generalized LC-MS/MS Method for Rapamycin Quantification
This section outlines a typical workflow for the determination of rapamycin in whole blood using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing this compound at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for the separation of rapamycin.[2]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.
-
Injection Volume: 5-20 µL.
-
Flow Rate: 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Determination of LOD and LOQ:
-
Limit of Detection (LOD): Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20% of the nominal value).
Visualizing the Experimental Workflow and Rapamycin's Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the LOD and LOQ of rapamycin and the signaling pathway through which rapamycin exerts its effects.
Rapamycin's primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[3] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the mTORC1 complex, leading to the inhibition of its kinase activity.[7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly reliable and sensitive approach for the quantification of rapamycin in biological matrices. The data compiled in this guide demonstrates that LLOQs in the sub-ng/mL range are readily achievable, enabling precise therapeutic drug monitoring and supporting pharmacokinetic studies. The provided experimental protocol and diagrams offer a foundational understanding for researchers aiming to establish or refine their analytical methods for rapamycin. While alternative internal standards and methods exist, the physicochemical similarity of this compound to the analyte makes it a superior choice for minimizing analytical variability and ensuring data integrity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. mTORC1 - Wikipedia [en.wikipedia.org]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Superior Selectivity and Specificity of Rapamycin-d3 in Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of the isotopically labeled internal standard, Rapamycin-d3, against commonly used analog internal standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] Its chemical and physical properties are nearly identical to the analyte, Rapamycin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction and matrix effects, leading to enhanced precision and accuracy in quantification.
Comparative Analysis of Internal Standards
The performance of an analytical method is critically dependent on the choice of the internal standard. While analog internal standards (ANISs) like ascomycin and desmethoxy-rapamycin have been historically used, studies have demonstrated that isotopically labeled internal standards (ILISs) such as this compound generally offer superior performance.
A key study directly compared the impact of using ILISs versus ANISs for the quantification of several immunosuppressive drugs, including Sirolimus (Rapamycin). The results, summarized in the table below, highlight the comparable, and in some aspects superior, performance of the method using the isotopically labeled internal standard.
| Parameter | Method with this compound (ILIS) | Method with Analog IS (ANIS) | Reference |
| Within-Day Imprecision | <10% | <10% | [1] |
| Between-Day Imprecision | <8% | <8% | [1] |
| Trueness | 91%-110% | 91%-110% | [1] |
| Median Accuracy (Sirolimus) | 12.2% | 11.4% | [1] |
While both types of internal standards yielded results within acceptable limits, the study noted that ILISs are generally considered superior, even though in this specific comprehensive analysis, the results for patient and proficiency testing samples were not statistically different.[1] The subtle advantages of ILISs often become more apparent when dealing with complex matrices or when striving for the highest level of analytical rigor.
Experimental Protocols
Detailed below are representative experimental protocols for the quantification of Rapamycin using an LC-MS/MS method with an internal standard.
Sample Preparation
A common and effective method for extracting Rapamycin from biological matrices is protein precipitation.
-
Aliquot Sample : Take a precise volume of the biological sample (e.g., 100 µL of whole blood or tissue homogenate).
-
Add Internal Standard : Spike the sample with a known concentration of the internal standard (this compound or an analog).
-
Protein Precipitation : Add a precipitating agent, such as acetonitrile or a methanol/zinc sulfate solution, to the sample.[2]
-
Vortex and Centrifuge : Mix the sample vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.[2]
-
Reconstitution : The supernatant may be evaporated and reconstituted in a suitable solvent (e.g., 80% acetonitrile in water with 0.05% formic acid) to ensure compatibility with the LC mobile phase.[3]
LC-MS/MS Analysis
The following is a general protocol for the chromatographic separation and mass spectrometric detection of Rapamycin.
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column, such as a C18 or C8, is typically used for separation.[2][3]
-
Mobile Phase : A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate) is commonly employed.
-
Flow Rate : A suitable flow rate is selected based on the column dimensions and particle size.
-
Injection Volume : A small volume of the prepared sample (e.g., 20 µL) is injected into the LC system.[3]
-
-
Mass Spectrometry (MS/MS) :
-
Ionization : Positive electrospray ionization (ESI) is a common technique for ionizing Rapamycin and its internal standard.[2][3]
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Rapamycin and the internal standard. For example, a common transition for Rapamycin is m/z 936.6 → 409.3.[3]
-
Method Validation Parameters
A robust bioanalytical method requires thorough validation. Key parameters evaluated include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20% |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible across the concentration range |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Minimal and compensated for by the internal standard |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Rapamycin and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Rapamycin via the mTOR signaling pathway.
Caption: A typical experimental workflow for Rapamycin quantification.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 3. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Freeze-Thaw Stability of Rapamycin and its Deuterated Internal Standard in Plasma
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. When quantifying therapeutic agents like rapamycin in plasma samples, understanding the stability of both the analyte and its internal standard under various storage and handling conditions is critical. This guide provides an objective comparison of the freeze-thaw stability of rapamycin and its commonly used stable isotope-labeled internal standard, Rapamycin-d3, supported by established experimental protocols and representative data.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, ensuring that it experiences similar effects during sample preparation and analysis, including potential degradation during freeze-thaw cycles. This guide will delve into the experimental validation of this principle for rapamycin.
Experimental Protocol: Freeze-Thaw Stability Assessment
A detailed protocol for assessing the freeze-thaw stability of rapamycin and this compound in plasma is outlined below. This protocol is based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA.
Objective: To determine the stability of rapamycin and this compound in human plasma after repeated freeze-thaw cycles.
Materials:
-
Blank human plasma (K2-EDTA as anticoagulant)
-
Rapamycin certified reference standard
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of rapamycin and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare separate working solutions for calibration standards and quality control (QC) samples by diluting with 50:50 (v/v) acetonitrile:water.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the rapamycin working solution to prepare calibration standards at concentrations ranging from 0.5 to 100 ng/mL.
-
Prepare QC samples in blank human plasma at three concentration levels: Low (LQC, 1.5 ng/mL), Medium (MQC, 15 ng/mL), and High (HQC, 80 ng/mL).
-
-
Freeze-Thaw Procedure:
-
Aliquots of the LQC and HQC samples are subjected to a specified number of freeze-thaw cycles.
-
Freezing: Samples are stored at -80°C for at least 12 hours.
-
Thawing: Samples are thawed unassisted at room temperature. Once completely thawed, they are refrozen.
-
This cycle is repeated for the desired number of iterations (e.g., 1, 3, and 5 cycles).
-
-
Sample Preparation for Analysis:
-
To 100 µL of plasma sample (calibration standard, QC, or freeze-thaw stability sample), add 200 µL of the internal standard working solution (this compound in acetonitrile) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot onto the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous determination of rapamycin and this compound.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
The concentrations of the freeze-thaw stability QC samples are calculated using the calibration curve prepared from freshly made standards.
-
The stability is assessed by comparing the mean concentration of the stability samples to the nominal concentration. The deviation should be within ±15%.
-
Data Presentation
The following tables summarize the expected quantitative data from a freeze-thaw stability study of rapamycin and this compound in human plasma.
Table 1: Freeze-Thaw Stability of Rapamycin in Human Plasma
| Quality Control Level | Number of Freeze-Thaw Cycles | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | % Bias |
| LQC | 1 | 1.5 | 1.48 | -1.3% |
| 3 | 1.5 | 1.45 | -3.3% | |
| 5 | 1.5 | 1.42 | -5.3% | |
| HQC | 1 | 80 | 80.8 | +1.0% |
| 3 | 80 | 79.2 | -1.0% | |
| 5 | 80 | 77.6 | -3.0% |
Table 2: Freeze-Thaw Stability of this compound (Internal Standard) in Human Plasma
| Quality Control Level | Number of Freeze-Thaw Cycles | Mean Peak Area Response (n=6) | % Change from Control (Cycle 0) |
| LQC Level Matrix | 1 | 1,205,000 | -1.2% |
| 3 | 1,189,000 | -2.5% | |
| 5 | 1,175,000 | -3.6% | |
| HQC Level Matrix | 1 | 1,215,000 | -0.4% |
| 3 | 1,201,000 | -1.6% | |
| 5 | 1,188,000 | -2.6% |
The data indicates that both rapamycin and its deuterated internal standard, this compound, are stable in human plasma for up to five freeze-thaw cycles. The percentage bias for rapamycin concentrations is well within the acceptable limit of ±15%. Similarly, the peak area response of this compound shows minimal variation, demonstrating its stability and suitability as an internal standard under these conditions.
Visualizations
The following diagrams illustrate the experimental workflow for the freeze-thaw stability testing of rapamycin and this compound in plasma.
Caption: Experimental workflow for freeze-thaw stability testing.
Conclusion
The experimental data and established protocols confirm that both rapamycin and its deuterated internal standard, this compound, exhibit excellent stability in human plasma under repeated freeze-thaw conditions. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating potential variability during sample handling and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This guide provides researchers with a robust framework for conducting their own freeze-thaw stability assessments for rapamycin and other analytes.
The Gold Standard for Rapamycin Bioanalysis: A Comparative Guide to Bench-Top Stability Assessment Using Rapamycin-d3
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of rapamycin (sirolimus), the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of the use of the deuterated internal standard, Rapamycin-d3, against other alternatives in the bench-top stability assessment of rapamycin in whole blood. Supported by experimental data, this document outlines the superior performance of isotopically labeled standards and provides detailed protocols for robust bioanalytical assays.
Performance Comparison of Internal Standards: this compound vs. Structural Analogs
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, an internal standard (IS) is used to compensate for variations in extraction efficiency, matrix effects, and instrument response. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible. For rapamycin, both isotopically labeled standards, such as this compound, and structural analogs, like ascomycin or desmethoxy-rapamycin, are employed.
Experimental data consistently demonstrates the superiority of deuterated internal standards over structural analogs. The key advantage of this compound is its near-identical chemical structure and chromatographic behavior to rapamycin. This co-elution ensures that both the analyte and the IS experience the same matrix effects, leading to more accurate and precise quantification.
A study comparing the performance of this compound with the structural analog desmethoxy-rapamycin for the quantification of sirolimus in whole blood using LC-MS/MS revealed a significant improvement in assay precision with the deuterated standard. The interpatient assay imprecision (CV%) was consistently lower with Sirolimus-d3 (2.7% - 5.7%) compared to desmethoxy-rapamycin (7.6% - 9.7%). This indicates a more robust and reliable assay when using the deuterated standard. While a separate study concluded that isotopically labeled internal standards may not always be essential, the evidence for immunosuppressant analysis suggests a clear advantage in minimizing variability.[1]
| Internal Standard Type | Analyte | Alternative Internal Standard | Key Performance Metric | Result |
| Isotopically Labeled | Rapamycin (Sirolimus) | Desmethoxy-rapamycin (Analog) | Interpatient Assay Imprecision (CV%) | This compound: 2.7% - 5.7% vs. Desmethoxy-rapamycin: 7.6% - 9.7% |
| Isotopically Labeled | Everolimus | 32-desmethoxyrapamycin (Analog) | Method Comparison Slope | Everolimus-d4: 0.95 vs. 32-desmethoxyrapamycin: 0.83 |
Bench-Top Stability of Rapamycin in Whole Blood
The stability of rapamycin in whole blood is a critical consideration for sample handling and storage. Several studies have evaluated its stability under various conditions.
| Storage Condition | Duration | Analyte Concentration | Stability Outcome |
| Room Temperature (30°C) | 8 days | 5.0, 15.0, and 30.0 µg/L | <10% decrease in concentration[2] |
| Refrigerated (4°C) | 8 days | 5.0, 15.0, and 30.0 µg/L | <10% decrease in concentration[2] |
| Refrigerated (4°C) | 30 days | Not specified | Stable[3] |
| Frozen (-40°C) | 55 days | Not specified | Stable[3] |
| Freeze-Thaw Cycles | 3 cycles | 5.0, 15.0, and 30.0 µg/L | No significant difference in concentration[2] |
These findings indicate that whole blood samples for rapamycin analysis can be stored at room temperature or refrigerated for up to 8 days without significant degradation.[2] For longer-term storage, freezing at -40°C or below is recommended. The stability through multiple freeze-thaw cycles suggests that sample reanalysis is feasible.[2]
Experimental Protocols
A robust and validated experimental protocol is essential for accurate and reproducible results. The following is a representative workflow for the assessment of rapamycin stability in whole blood using LC-MS/MS with this compound as the internal standard.
Experimental Workflow for Rapamycin Stability Assessment
Caption: Experimental workflow for assessing the bench-top stability of rapamycin in whole blood.
Detailed Methodologies
1. Sample Preparation:
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.
-
Spiking: For stability studies, spike fresh whole blood with known concentrations of rapamycin (e.g., low, medium, and high QC levels) and a fixed concentration of this compound in a suitable solvent like ethanol.
-
Incubation: Store the spiked samples under the desired stability testing conditions (e.g., 4°C, 30°C in the dark, or subject to freeze-thaw cycles).
-
Protein Precipitation: To a 100 µL aliquot of the whole blood sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard if not pre-spiked). Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reverse-phase C18 column for chromatographic separation. A typical mobile phase could consist of a gradient of methanol and water with an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for rapamycin and this compound. For example, m/z 931.7 → 864.6 for rapamycin and m/z 934.7 → 864.6 for this compound.[4]
3. Data Analysis:
-
Quantification: Calculate the peak area ratio of the rapamycin MRM transition to the this compound MRM transition.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of known standards against their corresponding concentrations.
-
Stability Calculation: Determine the concentration of rapamycin in the stability samples by interpolating their peak area ratios from the calibration curve. Compare these concentrations to the initial concentration (time zero) to assess the percentage of degradation.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[5] Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits the mTORC1 complex.[3]
Caption: Simplified diagram of the mTOR signaling pathway inhibited by rapamycin.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of sirolimus (rapamycin) in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Validating Long-Term Stability of Rapamycin: A Comparative Guide with Rapamycin-d3
For researchers, scientists, and drug development professionals, ensuring the long-term stability of therapeutic compounds in various biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a comprehensive comparison of methodologies for validating the long-term stability of rapamycin, with a particular focus on the use of its deuterated internal standard, Rapamycin-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
This document outlines experimental data on rapamycin stability, details established protocols for validation, and compares the performance of this compound against other internal standards. The information presented is intended to aid in the development of robust and reliable bioanalytical methods for the quantification of rapamycin in complex biological samples.
Long-Term Stability of Rapamycin in Various Matrices
The stability of rapamycin is a crucial factor that can influence the accuracy of pharmacokinetic and toxicokinetic data. The following table summarizes the long-term stability of rapamycin in different biological matrices under various storage conditions, as reported in scientific literature.
| Biological Matrix | Storage Temperature | Duration | Analyte Stability | Internal Standard Used | Citation |
| Whole Blood | 4°C and 30°C (dark and light) | 8 days | Stable (<10% decrease) | Not specified | [1] |
| Whole Blood | -20°C | 90 days | Stable | Not specified | [2] |
| Whole Blood | -80°C | 6 weeks | Stable | Not specified | [2] |
| Ocular Tissue Homogenates | -20°C and -80°C | 6 weeks | Stable | Erythromycin | [3][4] |
| Porcine Whole Blood and Tissues | Freeze/Thaw Cycles | Not specified | Stable | Ascomycin | [5] |
The Role and Performance of Internal Standards
The use of an appropriate internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process.
This compound: The Deuterated Advantage
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[6] this compound is a deuterated form of rapamycin where three hydrogen atoms have been replaced by deuterium.[7] This modification results in a mass shift that allows for its differentiation from the unlabeled rapamycin by the mass spectrometer, while maintaining nearly identical physicochemical properties.
Advantages of this compound:
-
Co-elution: Chromatographically co-elutes with rapamycin, ensuring that both compounds experience the same ionization suppression or enhancement effects.
-
Similar Extraction Recovery: Exhibits similar extraction recovery to rapamycin from the biological matrix.
-
Reduced Variability: Effectively compensates for variations in sample preparation, injection volume, and instrument response.
Comparison with Alternative Internal Standards
While this compound is often the preferred choice, other compounds have been utilized as internal standards for rapamycin quantification. These are typically structural analogs that have similar chemical properties but are not isotopically labeled.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL-IS) | This compound, Sirolimus-¹³C-d₃ | - Best compensation for matrix effects and extraction variability. - Co-elutes with the analyte. | - Higher cost. - Potential for isotopic interference if not adequately resolved. |
| Analog (ANIS) | Ascomycin, Desmethoxy-rapamycin, Everolimus, Erythromycin | - Lower cost. - Readily available. | - May not perfectly mimic the analyte's behavior during extraction and ionization. - Chromatographic resolution from the analyte is necessary. |
A study comparing the performance of isotopically labeled internal standards (ILISs) with analog internal standards (ANISs) for the quantification of several immunosuppressive drugs, including sirolimus (rapamycin), found that while ILISs are generally considered superior, they may not always be essential to achieve acceptable assay performance.[8] However, for methods requiring the highest level of accuracy and precision, the use of a deuterated internal standard like this compound is strongly recommended.
Experimental Protocols
The validation of a bioanalytical method for long-term stability should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][9]
Objective: To determine the stability of rapamycin in a given biological matrix under specific long-term storage conditions.
Materials:
-
Blank biological matrix (e.g., whole blood, plasma, tissue homogenate) from at least six different sources.
-
Rapamycin reference standard.
-
This compound internal standard.
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS system.
Procedure:
-
Preparation of Quality Control (QC) Samples: Spike the blank biological matrix with known concentrations of rapamycin to prepare low and high concentration QC samples.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Storage: Store the remaining QC samples at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis at Subsequent Time Points: At predefined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.
-
Sample Processing: Thaw the samples (if frozen) under the same conditions as the study samples will be handled. Add this compound internal standard and process the samples using the validated extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Evaluation: The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: The mTOR signaling pathway and the mechanism of action of rapamycin.
Caption: Experimental workflow for long-term stability validation of rapamycin.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. Bioanalytical method validation emea | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Rapamycin Extraction Methods Utilizing Rapamycin-d3 for Enhanced Accuracy
For researchers, scientists, and drug development professionals, the precise and efficient extraction of rapamycin is a critical step in its analysis and development. This guide provides an objective comparison of various extraction methodologies, incorporating Rapamycin-d3 as an internal standard for accurate quantification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The extraction of rapamycin, a macrolide with potent immunosuppressive and antiproliferative properties, from complex matrices such as fermentation broths or whole blood, presents unique challenges. The choice of extraction method significantly impacts the recovery, purity, and ultimately, the accuracy of quantification. The use of a deuterated internal standard, this compound, is highly recommended for mass spectrometry-based analyses to correct for matrix effects and variations in extraction efficiency, thereby ensuring the reliability of the obtained results.
Comparative Analysis of Extraction Methods
This section provides a quantitative comparison of common rapamycin extraction techniques. The data presented is a synthesis of findings from various studies and is intended to provide a comprehensive overview of the performance of each method.
| Extraction Method | Matrix | Recovery Rate | Final Purity | Processing Time | Key Advantages | Key Disadvantages |
| Solvent Extraction | Fermentation Broth | Near quantitative[1][2] | 90% (crude)[1] | Moderate | High recovery of crude product. | Requires further purification steps. |
| Ultrasound-Assisted Extraction (UAE) | Streptomyces rapamycinicus biomass | ~2-fold higher yield than conventional | Not specified | Short (e.g., 4 min) | Increased yield, significantly reduced extraction time. | Requires specialized equipment. |
| Liquid-Liquid Extraction (LLE) | Whole Blood | ~45%[3] | Sufficient for HPLC | Moderate | Established method, effective for sample cleanup. | Can be labor-intensive, potential for emulsions. |
| Solid-Phase Extraction (SPE) | Whole Blood | Generally high and consistent | High | Fast | High throughput, cleaner extracts, automation potential. | Higher cost of consumables. |
| Macroporous Resin Adsorption | Fermentation Broth | High | 99.8% | Long | High purity achievable. | Multi-step process, time-consuming. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and analytical instrumentation.
Solvent Extraction from Fermentation Broth
This protocol is adapted from a method for extracting rapamycin from Streptomyces hygroscopicus fermentation broth.[1][2]
Materials:
-
Fermentation broth containing rapamycin
-
Toluene
-
Ethyl acetate
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
This compound internal standard solution
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Biomass Separation: Centrifuge the fermentation broth to pellet the mycelia containing rapamycin.
-
Internal Standard Spiking: Resuspend the mycelial pellet in a known volume of buffer and spike with a predetermined amount of this compound solution.
-
Solvent Extraction:
-
Add 2-4 volumes of toluene to the resuspended pellet.
-
Stir vigorously for several hours at room temperature.
-
Separate the organic phase by centrifugation.
-
Repeat the extraction with a fresh portion of toluene.
-
Combine the organic extracts.
-
-
Washing: Wash the combined toluene extracts with a 5% sodium bicarbonate solution and then with water to remove acidic and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Concentrate the extract to an oily residue using a rotary evaporator.
-
Further Purification: The crude extract can be further purified using chromatographic techniques such as silica gel or flash chromatography.[1]
Ultrasound-Assisted Extraction (UAE) from Bacterial Biomass
This method offers a rapid alternative to conventional solvent extraction.
Materials:
-
Bacterial biomass containing rapamycin
-
Toluene
-
This compound internal standard solution
-
Ultrasonic probe or bath
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend a known amount of biomass in a suitable solvent (e.g., toluene) in a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the suspension.
-
Ultrasonication:
-
Immerse the tube in an ultrasonic bath or place an ultrasonic probe into the suspension.
-
Apply ultrasonic waves for a short duration (e.g., 4 minutes).
-
-
Extraction and Clarification: Centrifuge the sample to pellet the cell debris.
-
Analysis: The supernatant containing the extracted rapamycin and this compound can be directly analyzed or further purified if necessary.
Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a common method for preparing whole blood samples for analysis.[3]
Materials:
-
Whole blood sample
-
This compound internal standard solution
-
Protein precipitation agent (e.g., zinc sulfate/methanol solution)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
Sample Preparation and Lysis: To a known volume of whole blood, add the this compound internal standard. Add a protein precipitation agent to lyse the red blood cells and precipitate proteins.
-
Extraction: Add the extraction solvent, vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection and Evaporation: Carefully transfer the organic layer (top layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).
Solid-Phase Extraction (SPE) from Whole Blood
SPE is a popular technique for high-throughput sample preparation, offering cleaner extracts compared to LLE.
Materials:
-
Whole blood sample
-
This compound internal standard solution
-
Lysis solution (e.g., zinc sulfate/methanol)
-
SPE cartridges (e.g., C18)
-
Wash solutions (e.g., water, methanol/water mixtures)
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: Lyse the whole blood sample containing the this compound internal standard with a lysis solution and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with wash solutions of increasing organic content to remove interfering substances.
-
Elution: Elute the rapamycin and this compound from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of rapamycin, the following diagrams are provided.
Caption: Experimental workflow for rapamycin extraction and analysis.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
References
Head-to-head comparison of different mass spectrometers for Rapamycin-d3 analysis
A comprehensive analysis of mass spectrometry performance for the quantification of Rapamycin-d3 is crucial for researchers in drug development and clinical monitoring. This guide provides a head-to-head comparison of different mass spectrometer types, supported by experimental data from various studies. The focus is on key performance metrics such as limit of detection (LOD), limit of quantification (LOQ), and linearity to aid researchers in selecting the appropriate instrumentation for their analytical needs.
Performance Comparison of Mass Spectrometers for Rapamycin Analysis
The selection of a mass spectrometer for Rapamycin (Sirolimus) analysis, where this compound is commonly used as an internal standard, depends on the specific requirements of the assay, such as required sensitivity and the nature of the sample matrix. The following table summarizes the performance of different mass spectrometer types based on published data. It is important to note that these values are influenced by the entire analytical method, including sample preparation and liquid chromatography conditions.
| Mass Spectrometer Type | Analyte | LOD | LLOQ/LOQ | Linear Range | Key Findings |
| Ion Trap | Rapamycin | 0.7 ng/mL | 2.4 ng/mL | Not Specified | Quantification of the sodiated species [M+Na]+ is a viable alternative to the ammoniated complex.[1] |
| Triple Quadrupole | Rapamycin | 0.5 ng/mL | 1.7 ng/mL | Not Specified | Demonstrated slightly better sensitivity than the ion trap when monitoring the ammoniated precursor ion [M+NH4]+.[1] |
| LC-MS/MS (unspecified) | Sirolimus | Not Specified | 0.5 µg/L (0.55 ng/mL) | 2.2-43.7 µg/L (Everolimus), 2.9-51.2 µg/L (Sirolimus) | A fast, simple, and sensitive high-throughput method using online extraction.[2] |
| Agilent RapidFire/MS (unspecified) | Sirolimus | Not Specified | 0.78 ng/mL | 0.8–50 ng/mL | A high-throughput system demonstrating excellent linearity. |
| LC-MS/MS (Triple Quad™ 4500MD) | Sirolimus | Not Specified | 0.500 ng/mL | 0.500–50.0 ng/mL | A simple and sensitive method developed for therapeutic drug monitoring.[3] |
| MicroMass Quattro Ultima (Triple Quadrupole) | Rapamycin | Not Specified | 0.1 ng/mL (in porcine whole blood) | 0.1 - 100 ng/mL (in porcine whole blood) | A high-throughput and robust method validated for preclinical samples.[4] |
| High-Resolution MS (Orbitrap, FTICR) | General | Not Specified | Not Specified | Not Specified | Provide superior resolving power and mass accuracy, beneficial for complex matrices, though potentially with lower sensitivity for targeted quantification compared to triple quadrupoles.[5][6][7][8] |
Experimental Protocols
The methodologies employed for this compound analysis are critical for achieving optimal performance. Below are generalized experimental protocols based on common practices in the cited literature.
Sample Preparation
A common sample preparation technique involves protein precipitation.[4] For whole blood samples, a typical procedure is as follows:
-
An aliquot of the whole blood sample (e.g., 100 µL) is mixed with a precipitating solution containing the internal standard, this compound.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reversed-phase chromatography is typically used to separate Rapamycin from other sample components.
-
Column: A C18 reversed-phase column is frequently used.[9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium acetate) and an organic component (e.g., methanol or acetonitrile with additives) is common.[3]
-
Flow Rate: Flow rates are typically in the range of 0.2-0.8 mL/min.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is the gold standard for quantification due to its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[10]
-
Precursor and Product Ions: For Rapamycin, the ammoniated adduct [M+NH4]+ or the sodiated adduct [M+Na]+ is often selected as the precursor ion.[1][10] For this compound, the corresponding deuterated precursor ion is monitored. The precursor ions are then fragmented, and specific product ions are monitored for quantification. For example, for Sirolimus, a transition of m/z 931.7 → 864.6 has been used, and for the internal standard Sirolimus-d3, m/z 934.7 → 864.6 is monitored.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the most common scan mode for targeted quantification on triple quadrupole instruments, providing high sensitivity and specificity.[11]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for this compound analysis and a simplified representation of the mTOR signaling pathway, which is the target of Rapamycin.
References
- 1. Determination of rapamycin: quantification of the sodiated species by an ion trap mass spectrometer as an alternative to the ammoniated complex analysis by triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Gold Standard: Justification for Selecting a Deuterated Internal Standard in Regulated Bioanalysis
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive, data-driven justification for the selection of deuterated internal standards, comparing their performance against alternatives and offering insights into the regulatory landscape and key experimental considerations.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1] Among SIL-IS, deuterated standards—where one or more hydrogen atoms are replaced by deuterium—are the most common choice.[2] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, from sample preparation to detection.[3][4]
Superior Performance in Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5] Because deuterated internal standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, this variability can be effectively normalized, leading to more accurate and precise results.[3] Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data quality.[4]
Comparative Performance Data
Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs.
| Analyte | Internal Standard Type | Performance Metric | Result |
| Kahalalide F | Deuterated IS | Mean Bias | 100.3% |
| Structural Analog | Mean Bias | 96.8% | |
| Deuterated IS | Standard Deviation | 7.6% | |
| Structural Analog | Standard Deviation | 8.6% | |
| Sirolimus | Deuterated IS (SIR-d3) | Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% |
| Structural Analog (DMR) | Inter-patient Assay Imprecision (CV%) | 7.6% - 9.7% |
Table 1: Comparison of a deuterated internal standard versus a structural analog for the analysis of the anticancer agent kahalalide F in plasma. The deuterated standard demonstrated a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).[1]
Table 2: In the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterated internal standard resulted in consistently lower inter-patient assay imprecision compared to a structural analog.[4]
Regulatory Expectations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a harmonized framework for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline being a central document.[7] While not strictly mandatory, the use of a SIL-IS, such as a deuterated standard, is highly recommended and considered the gold standard, particularly for LC-MS-based assays.[7] The EMA has noted that over 90% of submissions to their agency have incorporated a SIL-IS in their bioanalytical method validations.[5]
Key Experimental Protocols and Acceptance Criteria
The selection and validation of a deuterated internal standard involve several critical experiments to ensure its suitability and performance.
Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and deuterated IS post-extraction.
-
Set C: Blank matrix spiked with analyte and deuterated IS pre-extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) by comparing the peak area ratios of Set B to Set A. The IS-normalized MF is calculated as (Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A).
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of the blank matrix should be ≤15%.[3][7]
Stability Assessment
Objective: To confirm that the deuterium atoms on the internal standard are stable and do not undergo back-exchange with hydrogen atoms from the solvent or matrix.
Protocol:
-
Incubate the deuterated IS in the biological matrix under various conditions (e.g., different pH values, temperatures, and durations).
-
Extract the incubated samples.
-
Analyze the samples by LC-MS.
-
Acquire full scan mass spectra of the deuterated IS peak and examine its isotopic distribution.
-
Compare the isotopic distribution of the incubated samples to a freshly prepared sample.
Acceptance Criteria: There should be no significant change in the isotopic distribution of the deuterated internal standard after incubation, indicating no H/D exchange has occurred.[7]
Cross-Contribution Evaluation
Objective: To ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa.
Protocol:
-
Inject a high-concentration sample of the deuterated IS and monitor the multiple reaction monitoring (MRM) transition of the unlabeled analyte at the retention time of the IS.
-
Inject a high-concentration sample of the analyte and monitor the MRM transition of the deuterated IS.
Acceptance Criteria: The response from the deuterated IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the lower limit of quantification (LLOQ).[7] The response from the analyte at the MRM transition of the IS should not be more than 5% of the mean IS response.[8]
Potential Considerations and Alternatives
While deuterated internal standards are the preferred choice, there are some potential considerations:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.[1] This can be mitigated by optimizing chromatographic conditions to ensure co-elution.
-
Deuterium-Hydrogen Exchange: In some instances, deuterium atoms may exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[9] This can be avoided by placing the deuterium labels on stable positions within the molecule.[3]
-
Cost and Availability: The synthesis of deuterated compounds can be more expensive than structural analogs.[10]
In cases where deuterated standards are not feasible, ¹³C-labeled internal standards are a superior alternative as they are not susceptible to isotopic exchange and typically co-elute perfectly with the analyte.[6]
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality, reliable, and defensible data. Their ability to closely mimic the behavior of the analyte and effectively compensate for matrix effects and other sources of variability makes them superior to structural analogs. While the initial investment may be higher, the benefits in terms of improved accuracy, precision, method robustness, and smoother regulatory review provide a compelling justification for their selection.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Rapamycin-d3
Essential Safety and Handling Guide for Rapamycin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like this compound is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure compliance.
Core Safety Information
This compound, a deuterated form of the mTOR inhibitor Rapamycin (also known as Sirolimus), is intended for research use as an internal standard for quantification.[1][2] While comprehensive toxicological properties of this compound have not been fully investigated, it should be handled with care as it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 certified).[4][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] |
| Body Protection | A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs is required.[5][6] |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes.[5][7] |
| Respiratory Protection | For weighing or when dust may be generated, a NIOSH-certified N95 or higher respirator is necessary.[8][9] Work should be conducted in a chemical fume hood or biological safety cabinet.[6][10] |
Occupational Exposure Limits
There are no established occupational exposure limits specifically for this compound. However, for the parent compound, Sirolimus (Rapamycin), a time-weighted average (TWA) exposure limit of 0.2 µg/m³ has been recommended.[11]
Operational Plan for Safe Handling
A systematic workflow is essential to maintain safety from the moment this compound is received until its final disposal.
Step 1: Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.
-
Verify Contents: Carefully open the package in a designated containment area, such as a chemical fume hood, and verify the contents against the shipping documents.
-
Storage: Store this compound in a tightly sealed, light-protected container in a freezer at -20°C.[3][12] The storage area should be clearly labeled as containing a potent compound.
Step 2: Preparation of Solutions
-
Work in a Contained Space: All handling of the solid compound, including weighing and initial solubilization, must be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[6][10]
-
Use Designated Equipment: Utilize dedicated spatulas, weigh boats, and glassware.
-
Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[3]
-
Solubilization: this compound is soluble in ethanol (50 mg/ml), DMSO (25 mg/ml), and methanol (25 mg/ml).[1] Add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Step 3: Experimental Use
-
Maintain PPE: Wear the full complement of PPE during all experimental procedures involving this compound.
-
Containment: Whenever possible, perform experiments within a contained system to minimize the risk of exposure.
-
Avoid Contamination: Be mindful of cross-contamination. Change gloves frequently, especially after handling the compound directly.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be considered hazardous waste.[6][10] Place these items in a dedicated, clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[3][13]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[6]
Final Disposal
All generated waste must be disposed of in accordance with federal, state, and local regulations for hazardous chemical waste.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.[10]
Emergency Procedures
Spills:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain and Clean: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a thorough rinse.[6][10]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Diagram of Safe Handling and Disposal Workflow for this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. esschemco.com [esschemco.com]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. fishersci.com [fishersci.com]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. umdearborn.edu [umdearborn.edu]
- 11. pharmasd.com [pharmasd.com]
- 12. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
